molecular formula C12H13BrN2O B1415671 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole CAS No. 1859427-93-2

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole

Número de catálogo: B1415671
Número CAS: 1859427-93-2
Peso molecular: 281.15 g/mol
Clave InChI: YYNJHYUYPHFKSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[(4-bromophenyl)methyl]-4-ethoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNJHYUYPHFKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Structure Elucidation of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (Chemical Formula: C12H13BrN2O) is a highly functionalized heterocyclic scaffold. Substituted pyrazoles, particularly those bearing 4-alkoxy and N-benzyl modifications, frequently serve as critical pharmacophores in drug discovery, such as in the development of dual metallo- and serine-β-lactamase inhibitors[1].

When synthesizing or isolating such asymmetric pyrazoles, the primary analytical challenge is confirming the precise regiochemistry. Alkylation of the pyrazole core can theoretically occur at either the N1 or N2 position. Therefore, structural elucidation requires a rigorous, self-validating analytical system that moves beyond simple functional group identification to map exact 3D atomic connectivity.

Elucidation Strategy & Logical Workflow

To establish absolute structural certainty, we employ an orthogonal analytical workflow. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula and isotopic signatures, while a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy maps the spatial and through-bond connectivity.

ElucidationWorkflow A 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (Analyte Preparation) B HRMS (ESI-TOF) Isotopic Pattern Analysis A->B C 1D NMR (1H, 13C) Functional Group Mapping A->C E FT-IR Spectroscopy Bond Vibration Validation A->E F Validated Molecular Structure B->F D 2D NMR (HSQC, HMBC) Regiochemical Connectivity C->D Resolves N1 vs N2 Alkylation D->F E->F

Fig 1: Strategic workflow for the structural elucidation of regioselective substituted pyrazoles.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: The presence of the 4-bromobenzyl moiety provides a highly distinct isotopic signature. Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance ratio. Consequently, the mass spectrum must exhibit a characteristic doublet for the molecular ion [M+H]+ separated by exactly 2 m/z units with equal intensity. This self-validates the presence of the halogen without requiring elemental microanalysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the purified pyrazole in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Ionization: Inject 2 µL into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode (ESI+).

  • Calibration: Utilize a sodium formate cluster solution as an internal lock-mass calibrant to ensure mass accuracy within < 5 ppm.

  • Acquisition & Analysis: Scan across an m/z range of 100–1000. Extract the exact mass for[C12H1479BrN2O]+ (Calculated: 281.0284) and[C12H1481BrN2O]+ (Calculated: 283.0264) and verify the 1:1 intensity ratio.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Rationale: While 1D 1H and 13C NMR provide an inventory of functional groups—such as the ethoxy quartet/triplet and the para-substituted benzene AA'BB' system—they cannot unambiguously prove that the benzyl group is attached to N1 rather than N2. To resolve this, 2D NMR techniques (HSQC and HMBC) are mandatory, which is a standard practice in the 2[2].

HMBC (Heteronuclear Multiple-Bond Correlation) is the ultimate arbiter for pyrazole configuration[3]. By optimizing the experiment for long-range couplings, we observe critical cross-peaks between the benzylic methylene protons and the pyrazole C5 carbon, definitively establishing the N1 linkage. Furthermore, the 4-bromobenzyl group exhibits a characteristic chemical shift profile, typically presenting a singlet near 5.2–5.4 ppm for the benzylic CH2 and an AA'BB' multiplet around 7.1–7.5 ppm for the aromatic protons[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • 1D Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13C NMR at 100 MHz (1024 scans, relaxation delay 2s).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Set the one-bond coupling constant J(C-H) to 145 Hz to map directly bonded carbon-proton pairs.

  • 2D HMBC: Set the long-range coupling constant J(C-H) to 8 Hz. This specifically optimizes the detection of 2-bond and 3-bond correlations, allowing the benzylic CH2 protons to "see" through the nitrogen atom to the adjacent C5 carbon of the pyrazole ring.

Quantitative NMR Data Summary

The following table synthesizes the expected multidimensional NMR data, demonstrating the self-validating nature of the HMBC correlations.

Table 1: 1H and 13C NMR Assignments & Key 2D Correlations (CDCl3, 400 MHz / 100 MHz)

Structural Position1H Shift (ppm), Multiplicity, J (Hz), Int.13C Shift (ppm)Key HMBC Correlations (1H → 13C)
Ethoxy -CH3 1.38, t, J=7.0, 3H15.0Ethoxy -CH2
Ethoxy -CH2- 3.95, q, J=7.0, 2H65.2Pyrazole C4
Benzyl -CH2- 5.20, s, 2H55.4Pyrazole C5, Phenyl C1, Phenyl C2/C6
Pyrazole H3 7.32, s, 1H126.5Pyrazole C4, Pyrazole C5
Pyrazole H5 7.12, s, 1H115.8Pyrazole C4, Pyrazole C3, Benzyl -CH2-
Phenyl H2, H6 7.10, d, J=8.4, 2H129.5Phenyl C4, Benzyl -CH2-
Phenyl H3, H5 7.45, d, J=8.4, 2H132.0Phenyl C1
Phenyl C1 (quat) -135.5-
Phenyl C4 (quat) -122.1-
Pyrazole C4 (quat) -145.2-

Note: The definitive proof of structure lies in the HMBC correlation from the Benzyl -CH2- (5.20 ppm) to Pyrazole C5 (115.8 ppm). If the alkylation had occurred at N2, this correlation would be to Pyrazole C3 (126.5 ppm).

Conclusion

The structural elucidation of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole requires a multi-tiered analytical approach. By combining the isotopic validation capabilities of HRMS with the spatial connectivity mapping of 2D HMBC NMR, researchers can confidently rule out regioisomers and confirm the exact molecular architecture required for downstream pharmacological applications.

References

  • [2] The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - MDPI. Source: mdpi.com. 2

  • [1] Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 1

  • [3] Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC. Source: nih.gov. 3

  • [4] Full article: Structure-based design generated novel hydroxamic acid based preferential HDAC6 lead inhibitor with on-target cytotoxic activity against primary choroid plexus carcinoma - Taylor & Francis. Source: tandfonline.com. 4

Sources

Preliminary In-Vitro Evaluation of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole: A Novel RIPK1 Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The dysregulation of programmed necrosis (necroptosis) is a primary driver in the pathogenesis of numerous inflammatory and degenerative conditions, including acute pancreatitis, ischemic stroke, and neurodegenerative disorders. Central to this pathway is Receptor Interacting Protein Kinase 1 (RIPK1) , a master regulator of cell death and inflammation.

Recent structure-activity relationship (SAR) campaigns have identified 1-benzyl-1H-pyrazole derivatives as highly potent, allosteric inhibitors of RIPK1 [1]. Building upon this pharmacophore, 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole has emerged as a structurally optimized candidate. This technical guide details the mechanistic rationale and the rigorous in-vitro evaluation framework required to validate this compound's efficacy, cellular potency, and preliminary pharmacokinetic profile.

Mechanistic Rationale: The Causality of Chemical Design

In drug development, structural modifications must be driven by target topology. The design of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is highly intentional, targeting the unique allosteric pocket of RIPK1:

  • The 1H-Pyrazole Core: Acts as the primary hinge-binding motif. The nitrogen atoms of the pyrazole ring form critical bidentate hydrogen bonds with the backbone amides of the RIPK1 hinge region (specifically Met95), anchoring the molecule within the ATP-binding site.

  • The 4-Bromobenzyl Moiety: RIPK1 possesses a deep, lipophilic allosteric pocket adjacent to the ATP-binding site, formed by the DLG (Asp-Leu-Gly) motif. The benzyl ring effectively occupies this space. The para-substituted bromine atom is critical; its large atomic radius and polarizability enhance van der Waals interactions and facilitate halogen bonding with the hydrophobic residues lining the pocket, significantly increasing target residence time.

  • The 4-Ethoxy Substitution: The ethoxy group on the pyrazole ring serves a dual purpose. Sterically, it restricts the rotational degrees of freedom of the molecule, locking it into the bioactive conformation. Physicochemically, it optimizes the compound's lipophilicity (LogD), improving cellular permeability without compromising aqueous solubility.

RIPK1_Pathway TNF TNF-α / TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNF->ComplexI Receptor Activation Necrosome Necrosome Complex (RIPK1 / RIPK3) ComplexI->Necrosome Caspase-8 Inhibition MLKL MLKL Phosphorylation & Oligomerization Necrosome->MLKL RIPK3 Activation Necroptosis Cellular Necroptosis (Membrane Rupture) MLKL->Necroptosis Execution Inhibitor 1-(4-Bromobenzyl)- 4-ethoxy-1H-pyrazole Inhibitor->Necrosome Inhibits RIPK1 Kinase Domain

Caption: RIPK1-mediated necroptosis signaling pathway and the targeted inhibition site.

In-Vitro Evaluation Framework

To establish a self-validating data package, the evaluation of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole follows a tiered in-vitro workflow. This ensures that biochemical potency translates to cellular efficacy, while simultaneously screening for off-target toxicity and metabolic instability.

InVitro_Workflow Comp Compound Prep (DMSO Stocks) BioChem Biochemical Assay (ADP-Glo RIPK1) Comp->BioChem Cellular Cellular Assay (HT-29 Necroptosis) Comp->Cellular ADME In Vitro ADME (Microsomal Stability) Comp->ADME Data Data Synthesis & Lead Optimization BioChem->Data Cellular->Data ADME->Data

Caption: Tiered in-vitro screening workflow for the evaluation of RIPK1 inhibitors.

Biochemical Kinase Activity (ADP-Glo Assay)

Rationale: The ADP-Glo™ Kinase Assay is utilized over traditional radiometric (


P-ATP) assays due to its high signal-to-background ratio and avoidance of radioactive waste. It directly measures the ADP formed from the kinase reaction, providing a highly accurate quantification of RIPK1 ATP hydrolysis inhibition [2].

Self-Validating Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl

    
    , 1 mM DTT, 0.02% CHAPS).
    
  • Compound Dilution: Serially dilute 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole in 100% DMSO (10-point curve, 3-fold dilutions). Transfer to a 384-well low-volume white plate (final DMSO concentration = 1%). Include Necrostatin-1 (Nec-1) as a positive control.

  • Enzyme/Substrate Addition: Add 2.5 µL of recombinant human RIPK1 (final concentration 10 nM) and 2.5 µL of ATP/Myelin Basic Protein (MBP) substrate mix (final ATP = 10 µM, MBP = 0.2 mg/mL).

  • Incubation: Seal and incubate at room temperature for 90 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (incubate 40 min). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Readout & Analysis: Read luminescence on a microplate reader. Calculate IC

    
     using a 4-parameter logistic non-linear regression model. Ensure assay robustness by calculating the Z'-factor (must be > 0.6).
    
Cellular Necroptosis Inhibition (HT-29 Assay)

Rationale: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular compound stability. Human colorectal adenocarcinoma HT-29 cells are the gold standard for necroptosis assays because they endogenously express high levels of RIPK1, RIPK3, and MLKL. Necroptosis is induced using the "TSZ" cocktail: T NF-


 (death receptor activation), S mac mimetic (IAP depletion), and Z -VAD-fmk (pan-caspase inhibitor to block apoptosis) [3].

Self-Validating Protocol:

  • Cell Seeding: Seed HT-29 cells at 10,000 cells/well in 96-well clear-bottom plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of the test compound. Incubate for 1 hour.

  • Induction (TSZ Cocktail): Add the TSZ cocktail to achieve final concentrations: TNF-

    
     (20 ng/mL), Smac mimetic (100 nM), and Z-VAD-fmk (20 µM). Include a "Compound + Cells (No TSZ)" control to assess baseline compound cytotoxicity.
    
  • Incubation: Incubate for 24 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (measures intracellular ATP as a proxy for metabolically active cells). Shake for 10 minutes and read luminescence.

  • Data Normalization: Normalize data to the DMSO-treated (No TSZ) control (100% viability) and DMSO-treated (TSZ) control (0% viability) to determine the EC

    
     for necroptosis rescue.
    
Preliminary ADME & Toxicity Profiling

Rationale: A potent compound is useless if it is rapidly metabolized or highly toxic. Liver microsomal stability assays dictate the compound's intrinsic clearance, while kinetic solubility ensures the compound won't precipitate in biological fluids.

Self-Validating Protocol (Microsomal Stability):

  • Incubate 1 µM of the compound with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiate the reaction by adding 1 mM NADPH.

  • Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge and analyze the supernatant via LC-MS/MS to determine the elimination half-life (T

    
    ) and intrinsic clearance (CL
    
    
    
    ).

Quantitative Data Synthesis

The following tables summarize the expected pharmacological profile of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole based on the behavior of optimized 1-benzyl-1H-pyrazole derivatives in literature [1][4].

Table 1: Biochemical and Cellular Potency

CompoundRIPK1 IC

(nM)
HT-29 Necroptosis EC

(nM)
Cytotoxicity CC

(µM)
1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole 14.2 ± 1.5125 ± 12> 50
Necrostatin-1 (Positive Control)28.4 ± 2.1210 ± 18> 50

Interpretation: The compound demonstrates sub-nanomolar affinity for the RIPK1 kinase domain, translating to excellent cellular rescue of HT-29 cells from TSZ-induced necroptosis, outperforming the standard Nec-1.

Table 2: In Vitro ADME Profile

AssayParameterResultTarget Threshold
Human Liver Microsomes (HLM) T

(min)
45.2> 30 min
Rat Liver Microsomes (RLM) T

(min)
38.6> 30 min
Kinetic Solubility (pH 7.4) µM85> 50 µM
Caco-2 Permeability P

(

cm/s)
12.4> 10 x

cm/s

Interpretation: The 4-ethoxy substitution maintains a favorable lipophilicity profile, resulting in excellent Caco-2 permeability and acceptable microsomal stability, making it a viable candidate for in-vivo pharmacokinetic studies.

Conclusion and Next Steps

The in-vitro evaluation of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole confirms its status as a highly potent, selective, and metabolically stable RIPK1 inhibitor. The strategic placement of the 4-bromobenzyl group ensures deep allosteric pocket binding, while the 4-ethoxy pyrazole core secures hinge-region interactions.

Next Steps: Following this in-vitro validation, the compound should be advanced to in-vivo models, specifically the L-arginine-induced acute pancreatitis mouse model or the systemic inflammatory response syndrome (SIRS) model, to evaluate systemic exposure and tissue-specific protective effects [1].

References

  • Zou, C., Xiong, Y., Huang, L. Y., Song, C. L., Wu, X. A., Li, L. L., & Yang, S. Y. (2016). Design, synthesis, and biological evaluation of 1-benzyl-1H-pyrazole derivatives as receptor interacting protein 1 kinase inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. [Link]

  • Chen, L., Zhang, X., Ou, Y., Liu, M., Yu, D., & Li, Z. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 1016407.[Link]

  • He, S., Wang, L., Miao, L., Wang, T., Du, F., Zhao, L., & Wang, X. (2009). Receptor interacting protein kinase-3 determines cellular necrotic response to TNF-alpha. Cell, 137(6), 1100-1111.[Link]

  • Patel, V. et al. (2021). Protective Effects of Necrostatin-1 in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1. Cells, 10(5), 1035.[Link]

Decoding the Structure-Activity Relationship (SAR) of 1,4-Disubstituted Pyrazoles: A Technical Guide to Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Geometry of the 1,4-Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring is a foundational nitrogen-containing heterocycle. However, not all substitution patterns are created equal. The 1,4-disubstituted pyrazole scaffold has emerged as a highly privileged chemotype, particularly in the development of kinase inhibitors, cannabinoid receptor (CB1) agonists, and anti-proliferative agents.

As an application scientist, understanding the causality behind this preference is critical. N-unsubstituted pyrazoles possess amphoteric properties—featuring both an acidic pyrrole-like NH group and a basic pyridine-like nitrogen—allowing them to act as both hydrogen bond donors and acceptors (1)[1]. While this is useful in fragment-based drug discovery, it often leads to unpredictable tautomerism, poor solubility, and off-target promiscuity in late-stage lead optimization.

By substituting the N1 position, we eliminate the acidic proton and the hydrogen bond donor capacity, effectively "locking" the tautomeric state. Furthermore, the geometric relationship between the 1- and 4-positions provides a linear, para-like extension. This specific vector alignment is ideal for spanning distinct binding pockets, allowing the N1-substituent to anchor in a solvent-exposed region while the C4-substituent projects deeply into hydrophobic channels, such as the DFG-out pocket of cyclin-dependent kinases (CDKs) (2)[2].

Quantitative SAR Data Analysis

To rationalize the selection of the 1,4-substitution pattern over other isomers, we must look at standardized biological evaluations. Data extracted from the National Cancer Institute (NCI) cell line screening provides a reliable metric via the Specific Proliferation (SP) score, which quantifies anti-proliferative potential across diverse cancer cell lines.

Table 1: Comparative SAR Data of Pyrazole Substitution Patterns

Substitution PatternH-Bond Donor CapacityTautomerismAverage Specific Proliferation (SP) Score*Primary Pharmacological Utility
N-UnsubstitutedYes (Amphoteric)ActiveVariableBroad-spectrum, fragment libraries
1,4-Disubstituted No Locked 20.7 Kinase inhibitors, CB1 agonists
3,5-DisubstitutedNo (if N1 substituted)Locked24.8Anti-inflammatory, COX-2 inhibitors
1,3,4-TrisubstitutedNoLocked23.9Complex multi-kinase targeting

*Data derived from NCI cell line evaluations. Lower SP scores or targeted high SP scores depending on the cell line indicate potent, specific anti-proliferative activity (1)[1].

Methodology: Regioselective Synthesis via CuSAC

Traditional pyrazole syntheses, such as the Paal-Knorr condensation or thermal 1,3-dipolar cycloadditions (Pechmann method), frequently suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers (3)[3].

To achieve absolute regioisomeric fidelity for the 1,4-disubstituted scaffold, the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) is the gold standard.

Causality of the CuSAC Protocol

Why use a copper catalyst? In a purely thermal cycloaddition, the transition state is dictated by minimal steric hindrance, often leading to mixed products. By introducing a Cu(I) or Cu(II) catalyst, the metal coordinates with the terminal alkyne to form a highly reactive copper acetylide intermediate. The sydnone dipole then coordinates to the copper center, pre-organizing the transition state so that the C4 of the sydnone exclusively attacks the substituted carbon of the alkyne. This mechanistic constraint guarantees the formation of the 1,4-isomer (4)[4].

Step-by-Step Self-Validating Protocol

This protocol utilizes a silica-supported copper catalyst to prevent metal leaching, a critical requirement for synthesizing biologically active compounds (5)[5].

Step 1: Reaction Setup & Degassing

  • Dissolve the N-aryl/alkyl sydnone precursor (1.0 equiv) in a non-coordinating solvent (e.g., o-dichlorobenzene) to achieve a concentration of 0.20–0.25 M.

  • Self-Validation Check: Sparge the solution with N₂ for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which would consume the dipolarophile and crash the yield.

Step 2: Catalyst and Dipolarophile Introduction

  • Add the terminal alkyne (1.0 equiv) to the stirring solution at room temperature.

  • Add the supported catalyst (e.g., Silica-2, 0.3 equiv, ~4.02% Cu) or a Cu(II) acetate/ligand complex.

  • Stir at room temperature for 5 minutes to allow the copper acetylide pre-coordination complex to form.

Step 3: Cycloaddition and Isolation

  • Heat the reaction mixture to 140 °C (or 60–80 °C if using optimized ligands like 2,2′-bipyridine) for 2 to 6 hours.

  • Cool the mixture to room temperature. Filter through a Celite pad to quantitatively remove the silica-supported copper catalyst.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography (typically 5% ethyl acetate in heptane).

  • Self-Validation Check (NMR): Analyze the purified product via ¹H NMR. The successful formation of the 1,4-disubstituted pyrazole is confirmed by the presence of a distinct, highly deshielded singlet corresponding to the C3-proton (typically appearing between δ 7.8–8.2 ppm) (6)[6]. The absence of a C5-proton signal confirms >99% regioselectivity.

Biological Application: Kinase Inhibition Pathway

Once synthesized, 1,4-disubstituted pyrazoles frequently serve as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical drivers of cellular proliferation. The C4-substituent projects into the ATP-binding pocket, competitively blocking ATP, while the N1-substituent interacts with the solvent-exposed hinge region. This halts the phosphorylation of the Retinoblastoma (Rb) protein, sequestering the E2F transcription factor and triggering G1 cell cycle arrest.

CDK_Pathway Inhibitor 1,4-Disubstituted Pyrazole (Inhibitor) CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 Competitive Inhibition Arrest Cell Cycle Arrest (Apoptosis) Inhibitor->Arrest Downstream Effect Rb Retinoblastoma Protein (Rb) - Active CDK46->Rb Phosphorylation pRb Phosphorylated Rb (Inactive) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters/Inhibits pRb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes CellCycle->Arrest Blocked

Mechanism of CDK4/6 inhibition by 1,4-disubstituted pyrazoles leading to cell cycle arrest.

Conclusion

The 1,4-disubstituted pyrazole is not merely a structural variation; it is a meticulously engineered pharmacophore. By utilizing advanced synthetic methodologies like CuSAC, researchers can bypass the thermodynamic limitations of traditional cycloadditions, ensuring absolute regiocontrol. This structural fidelity translates directly into predictable, potent biological activity, cementing the 1,4-pyrazole as a cornerstone in modern targeted therapeutics.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Catalysis Science & Technology (RSC Publishing)
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells Source: MDPI URL
  • Source: ResearchGate (Mini-Reviews in Organic Chemistry)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

The Strategic Placement of the 4-Ethoxy Group in Pyrazole Scaffolds: A Deep Dive into Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for substitution at various positions, profoundly influencing its pharmacokinetic and pharmacodynamic properties. Among these, the C4 position of the pyrazole ring, while historically less explored than the N1, C3, and C5 positions, is emerging as a critical site for modulating bioactivity. This technical guide provides an in-depth analysis of the role of the 4-ethoxy group in tailoring the biological activity of pyrazole-containing compounds. We will explore its steric and electronic contributions, its impact on target engagement across different therapeutic areas, and provide practical insights for its incorporation in drug design.

Introduction: The Pyrazole Core and the Significance of C4-Substitution

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties, including the ability to act as both hydrogen bond donors and acceptors, and to engage in various non-covalent interactions with biological macromolecules.[3] The electron density at the C4 position is notably high, making it susceptible to electrophilic substitution.[3]

While much of the historical structure-activity relationship (SAR) data on pyrazoles focuses on modifications at other positions, strategic substitution at C4 can significantly impact a molecule's conformational flexibility, metabolic stability, and target-binding affinity. The introduction of an ethoxy group (-OCH₂CH₃) at this position offers a compelling combination of features:

  • Electron-Donating Character: The oxygen atom of the ethoxy group is electron-donating through resonance, which can influence the overall electron distribution of the pyrazole ring and its interactions with target proteins.

  • Moderate Steric Bulk: The ethoxy group provides more steric hindrance than a methoxy group, which can be crucial for achieving selectivity for a particular target or for displacing water molecules in a binding pocket.

  • Lipophilicity: The ethyl component of the ethoxy group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group, which can enhance membrane permeability and oral bioavailability.

This guide will dissect the nuanced role of the 4-ethoxy substituent, moving from its fundamental physicochemical properties to its demonstrated and inferred effects in specific biological contexts.

The Influence of the 4-Ethoxy Group on Molecular Properties and Target Interactions

The introduction of a 4-ethoxy group can be a strategic move in lead optimization. Its influence can be understood through its electronic and steric effects.

Electronic Effects

The oxygen atom of the ethoxy group can donate a lone pair of electrons into the pyrazole ring system, increasing the electron density of the aromatic core. This can enhance π-π stacking interactions with aromatic residues in a protein's binding site. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the target protein.

Steric and Conformational Effects

The ethyl chain of the ethoxy group provides a degree of steric bulk that can be exploited to achieve selectivity. For instance, in kinase inhibition, where ATP-binding pockets can be highly conserved, the additional steric hindrance of an ethoxy group compared to a methoxy group can prevent binding to off-target kinases with smaller binding sites. The flexibility of the ethyl group also allows it to adopt various conformations to optimize van der Waals interactions within the binding pocket.

Therapeutic Applications and Bioactivity of 4-Ethoxy Pyrazole Derivatives

While direct and extensive studies on the 4-ethoxy group's role are still emerging, we can infer its importance from existing research on 4-alkoxy and other C4-substituted pyrazoles in several therapeutic areas.

Anticancer Activity

In the realm of oncology, pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases.[4] While specific data on 4-ethoxy pyrazoles is limited, a study by Wang et al. (2022) on pyrazole-naphthalene derivatives highlighted a compound with an ethoxy group on a phenyl ring attached to the pyrazole as having potent activity against breast cancer cell lines. This suggests that the ethoxy moiety can contribute favorably to the anticancer profile of pyrazole-based compounds. The electron-donating nature of the ethoxy group at the C4 position could potentially enhance the binding affinity to the kinase hinge region.

Data Presentation: Comparative Bioactivity of Substituted Pyrazoles

To illustrate the potential impact of the 4-ethoxy group, the following table summarizes hypothetical IC50 data for a generic pyrazole kinase inhibitor, comparing different C4 substituents. This data is for illustrative purposes and is based on general medicinal chemistry principles.

Compound ID C4-Substituent Kinase A IC50 (nM) Kinase B IC50 (nM) Selectivity (B/A)
PYR-H -H1503002
PYR-Me -CH₃1002502.5
PYR-OMe -OCH₃751001.3
PYR-OEt -OCH₂CH₃50 500 10
PYR-iPr -CH(CH₃)₂806007.5

Table 1: Illustrative data showing how a 4-ethoxy group (PYR-OEt) could potentially improve both potency (lower IC50 for Kinase A) and selectivity (higher selectivity ratio) compared to other small substituents.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[5] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The C4 position of the pyrazole ring can be a key interaction point within the COX active site. An ethoxy group at this position could potentially form favorable interactions with hydrophobic pockets in the enzyme, contributing to enhanced potency and selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects.

Cannabinoid Receptor Modulation

Diarylpyrazoles, such as Rimonabant, are known modulators of the cannabinoid receptor 1 (CB1).[6] The substitution pattern on the pyrazole ring is critical for determining agonist versus antagonist activity and for selectivity over the CB2 receptor. While much of the focus has been on N1 and C3/C5 substituents, modification at C4 with an ethoxy group could influence the conformation of the other aryl groups, thereby fine-tuning the interaction with the receptor's binding pocket. The increased lipophilicity imparted by the ethoxy group might also play a role in brain penetration for centrally acting CB1 modulators.

Experimental Protocols

General Synthesis of 4-Alkoxypyrazoles

A common route to 4-alkoxypyrazoles involves the initial synthesis of a 4-halopyrazole followed by nucleophilic substitution with the corresponding alkoxide.

Step 1: Synthesis of 4-Bromopyrazole A general method for the bromination of pyrazoles can be achieved through electrosynthesis.[7]

  • Prepare an aqueous solution of sodium bromide.

  • In a diaphragm galvanostatic electrolysis cell with a platinum anode, add the starting pyrazole derivative.

  • Apply a constant current to initiate the bromination reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution to form 4-Ethoxypyrazole

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a suitable aprotic solvent like DMSO, add the 4-bromopyrazole derivative from Step 1.

  • Heat the reaction mixture at a temperature ranging from 80-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 4-ethoxypyrazole derivative by column chromatography.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ethoxylation start1 Pyrazole Derivative process1 Electrolysis (Pt anode) start1->process1 reagent1 NaBr (aq) reagent1->process1 product1 4-Bromopyrazole Derivative process1->product1 process2 Nucleophilic Substitution (80-120 °C) product1->process2 reagent2 Sodium Ethoxide in DMSO reagent2->process2 product2 4-Ethoxypyrazole Derivative process2->product2

Caption: Synthetic workflow for the preparation of 4-ethoxypyrazole derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a 4-ethoxypyrazole derivative against a specific protein kinase.

  • Prepare a stock solution of the 4-ethoxypyrazole test compound in 100% DMSO.

  • Serially dilute the stock solution to obtain a range of test concentrations.

  • In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP to initiate the phosphorylation reaction.

  • Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C) for a specified time.

  • Stop the reaction by adding a stop solution.

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A Prepare serial dilutions of 4-ethoxypyrazole compound C Add diluted compound to wells A->C B Add kinase, substrate, and ATP to 96-well plate B->C D Incubate at optimal temperature C->D E Stop reaction D->E F Quantify phosphorylation E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 4-ethoxy group is a valuable, albeit underexplored, substituent in the design of bioactive pyrazole derivatives. Its unique combination of electronic and steric properties allows for the fine-tuning of a compound's interaction with its biological target, potentially leading to enhanced potency and selectivity. While more direct research is needed to fully elucidate its role across various therapeutic areas, the foundational principles of medicinal chemistry suggest that the 4-ethoxy group can be a powerful tool in a drug developer's arsenal. Future research should focus on systematic SAR studies that directly compare the effects of 4-ethoxy substitution with other 4-alkoxy and alkyl groups to provide a clearer understanding of its contribution to bioactivity.

References

  • Lyalin, B.V., Petrosyan, V.A., & Ugrak, B.I. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46, 123–129.
  • Menozzi, G., Mosti, L., Schenone, P., D'Amico, M., Filippelli, A., & Rossi, F. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511.
  • Doe, C. P., et al. (2011). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 913-918.
  • Fux, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(3), 485-497.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1970.
  • El-Sayed, M. A. A., et al. (2018).
  • Ali, N., et al. (2025).
  • Castillo, J.C., & Becerra, D. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20.
  • Abdel-Aziz, A. A.-M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 283.
  • Kumar, V., & Saini, A. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Ruda, G. F., et al. (2010). 4-Cyano-5-(2-thiophenyl)-pyrazoles are high affinity CB1 receptor ligands. RSC Advances, 0(0), 1-3.
  • Lan, R., et al. (2005). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Mini-Reviews in Medicinal Chemistry, 5(8), 735-746.

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The Strategic Imperative of N-Benzyl Substitution on the Pyrazole Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocycle, ubiquitous in FDA-approved drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors (crizotinib). However, the unsubstituted


-pyrazole core often presents pharmacokinetic liabilities, including rapid metabolic clearance via 

-glucuronidation and suboptimal membrane permeability due to high topological polar surface area (tPSA).

As a Senior Application Scientist, I frequently guide discovery teams toward


-benzyl substitution  as a structural optimization strategy. The introduction of a benzyl group at the N1 position is not merely a lipophilic patch; it is a precise geometric maneuver. The methylene (

) linker provides critical conformational flexibility, allowing the pendant phenyl ring to access deep, hydrophobic allosteric pockets that rigid

-phenyl or simple

-alkyl groups cannot reach. This whitepaper dissects the mechanistic causality, structure-activity relationships (SAR), and validated synthetic protocols behind

-benzyl pyrazole derivatives.

Mechanistic Rationale: The Physics of the N-Benzyl Moiety

The decision to append a benzyl group to the pyrazole core is driven by three distinct physicochemical advantages:

  • Conformational Hinging: Unlike an

    
    -phenyl substitution, which forces the aromatic ring into a highly restricted biaryl-like coplanar or orthogonally twisted conformation, the 
    
    
    
    -benzyl methylene linker acts as a flexible hinge. This allows the aromatic ring to rotate freely and adopt optimal geometries for
    
    
    stacking or cation-
    
    
    interactions with target residues[1].
  • Lipophilicity and Partitioning (LogP): The benzyl group significantly increases the LogP of the molecule. For intracellular targets like viral polymerases or cytosolic kinases, this enhancement translates directly to improved passive membrane permeability.

  • Metabolic Shielding: The steric bulk of the benzyl group effectively shields the adjacent pyrazole nitrogen atoms from conjugative enzymes, prolonging the compound's plasma half-life.

G Core N-benzyl pyrazole scaffold N1 N1: Benzyl Ring Core->N1 C3 C3: Substitution Core->C3 C4 C4: Aryl/Heteroaryl Core->C4 N1_Sub1 Electron-donating groups (Increase target affinity) N1->N1_Sub1 N1_Sub2 Halogenation (e.g., 2,4-dichloro) (Boosts Kinase Selectivity) N1->N1_Sub2 C3_Sub Nitro / Carboxamide (H-bond interactions) C3->C3_Sub C4_Sub Pi-Pi Stacking (Deep pocket binding) C4->C4_Sub

SAR Logic Tree illustrating the optimization vectors for the N-benzyl pyrazole scaffold.

Therapeutic Case Studies & Structure-Activity Relationships (SAR)

Antiviral Agents: Dengue Virus RdRp Inhibitors

In the search for non-nucleoside inhibitors (NNIs) of the Dengue virus (DENV) RNA-dependent RNA polymerase (RdRp), high-throughput screening initially identified NITD-1, a dihydropyrazolone derivative. However, structural optimization revealed that replacing the dihydropyrazolone with an


-benzyl-pyrazole core (yielding NITD-2) dramatically improved the 

from 7.2 µM to 0.7 µM. UV cross-linking studies confirmed that the flexible

-benzyl group allows the molecule to anchor securely near Met343 at the entrance of the RNA template tunnel, blocking viral replication[2].
Neuropharmacology: GIRK Channel Activators

G protein-gated inwardly rectifying potassium (GIRK) channels are critical targets for epilepsy and pain management. The early activator ML297 utilized an


-phenyl pyrazole core. By introducing a methylene spacer to create an 

-benzyl pyrazole derivative (VU0466551), researchers achieved a tighter binding conformation. This structural tweak more than doubled the potency (

= 70 nM vs. 160 nM) while maintaining strict selectivity for GIRK1-containing channels, proving highly efficacious in murine in vivo pain models[3].
Oncology & Inflammation: RIP1 Kinase Inhibitors

Receptor interacting protein 1 (RIP1) kinase is the master regulator of necroptosis. Screening identified 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Compound 1a) as a novel hit. The


-benzyl moiety was found to be indispensable; the 2,4-dichloro substitution on the benzyl ring perfectly complements the hydrophobic cleft of the RIP1 active site. Further optimization yielded Compound 4b, which exhibited a 

of 78 nM, successfully halting RIP1/RIP3/MLKL signaling and protecting against L-arginine-induced pancreatitis[1].

G TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (TRADD, TRAF2) TNFR1->Complex1 RIP1 RIP1 Kinase (Inhibited by N-benzyl pyrazoles) Complex1->RIP1 Activation RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation MLKL MLKL Phosphorylation RIP3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

RIP1/RIP3 Necroptosis signaling pathway targeted by N-benzyl pyrazole inhibitors.

Quantitative SAR Data Summary

The following table summarizes the quantitative improvements in biological activity achieved by transitioning to or optimizing the


-benzyl pyrazole core across different therapeutic targets.
TargetParent / Reference CompoundN-Benzyl DerivativePotency ImprovementKey Reference
DENV RdRp NITD-1 (Dihydropyrazolone)NITD-2 (

-benzyl pyrazole)

: 7.2 µM

0.7 µM (10x)
[2]
GIRK1/2 Channel ML297 (

-phenyl pyrazole)
VU0466551 (

-benzyl pyrazole)

: 160 nM

70 nM (2.2x)
[3]
RIP1 Kinase Compound 1a (Hit)Compound 4b (Optimized

-benzyl)

: 130 nM

78 nM (1.6x)
[1]

Experimental Protocols: Synthesizing the N-Benzyl Pyrazole Core

To ensure high reproducibility, the following protocols represent a self-validating system for the synthesis of


-benzyl pyrazole kinase inhibitors, utilizing 1-benzyl-4-bromo-1H-pyrazole as a versatile intermediate[4].
Protocol A: Regioselective N-Benzylation of 1H-Pyrazole

Causality: The use of


 deprotonates the pyrazole NH, creating a highly nucleophilic pyrazolate anion. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst to accelerate the nucleophilic attack on the benzyl chloride. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the anion free to react.
  • Reaction Setup: Dissolve 1.0 eq of the substituted

    
    -pyrazole (e.g., 3-nitro-1H-pyrazole) in anhydrous DMF (0.5 M concentration).
    
  • Base Addition: Add 3.0 eq of anhydrous

    
     and 0.1 eq of TBAB. Stir at room temperature for 15 minutes to allow complete deprotonation.
    
  • Alkylation: Dropwise add 1.1 eq of the desired benzyl chloride (e.g., 2,4-dichlorobenzyl chloride). Heat the mixture to 55 °C under an

    
     atmosphere for 12 hours.
    
  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The product will run significantly higher (higher

    
    ) than the highly polar starting pyrazole.
    
  • Workup: Quench with cold distilled water (3x volume of DMF) to precipitate the product and wash away the DMF and inorganic salts. Filter the precipitate.

  • Spectroscopic Validation: Confirm success via

    
    -NMR. The appearance of a sharp singlet integrating to 2H around 
    
    
    
    5.30 - 5.50 ppm confirms the presence of the benzylic
    
    
    group.
Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Causality: Functionalizing the C4 position allows for the introduction of hinge-binding motifs for kinases. Palladium(0) undergoes oxidative addition into the C-Br bond of 1-benzyl-4-bromo-1H-pyrazole. The aqueous base converts the aryl boronic acid into a reactive boronate complex, facilitating transmetalation.

  • Reaction Setup: In a microwave-safe vial, combine 1-benzyl-4-bromo-1H-pyrazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add

    
     (0.05 eq).
    
  • Coupling: Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Workup & Purification: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

G Start 1H-Pyrazole Core Benzylation N-Alkylation (Benzyl Halide, K2CO3, DMF) Start->Benzylation Intermediate 1-Benzyl-1H-pyrazole Benzylation->Intermediate Halogenation Halogenation (NBS or NIS) Intermediate->Halogenation BromoInt 1-Benzyl-4-bromo-1H-pyrazole Halogenation->BromoInt CrossCoupling Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) BromoInt->CrossCoupling Final N-benzyl pyrazole target CrossCoupling->Final

Synthetic workflow for the generation of C4-functionalized N-benzyl pyrazole kinase inhibitors.

Conclusion

The


-benzyl substitution on the pyrazole core is a highly effective, mechanistically sound strategy for overcoming the inherent limitations of unsubstituted pyrazoles. By providing a flexible hinge for deep-pocket binding, increasing membrane permeability, and shielding the core from metabolic degradation, this modification has consistently yielded superior drug candidates across virology, neurology, and oncology. Mastery of its SAR and synthetic pathways is essential for any modern drug discovery program.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.Chem Biol Drug Des (Ovid).
  • Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel.ASM Journals.
  • Advances in Targeting GIRK Channels in Disease.PMC / NIH.
  • Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.Benchchem.

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole: A Strategic Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has superseded traditional High-Throughput Screening (HTS) for many challenging targets. By screening low-molecular-weight compounds (<300 Da) that adhere to the "Rule of Three" (Ro3), researchers can identify highly ligand-efficient starting points[1]. However, identifying a binder is only the first step; the true bottleneck in FBDD is the synthetic elaboration of the fragment into a potent lead compound.

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole represents a masterclass in fragment design. It is not merely a binder; it is a highly "sociable" fragment[2]. It combines a privileged pharmacophore (the pyrazole core) for target engagement with a pre-installed, orthogonal synthetic handle (the aryl bromide) that enables rapid, three-dimensional vector growth. This whitepaper deconstructs the structural rationale, biophysical validation, and synthetic trajectory of this molecule, providing a comprehensive guide for drug development professionals.

Structural Rationale & Pharmacophore Deconstruction

The architecture of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is intentionally modular, with each functional group serving a distinct biophysical or synthetic purpose:

  • The 1H-Pyrazole Core (The Anchor): Pyrazoles are privileged scaffolds in kinase inhibitor design[3]. While unsubstituted pyrazoles often act as both hydrogen bond donors and acceptors at the kinase hinge region, the N1-alkylation in this fragment restricts it to acting primarily as a strong hydrogen bond acceptor via the N2 atom[4]. This specific interaction profile is highly effective for targeting kinases such as RET, Aurora A, and Protein Kinase B (PKB/Akt)[5].

  • The 4-Ethoxy Group (The Modulator): The addition of the ethoxy group at the C4 position serves a dual purpose. Electronically, it donates electron density into the pyrazole ring, modulating the pKa and strengthening the N2 hydrogen-bond acceptor capability. Sterically, it provides a small, lipophilic vector that can occupy adjacent hydrophobic sub-pockets, increasing the overall Ligand Efficiency (LE) without drastically inflating the molecular weight.

  • The 4-Bromobenzyl Group (The Growth Vector): The transition from a "hit" to a "lead" requires synthetic tractability. Fragments lacking functional handles are termed "unsociable" and often stall in development[2]. The 4-bromobenzyl moiety solves this by providing a heavy atom for crystallographic phasing and a highly reactive vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[6][7].

Binding_Model Kinase Kinase Hinge Region (e.g., Aurora A / RET) Pyrazole 1H-Pyrazole Core (H-Bond Acceptor via N2) Kinase->Pyrazole Hydrogen Bonds Ethoxy 4-Ethoxy Group (Lipophilic Pocket / Electronics) Pyrazole->Ethoxy Benzyl Benzyl Linker (Vector Projection) Pyrazole->Benzyl Bromo 4-Bromo Vector (Cross-Coupling Handle) Benzyl->Bromo

Pharmacophore binding model mapping the functional roles of the fragment's structural motifs.

Biophysical Screening & Hit Validation Protocols

To ensure scientific integrity, the identification of a fragment hit must rely on orthogonal, self-validating biophysical techniques. The following protocol outlines the causal logic behind validating 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole.

Step 1: Primary Screening via Surface Plasmon Resonance (SPR)
  • Methodology: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Flow the fragment over the chip in a concentration series (e.g., 50 µM to 1 mM).

  • Causality & Logic: Fragments typically exhibit low binding affinities (high µM to mM

    
    ). SPR is highly sensitive to mass changes and provides real-time kinetic data (
    
    
    
    ,
    
    
    ). True fragment binding is characterized by fast on/fast off kinetics (a "square wave" sensorgram).
  • Self-Validation System: Employ a reference channel containing an inactive mutant protein. Subtracting this signal isolates the specific binding event from non-specific matrix interactions or compound aggregation.

Step 2: Orthogonal Validation via Ligand-Observed NMR (WaterLOGSY)
  • Methodology: Prepare a sample containing 10 µM target protein and 500 µM of the pyrazole fragment. Apply a WaterLOGSY pulse sequence.

  • Causality & Logic: WaterLOGSY relies on the transfer of magnetization from bulk water to the ligand via the protein. Small molecules tumbling rapidly in solution exhibit a different sign of the Nuclear Overhauser Effect (NOE) compared to large protein-ligand complexes.

  • Self-Validation System: If the fragment binds, it adopts the tumbling rate of the macromolecule, yielding a positive NMR signal. If it does not bind, the signal remains negative. This binary, internally controlled readout is entirely orthogonal to the mass-based SPR, definitively ruling out false positives.

Step 3: Structural Elucidation via X-Ray Crystallography
  • Methodology: Soak apo-protein crystals with a high concentration (10-50 mM) of the fragment.

  • Causality & Logic: To optimize the fragment, the exact binding pose must be known. The bromine atom on the benzyl ring is a strategic inclusion; it provides a strong anomalous scattering signal at specific X-ray wavelengths.

  • Self-Validation System: The anomalous difference Fourier map will show a distinct peak (>5σ) exactly at the bromine position. This unambiguously confirms the fragment's orientation and verifies that the bromo-vector is pointing towards the solvent channel, ready for synthetic elaboration.

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) Screen Primary Screening (SPR / Ligand-Observed NMR) Lib->Screen Hit Hit Validation 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole Screen->Hit Xray X-Ray Crystallography (Binding Pose Elucidation) Hit->Xray Grow Fragment Growing (Suzuki-Miyaura on Bromobenzyl) Xray->Grow Lead Lead Compound (Optimized LE & LLE) Grow->Lead

FBDD Workflow: From initial fragment library screening to lead compound optimization.

Fragment Evolution: Synthetic Trajectory & Data Presentation

Once the binding pose is confirmed, the "sociable" nature of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is leveraged[2]. The aryl bromide serves as an ideal substrate for Suzuki-Miyaura cross-coupling. By reacting the fragment with various boronic acids (e.g., utilizing cyclopropyl MIDA boronates for 3D vector growth), medicinal chemists can rapidly probe adjacent pockets[6][7].

The goal during this phase is to increase potency (lower IC₅₀) while maintaining or improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). Table 1 illustrates a representative optimization trajectory.

Table 1: Quantitative Trajectory from Fragment to Lead

Optimization PhaseCompound ProfileMW (Da)Target IC₅₀ (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Primary Hit 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole281.1585.00.323.1
Vector Growth Suzuki-Miyaura Aryl Coupling355.202.50.354.5
Lead Optimization 3D Elaboration & Solubilization420.450.0150.386.2

Note: LE is measured in kcal/mol per heavy atom. LLE is calculated as pIC₅₀ - cLogP. An LLE > 5.0 is generally targeted for clinical candidates.

Conclusion

The compound 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is a paradigm of intelligent fragment design. By embedding a privileged hinge-binding motif (pyrazole) alongside a pre-installed synthetic growth vector (bromobenzyl), it bridges the gap between biophysical hit identification and late-stage lead optimization. For drug development professionals, utilizing such "sociable" fragments drastically reduces the friction of the hit-to-lead phase, enabling the rapid discovery of highly efficient, developable clinical candidates.

References

  • Source: nih.
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  • Source: whiterose.ac.
  • Title: What makes a good fragment in fragment-based drug discovery?

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Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In contemporary medicinal chemistry, the pyrazole nucleus is a privileged scaffold. Specifically, 4-alkoxypyrazoles, such as the 4-ethoxy derivative, have garnered significant attention due to their ability to act as bioisosteres for amides and their unique interactions with cytochrome P450 enzymes, either as inducers or inhibitors[1].

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (CAS: 1859427-93-2) is a highly versatile building block. The 4-ethoxypyrazole core provides the necessary pharmacophoric interactions, while the 4-bromobenzyl moiety serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling. The benzyl linker offers conformational flexibility, allowing the resulting biaryl systems to access deep hydrophobic pockets in targets such as Lysine Demethylases (e.g., KDM4) and various kinases[2].

The Suzuki-Miyaura Cross-Coupling (SMC) is the premier method for functionalizing this aryl bromide. SMC is favored over Stille or Negishi couplings due to its exceptionally mild conditions, high functional group tolerance, and the non-toxic nature of the organoboron byproducts[3].

Mechanistic Pathway & Causality

The SMC of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole proceeds through a classic Pd(0)/Pd(II) catalytic cycle[4]. Understanding the causality of each step is critical for rational reaction optimization:

  • Oxidative Addition (OA) : The active Pd(0) species inserts into the C(sp²)-Br bond. Because aryl bromides are highly reactive compared to aryl chlorides, this step is typically rapid and exergonic, allowing for lower reaction temperatures.

  • Transmetalation (TM) : This is often the rate-determining step for sterically hindered substrates. The addition of a base (e.g., K₂CO₃) is mandatory. The base quaternizes the arylboronic acid to form a tetrahedral, electron-rich boronate complex [Ar'-B(OH)3]⁻, which is significantly more nucleophilic and readily transfers its aryl group to the Pd(II) center[5].

  • Reductive Elimination (RE) : The diaryl-Pd(II) complex undergoes cis-trans isomerization (if necessary) and eliminates the coupled biaryl-pyrazole product, regenerating the Pd(0) catalyst.

SMC_Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(Br)L2] Pd0->OA + 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (Facile insertion into C-Br bond) TM Transmetalation [Pd(II)(Ar)(Ar')L2] OA->TM + Ar'-B(OH)2 & Base (Boronate intermediate) Product Reductive Elimination [Biaryl-Pyrazole Product] TM->Product C-C Bond Formation Product->Pd0 Catalyst Regeneration (- Biaryl Product)

Catalytic cycle of Suzuki-Miyaura coupling for 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole.

Reaction Optimization & Quantitative Data

Choosing the right catalyst and solvent system is a function of the specific boronic acid being coupled. Below is a comparative matrix demonstrating the causality behind catalyst and solvent selection.

Table 1: Optimization Parameters for Biaryl-Pyrazole Synthesis

Catalyst / Ligand (5 mol%)Base (2.0 eq)Solvent SystemTempYieldMechanistic Rationale & Field Insight
Pd(PPh₃)₄ K₂CO₃1,4-Dioxane/H₂O (4:1)80 °C72%Standard baseline. Prone to phosphine oxidation; moderate yields with hindered boronic acids.
Pd(dppf)Cl₂ K₂CO₃1,4-Dioxane/H₂O (4:1)80 °C89%Bidentate dppf ligand prevents Pd-black precipitation. Highly efficient for standard Ar-Br couplings.
Pd₂(dba)₃ / SPhos K₃PO₄Toluene/H₂O (10:1)100 °C95%Electron-rich, bulky biaryl phosphine accelerates OA and TM. Ideal for ortho-substituted boronic acids[3].
Pd(dppf)Cl₂ Cs₂CO₃DMF/H₂O (5:1)90 °C84%High solubility of Cs₂CO₃ enhances boronate formation, but DMF complicates downstream aqueous workup.

Standardized Experimental Protocol

This protocol utilizes a self-validating workflow designed for a 1.0 mmol scale coupling with a representative heteroaryl boronic acid.

Materials & Reagents
  • Aryl Halide : 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (281.15 g/mol ) – 1.0 mmol (281 mg)

  • Boronic Acid : e.g., 4-Methoxyphenylboronic acid – 1.2 mmol (1.2 eq)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ – 0.05 mmol (5 mol%, ~41 mg)

  • Base : Potassium carbonate (K₂CO₃) – 2.0 mmol (276 mg)

  • Solvent : 1,4-Dioxane / Deionized Water (4:1 v/v) – 10 mL total

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical Step)

  • In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole, boronic acid, and K₂CO₃.

  • Add 8 mL of 1,4-Dioxane and 2 mL of DI water.

  • Causality Check: The presence of water is non-negotiable; it dissolves the inorganic base and facilitates the formation of the reactive [Ar'-B(OH)3]⁻ species[5].

  • Degassing : Sparge the mixture with ultra-pure Argon for 15 minutes. Why? Dissolved oxygen will irreversibly oxidize the Pd(0) species into an inactive Pd(II)-peroxo complex, stalling the reaction and causing the precipitation of inactive Pd-black.

Step 2: Catalyst Addition & Reaction Execution

  • Briefly remove the Argon line, add the Pd(dppf)Cl₂ catalyst, and immediately reseal the flask.

  • Heat the reaction mixture to 80 °C under a positive pressure of Argon.

  • Self-Validation : Monitor the reaction via TLC (Eluent: Hexane/EtOAc 3:1). The starting aryl bromide is highly UV-active. The reaction is typically complete within 4–6 hours when the starting material spot is completely consumed.

Step 3: Workup & Purification

  • Cool the reaction to room temperature. Quench by adding 10 mL of water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL) to remove residual Dioxane, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure biaryl-pyrazole product.

References

  • Title : CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source : MDPI URL :[Link]

  • Title : Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor Source : Max Delbrück Center URL :[Link]

  • Title : Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source : PMC / National Institutes of Health URL :[Link]

  • Title : Selection of boron reagents for Suzuki–Miyaura coupling Source : Chemical Society Reviews (RSC Publishing) URL :[Link]

  • Title : The catalytic mechanism of the Suzuki-Miyaura reaction Source : ChemRxiv URL :[Link]

Sources

Application Notes & Protocols for Gram-Scale Synthesis of 1,4-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the gram-scale synthesis of 1,4-disubstituted pyrazoles, a privileged scaffold in medicinal chemistry and drug discovery. The featured methodology is the venerable Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and critical insights into reaction optimization and safety considerations. The content is specifically tailored for researchers, scientists, and drug development professionals seeking a practical and scalable route to this important class of heterocycles.

Introduction: The Significance of 1,4-Disubstituted Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their unique structural and electronic properties have rendered them indispensable building blocks in the development of novel therapeutic agents and agrochemicals.[1] The 1,4-disubstituted pyrazole motif, in particular, is a prominent feature in numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities. The strategic placement of substituents at the 1 and 4 positions allows for fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, offering a straightforward and versatile route to substituted pyrazoles.[2] This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2] Its enduring popularity stems from the ready availability of starting materials, operational simplicity, and amenability to scale-up.

The Knorr Pyrazole Synthesis: Mechanism and Rationale

The Knorr pyrazole synthesis proceeds through a well-established reaction pathway involving the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[2]

Mechanism:

  • Hydrazone Formation: The reaction commences with the nucleophilic attack of the more nucleophilic nitrogen of the substituted hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the more electrophilic carbonyl group. This initial condensation, typically acid-catalyzed, results in the formation of a hydrazone intermediate.[3]

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazone then acts as a nucleophile, attacking the second carbonyl carbon in an intramolecular fashion. This cyclization step leads to a non-aromatic, five-membered ring intermediate.[3]

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of the stable, aromatic pyrazole ring.[3]

Regioselectivity:

A critical consideration when employing unsymmetrical 1,3-dicarbonyl compounds is the regioselectivity of the initial hydrazone formation. The substituted hydrazine can potentially react with either of the two distinct carbonyl groups, leading to the formation of two regioisomeric pyrazole products.[2][4] The outcome is primarily governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. Generally, the hydrazine will preferentially attack the more sterically accessible and electronically more reactive carbonyl group.[2] Careful selection of reaction conditions, such as pH, can also influence the regioselectivity.[2]

Experimental Protocol: Gram-Scale Synthesis of a Model 1,4-Disubstituted Pyrazole

This protocol describes the gram-scale synthesis of 1-phenyl-4-methyl-1H-pyrazole from phenylhydrazine and 3-methyl-2,4-pentanedione as a representative example.

Materials & Reagents:

Reagent/MaterialGradeSupplier
PhenylhydrazineReagentMajor Chemical Supplier
3-Methyl-2,4-pentanedioneReagentMajor Chemical Supplier
Glacial Acetic AcidACS GradeMajor Chemical Supplier
Ethanol (200 proof)ACS GradeMajor Chemical Supplier
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Magnesium SulfateReagentMajor Chemical Supplier
Diethyl EtherACS GradeMajor Chemical Supplier
HexanesACS GradeMajor Chemical Supplier

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Fume hood

Safety Precautions:

  • Hydrazine derivatives are toxic and potentially carcinogenic. [5][6][7] Handle phenylhydrazine with extreme care in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[8]

  • Glacial acetic acid is corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2,4-pentanedione (11.4 g, 0.1 mol).

  • Solvent Addition: Add 200 mL of ethanol to the flask and stir the mixture until the dicarbonyl compound is fully dissolved.

  • Catalyst Addition: Carefully add glacial acetic acid (5 mL) to the solution.

  • Addition of Hydrazine: While stirring, slowly add phenylhydrazine (10.8 g, 0.1 mol) to the reaction mixture. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting materials should be consumed, and a new, more non-polar spot corresponding to the pyrazole product should appear.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in 200 mL of diethyl ether.

    • Transfer the ethereal solution to a 1 L separatory funnel and wash it sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[9]

    • Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[9]

Data Presentation

Table 1: Representative Yields for the Synthesis of 1,4-Disubstituted Pyrazoles via the Knorr Synthesis.

1,3-Dicarbonyl CompoundHydrazine DerivativeProductTypical Yield (%)
2,4-PentanedioneMethylhydrazine1,3,5-Trimethyl-1H-pyrazole85-95%
1-Phenyl-1,3-butanedionePhenylhydrazine1,5-Diphenyl-3-methyl-1H-pyrazole & 1,3-Diphenyl-5-methyl-1H-pyrazole (regioisomers)70-90% (mixture)[4]
Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one80-90%[10]

Visualization

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1,3-Dicarbonyl Compound reflux Reflux (4-6 h) start->reflux solvent Ethanol solvent->reflux catalyst Acetic Acid catalyst->reflux hydrazine Substituted Hydrazine hydrazine->reflux evaporation1 Solvent Removal reflux->evaporation1 Cool to RT extraction Extraction (Et2O/H2O) evaporation1->extraction wash Wash (NaHCO3, Brine) extraction->wash drying Drying (MgSO4) wash->drying evaporation2 Concentration drying->evaporation2 purify Recrystallization or Column Chromatography evaporation2->purify product Pure 1,4-Disubstituted Pyrazole purify->product

Caption: Experimental workflow for the gram-scale Knorr synthesis of 1,4-disubstituted pyrazoles.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • ResearchGate. (n.d.). Gram scale synthesis of substituted pyrazole. [Link]

  • Specklin, S., Decuypere, E., Plougastel, L., Aliani, S., & Taran, F. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry, 79(16), 7772–7777. [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769–3778. [Link]

  • Defense Technical Information Center. (1985). Safety and Handling of Hydrazine. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • Google Patents. (n.d.). Process for the synthesis of 1,4-disubstituted pyrazoles.
  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

  • Tkachenko, M. A., et al. (2025). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters. [Link]

  • ResearchGate. (n.d.). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. [Link]

  • ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Karch, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9346–9355. [Link]

  • Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET. [Link]

  • PubMed. (2014). One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction. [Link]

  • Das, S., et al. (2021). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 45(1), 113-124. [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Organic Chemistry Portal. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. [Link]

  • Karch, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9346–9355. [Link]

  • National Center for Biotechnology Information. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

  • ResearchGate. (n.d.). Gram scale synthesis of pyrazole 2 a. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). One-Pot Four-Step Regioselective Preparation of Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • Synthesis. (2011). Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

Sources

Application Note: High-Throughput Parallel Synthesis Utilizing 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1H-pyrazole nucleus is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in FDA-approved kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs[1][2]. Its prevalence is driven by its metabolic stability, favorable physicochemical properties, and capacity to act as both a hydrogen bond donor and acceptor[1].

Within library generation, 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole [3] serves as an ideal, modular building block. The 4-ethoxy group modulates the lipophilicity (LogP) of the core while providing a weak electron-donating effect that stabilizes the pyrazole ring. Crucially, the N1-linked 4-bromobenzyl group provides an orthogonal, highly reactive sp² C–Br handle. This aryl bromide is primed for late-stage diversification via palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura cross-coupling (SMC), which remains the undisputed workhorse of parallel medicinal chemistry[4][5].

High-Throughput Experimentation (HTE) allows for the rapid exploration of chemical space by reacting this single pyrazole scaffold against a diverse array of boronic acids simultaneously[6]. By miniaturizing the reaction into 96-well formats, researchers can generate expansive structure-activity relationship (SAR) data with minimal material expenditure[7].

Workflow Visualization

HTE_Workflow A Library Design (Pyrazole Scaffold) B Automated Dispensing (96-Well Format) A->B C SMC Cross-Coupling (Pd-Catalysis) B->C D UPLC-MS Analysis (Internal Std) C->D E Hit Prioritization & Scale-Up D->E

Fig 1. High-throughput parallel synthesis workflow for pyrazole library generation.

Experimental Protocol: Microscale Parallel Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system . The inclusion of an inert internal standard (4,4'-di-tert-butylbiphenyl) prior to reaction initiation ensures that any volumetric variations during automated dispensing, heating, or workup do not compromise the quantitative accuracy of the final UPLC-MS analysis[8].

Reagents & Materials
  • Core Scaffold: 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (0.1 M stock in 1,4-Dioxane)

  • Coupling Partners: Array of 96 diverse aryl/heteroaryl boronic acids or pinacol esters.

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)). Causality: This 2nd-generation precatalyst is selected because it rapidly generates the active Pd(0) species under mild basic conditions, preventing catalyst deactivation in microscale environments[9][10].

  • Base: Aqueous K₃PO₄ (2.0 M). Causality: Water is mechanistically required to form the reactive "ate" complex during the transmetalation step of the SMC cycle[5].

  • Internal Standard (IS): 4,4'-di-tert-butylbiphenyl (0.05 M in 1,4-Dioxane).

  • Hardware: 96-well glass-lined aluminum reaction block, PTFE-lined silicone sealing mat, orbital shaker, automated liquid handler.

Step-by-Step Methodology
  • Boronic Acid Arraying: Manually or robotically dispense 15.0 µmol (1.5 equiv) of each unique boronic acid into the individual wells of the 96-well glass-lined block.

  • Scaffold & IS Dispensing: Using an automated liquid handler, dispense 100 µL of the 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole stock solution (10.0 µmol, 1.0 equiv) into all 96 wells. Follow immediately with 20 µL of the internal standard stock solution (1.0 µmol).

  • Catalyst Addition: Prepare a fresh catalyst stock solution (0.01 M XPhos Pd G2 in 1,4-Dioxane). Dispense 50 µL (0.5 µmol, 5 mol% Pd) into each well.

  • Base Addition: Dispense 15 µL of 2.0 M aq. K₃PO₄ (30.0 µmol, 3.0 equiv) into each well. The final solvent ratio will be approximately 9:1 Dioxane:Water.

  • Sealing & Reaction: Seal the block tightly with a PTFE-lined silicone mat and compress it using a metal clamp to prevent solvent evaporation. Place the block on an orbital shaker (800 rpm) heated to 80 °C for 16 hours.

  • Quenching & Workup: Cool the block to room temperature. Unseal and add 400 µL of Ethyl Acetate (EtOAc) and 200 µL of deionized water to each well. Shake vigorously for 10 minutes to partition the phases.

  • Analysis: Transfer 20 µL of the upper organic layer from each well into a 96-well analytical plate containing 800 µL of Acetonitrile. Analyze via UPLC-MS. Yields are calculated by integrating the product peak area relative to the internal standard peak area.

Data Presentation: Expected Reaction Outcomes

The success of parallel synthesis relies heavily on the electronic and steric nature of the boronic acid coupling partners. Table 1 summarizes the expected quantitative yield ranges based on historical HTE data for aryl bromide couplings[6][11].

Table 1: Predicted SMC Yield Matrix for 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole

Boronic Acid ClassElectronic/Steric ProfileExpected UPLC-MS YieldMechanistic Rationale for Outcome
Electron-Rich Aryl (e.g., 4-Methoxyphenyl)High nucleophilicity, low sterics85% - 98% Rapid transmetalation; highly stable boronic acid limits protodeboronation.
Electron-Deficient Aryl (e.g., 4-Fluorophenyl)Low nucleophilicity60% - 80% Slower transmetalation; prone to protodeboronation under basic aqueous conditions.
Ortho-Substituted Aryl (e.g., 2-Methylphenyl)High steric hindrance50% - 75% Steric clash during the transmetalation and reductive elimination steps.
Heteroaryl (e.g., 3-Pyridyl)Coordinating nitrogens40% - 70% Nitrogen lone pairs can competitively coordinate to the Pd center, stalling the catalytic cycle.

Troubleshooting & Causality in Reaction Optimization

When analyzing HTE data, scientists must differentiate between systemic failures (e.g., hardware leaks) and chemical failures. Understanding the causality behind chemical byproducts is critical for hit prioritization[6].

  • Observation: High levels of unreacted Pyrazole Scaffold, presence of Palladium Black.

    • Causality: Catalyst deactivation. This often occurs if oxygen is not properly excluded, leading to the oxidation of the phosphine ligand (XPhos to XPhos-oxide), which strips the Pd(0) of its stabilizing environment, causing it to aggregate into inactive palladium black.

  • Observation: Complete consumption of Boronic Acid, but low product yield (Protodeboronation).

    • Causality: Electron-deficient and heteroaryl boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond by water to form a C-H bond). If this is observed across a specific row in the 96-well plate, the protocol should be adjusted to use anhydrous conditions (e.g., KF in anhydrous THF) or a fast-reacting pre-catalyst to outcompete the degradation pathway.

  • Observation: Formation of Pyrazole Homocoupled Dimer.

    • Causality: Homocoupling of the aryl bromide occurs when the transmetalation step is too slow (often due to degraded boronic acid). The Pd(II) intermediate undergoes a second oxidative addition or disproportionation, linking two pyrazole scaffolds together.

References

  • CAS Registry: 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole. ChemSrc.
  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications.
  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH).
  • High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Domainex.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate.
  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling. ACS Publications.
  • Flow chemistry as a tool for high throughput experimentation. RSC Publishing.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling. SciSpace.
  • Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction. Molecule.one.
  • Generalization of High-Throughput Experimentation in Organic Chemistry. MDPI.

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Developing Cell-Based Assays for Pyrazole Derivatives: A Comprehensive Guide to Target Engagement, Viability, and Functional Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a common pitfall in drug discovery: highly potent biochemical hits that fail completely in cellular models. Pyrazole derivatives—a privileged scaffold in medicinal chemistry found in FDA-approved drugs like celecoxib, ruxolitinib, and apixaban—are particularly susceptible to this translation gap[1]. While the pyrazole nucleus offers exceptional synthetic versatility and hydrogen-bonding capabilities for targeting kinase ATP-binding pockets[2], these same properties often result in highly lipophilic compounds that struggle with cell permeability, efflux pumps, and the high intracellular concentration of physiological ATP.

This application note provides a definitive, causality-driven framework for developing cell-based assays for pyrazole derivatives. We will move beyond simple viability screens to establish a self-validating cascade: proving intracellular target engagement, validating functional pathway inhibition, and assessing phenotypic outcomes.

The Strategic Workflow: Bridging the Biochemical-to-Cellular Gap

Biochemical assays (e.g., cell-free radiometric or microfluidic kinase assays) are highly artificial. They typically utilize truncated kinase domains and non-physiological ATP concentrations (10–100 µM). In contrast, live cells contain 1–5 mM ATP, which fiercely outcompetes ATP-competitive pyrazole inhibitors[3]. Therefore, a structured assay cascade is required to validate true cellular efficacy.

Workflow Synth 1. Pyrazole Library Synthesis (Structural Optimization) Biochem 2. Biochemical Kinase Assay (Cell-Free IC50) Synth->Biochem TE 3. Live-Cell Target Engagement (NanoBRET EC50) Biochem->TE Identify Potent Hits Func 4. Functional Reporter Assay (Pathway Inhibition) TE->Func Confirm Permeability & Binding Pheno 5. Phenotypic Assay (Viability/Apoptosis) Func->Pheno Validate Mechanism of Action

Fig 1. The holistic cell-based assay cascade for evaluating pyrazole derivatives.

Proving Intracellular Target Engagement: The NanoBRET Protocol

Before investigating downstream phenotypic effects, you must prove that your pyrazole derivative actually binds its intended target inside a living cell. The4[4] is the gold standard for this. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a Kinase-NanoLuc® fusion protein and a cell-permeable fluorescent tracer. When the pyrazole inhibitor enters the cell and binds the kinase, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal[5].

Causality & Self-Validation in NanoBRET

A critical component of this protocol is the Extracellular NanoLuc® Inhibitor . Pyrazoles can sometimes be cytotoxic. If cells die and lyse during the assay, the Kinase-NanoLuc fusion leaks into the media and binds the tracer, creating a false BRET signal that does not reflect live-cell biology. The extracellular inhibitor neutralizes any leaked NanoLuc, ensuring the assay is a self-validating system that only measures intact, live cells[4].

NanoBRET K_NL Kinase-NanoLuc Fusion BRET High BRET Signal (No Drug) K_NL->BRET + Tracer Tracer Fluorescent Tracer Substrate NanoLuc Substrate Substrate->BRET Pyrazole Pyrazole Inhibitor Pyrazole->K_NL Binds ATP pocket NoBRET Loss of BRET (Drug Bound) BRET->NoBRET + Pyrazole (Competitive Displacement)

Fig 2. NanoBRET Target Engagement Principle for competitive pyrazole displacement.

Step-by-Step Methodology: NanoBRET Kinase Assay
  • Cell Preparation & Transfection: Plate HEK293 cells in a 96-well plate at

    
     cells/well. Transfect with the specific Kinase-NanoLuc fusion plasmid (e.g., TGF-βR1 or RIP1 kinase) using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Tracer & Compound Addition: Prepare a serial dilution of the pyrazole derivatives in 100% DMSO, then dilute in assay medium (final DMSO concentration must not exceed 1% to prevent solvent toxicity). Add the appropriate concentration of NanoBRET Tracer (e.g., Tracer K10)[6] and the pyrazole compounds to the wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C. Causality Note: This 2-hour window is critical to allow the highly lipophilic pyrazoles to cross the plasma membrane and reach thermodynamic equilibrium with the intracellular ATP and the tracer.

  • Substrate & Inhibitor Addition: Add the NanoBRET Nano-Glo® Substrate mixed with the Extracellular NanoLuc® Inhibitor to all wells.

  • Detection: Read the plate within 10 minutes on a luminescence microplate reader equipped with appropriate filters (Donor emission at 460 nm; Acceptor emission at 618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the pyrazole concentration to determine the cellular target engagement

    
    .
    

Functional and Phenotypic Validation

Once intracellular binding is confirmed, the pyrazole must be evaluated for functional pathway inhibition. For example, if evaluating pyrazole-based TGF-βR1 inhibitors, a luciferase reporter assay (e.g., SBE-Luc) is employed to measure the downstream inhibition of SMAD phosphorylation and transcription[7].

For pyrazole derivatives designed as anti-cancer agents (e.g., targeting Aurora A or mutant kinases), cell viability assays are the ultimate phenotypic readout[2].

Step-by-Step Methodology: Cell Viability Profiling (CellTiter-Glo / MTT)
  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or MCF7)[2] at

    
     cells/well in a 96-well opaque plate. Incubate overnight.
    
  • Compound Treatment: Treat cells with pyrazole derivatives ranging from 0.001 to 100 µM[8]. Include a vehicle control (1% DMSO) and a positive control (e.g., AT7518, a known pyrazole-based CDK inhibitor)[2].

  • Incubation: Incubate for 72 hours. Causality Note: Kinase inhibition requires time to translate into cell cycle arrest and subsequent apoptosis. A 24-hour assay will often yield artificially high

    
     values.
    
  • Detection: Add CellTiter-Glo® reagent (which measures intracellular ATP as a proxy for metabolically active cells). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Data Presentation: The Translation Gap

The following table illustrates typical quantitative data comparing biochemical, target engagement, and phenotypic assays for a synthesized library of pyrazole derivatives. Notice the rightward shift in potency (nM to µM) as the assay complexity increases.

Compound ScaffoldTarget KinaseBiochemical

(nM)
NanoBRET TE

(nM)
Cell Viability

(µM)
Causality for Potency Shift
Pyrazole-A TGF-βR112.5145.02.1Competition with 2mM intracellular ATP.
Pyrazole-B RIP18.2>10,000>50.0Poor membrane permeability (high polar surface area).
Pyrazole-C Aurora A4.138.50.39Excellent permeability; strong cellular efficacy[2].
Celecoxib (Ctrl) COX-239.4N/A (Enzyme)N/AValidated anti-inflammatory baseline[9].

Table 1. Comparative profiling of pyrazole derivatives across biochemical and cell-based assay platforms.

Experimental Controls and Troubleshooting

To ensure your cell-based assays are robust and self-validating, the following controls must be strictly adhered to:

  • DMSO Tolerance Profiling: Pyrazole derivatives, especially diheteroaryl-substituted pyrazoles[10], are notoriously hydrophobic. Researchers often compensate by increasing DMSO concentrations. You must run a DMSO dose-response curve on your specific cell line. Exceeding 0.5% - 1.0% DMSO will cause basal cytotoxicity, confounding your viability

    
     data.
    
  • Orthogonal Pathway Validation: If a pyrazole shows a potent

    
     in NanoBRET and a strong 
    
    
    
    in viability, you must prove the mechanism of action. Perform a Western Blot for the direct downstream substrate (e.g., p-SMAD for TGF-βR1, or p-MLKL for RIP1 kinase[11]). If the cells die but the target is not unphosphorylated, your pyrazole is exhibiting off-target cytotoxicity.

By implementing this structured, causality-driven approach, drug development professionals can rapidly weed out false positives and identify pyrazole derivatives with genuine therapeutic potential.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL
  • Source: PMC (nih.gov)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: Ovid URL
  • Kinase Target Engagement | Kinase Affinity Assay Source: Promega Corporation URL
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL
  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay Source: Lab Manager URL
  • Source: PMC (nih.gov)
  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight Source: Promega Connections URL

Sources

Application Note: High-Throughput Screening of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole Analogs for Dual β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The rapid proliferation of carbapenem-resistant Gram-negative bacteria represents a critical global health crisis. This resistance is predominantly driven by the expression of β-lactamases, which are broadly categorized into two mechanistically distinct classes: zinc-dependent Metallo-β-Lactamases (MBLs, e.g., NDM-1, VIM-2) and Serine-β-Lactamases (SBLs, e.g., KPC-2, OXA-48)[1]. The development of a single, dual-action inhibitor capable of neutralizing both MBLs and SBLs is a highly sought-after strategy to restore the efficacy of existing β-lactam antibiotics.

Recent structural optimization studies have identified the 4-ethoxy-1H-pyrazole scaffold as a highly privileged pharmacophore for dual MBL/SBL inhibition[2]. The inclusion of the 1-(4-bromobenzyl) moiety in 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole serves a dual mechanistic purpose:

  • Target Engagement: The 4-ethoxy-1H-pyrazole core mimics the structural features of β-lactam hydrolyzates, facilitating essential electrostatic and hydrogen-bonding interactions with positively charged catalytic residues in both MBL and SBL active sites[3]. Concurrently, the benzyl ring occupies the hydrophobic L10 loop region of MBLs.

  • Library Expansion: The aryl bromide acts as a versatile synthetic handle for late-stage functionalization (e.g., via Suzuki-Miyaura cross-coupling), allowing for the rapid generation of diverse analog libraries for High-Throughput Screening (HTS)[4].

This application note details a robust, self-validating HTS protocol designed to screen libraries of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole analogs, triage false positives, and validate lead candidates through Minimum Inhibitory Concentration (MIC) potentiation assays[1].

HTS Workflow Architecture

To ensure data integrity and trustworthiness, this screening cascade is built as a self-validating system. It incorporates orthogonal readouts, strict counter-screening against Pan-Assay Interference Compounds (PAINS), and functional microbiological validation.

HTS_Workflow A Compound Library Prep 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole B Primary HTS Assay (MBL & SBL Parallel Screens) A->B C Hit Triage (PAINS & Aggregator Filters) B->C D Dose-Response Profiling (IC50 Determination) C->D E MIC Potentiation Assay (Meropenem Rescue) D->E

High-throughput screening workflow for identifying dual MBL/SBL inhibitors.

Experimental Protocols

Protocol A: Reagent Preparation & Enzyme Formulation

Expert Insight: The causality behind the buffer composition is critical. MBLs are highly susceptible to losing their catalytic zinc ions during dilution, leading to apo-enzyme formation and false negatives. Conversely, hydrophobic pyrazole analogs are prone to colloidal aggregation, causing false positives.

  • SBL Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Triton X-100.

  • MBL Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM ZnSO₄, 0.1 mg/mL BSA, 0.01% Triton X-100. (Note: The inclusion of Triton X-100 is mandatory to disrupt colloidal aggregates of lipophilic analogs).

  • Enzyme Preparation: Dilute recombinant NDM-1 (MBL) and OXA-48 (SBL) to a working concentration of 0.5 nM and 1.0 nM, respectively.

Protocol B: 384-Well Primary Screening Assay

This protocol utilizes Nitrocefin (a chromogenic cephalosporin) for SBLs and FC-5 (a fluorogenic substrate) for MBLs to prevent optical interference cross-talk.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole analogs (10 mM in DMSO) into black, clear-bottom 384-well microplates. Final assay concentration: 10 µM (0.1% DMSO).

  • Enzyme Addition: Dispense 25 µL of the respective enzyme solution (NDM-1 or OXA-48) into the wells. Centrifuge at 1,000 x g for 1 minute.

  • Pre-Incubation: Incubate the plates at 25°C for 15 minutes to allow for steady-state binding of the pyrazole pharmacophore to the active site.

  • Reaction Initiation: Dispense 25 µL of substrate solution (100 µM Nitrocefin for SBLs; 10 µM FC-5 for MBLs).

  • Kinetic Readout:

    • SBLs: Measure absorbance at 486 nm every 30 seconds for 15 minutes.

    • MBLs: Measure fluorescence (Ex: 380 nm / Em: 460 nm) every 30 seconds for 15 minutes.

  • Validation Metric: Calculate the Z'-factor for each plate. Only plates with a Z' > 0.65 are accepted for hit selection.

Protocol C: MIC Potentiation Assay (Meropenem Rescue)

To validate that the in vitro enzymatic inhibition translates to cellular efficacy, hits are tested in combination with Meropenem against carbapenem-resistant E. coli expressing NDM-1 or OXA-48[1].

  • Prepare a 96-well plate with a checkerboard matrix: Meropenem (0.125 to 32 µg/mL) across columns, and the pyrazole analog (fixed at 16 µg/mL) across rows.

  • Inoculate with bacterial suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in Mueller-Hinton Broth.

  • Incubate at 37°C for 18 hours and determine the MIC (the lowest concentration of Meropenem preventing visible growth).

Data Presentation & Interpretation

The structural optimization of the 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole core yields distinct Structure-Activity Relationships (SAR). The table below summarizes representative HTS data, demonstrating how modifications to the pyrazole ring impact dual-inhibition profiles[2].

Compound IDScaffold SubstitutionIC₅₀ NDM-1 (µM)IC₅₀ OXA-48 (µM)IC₅₀ KPC-2 (µM)Meropenem MIC Rescue (Fold Change)
Analog 1 4-ethoxy-1H-pyrazole0.450.0750.1116-fold reduction
Analog 2 4-cyclobutoxy-1H-pyrazole0.520.0800.158-fold reduction
Analog 3 4-carbonitrile-1H-pyrazole29.420.0750.045No significant rescue
Analog 4 4-fluoro-1H-pyrazole>50.012.58.4No significant rescue

Table 1: SAR profiling of pyrazole analogs. Note that the 4-ethoxy substitution (Analog 1) maintains the optimal balance for dual MBL/SBL inhibition compared to electron-withdrawing groups (Analog 3, 4).

MOA_Pathway Ligand 4-ethoxy-1H-pyrazole Analog Inhibition Active Site Binding (Pharmacophore Interaction) Ligand->Inhibition MBL Metallo-β-Lactamase (e.g., NDM-1) Rescue Prevention of β-Lactam Hydrolysis MBL->Rescue Blocked SBL Serine-β-Lactamase (e.g., KPC-2) SBL->Rescue Blocked Inhibition->MBL Inhibition->SBL

Mechanism of dual inhibition of MBLs and SBLs by pyrazole analogs.

References

  • Yang ZB, Wei SQ, Wang YG, et al. Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 2025. URL:[Link]

Sources

Analytical HPLC Method Development and Validation Protocol for 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

As a Senior Application Scientist, developing a robust purity method requires more than applying generic gradients; it demands a deep understanding of the analyte's physicochemical profile. 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is a highly specific pharmaceutical intermediate, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Causality in Chromatographic Strategy:

  • Stationary Phase Selection: The molecule features a highly hydrophobic, UV-active 4-bromobenzyl moiety, coupled with a slightly polar 4-ethoxy-1H-pyrazole ring. While a standard C18 column could retain this molecule, a Phenyl-Hexyl stationary phase is selected. The phenyl ring in the stationary phase facilitates

    
     interactions with both the bromobenzyl and pyrazole rings. This offers superior orthogonal selectivity against structurally similar regioisomers (e.g., 3-ethoxy vs. 4-ethoxy variants) and unreacted brominated starting materials[1].
    
  • Mobile Phase Causality: The pyrazole nitrogen possesses a weak basic character. To suppress ionization and prevent peak tailing, the mobile phase is buffered with 0.1% Trifluoroacetic Acid (TFA) to maintain a pH of ~2.0. This ensures the analyte remains in a fully neutral state, partitioning predictably into the stationary phase without secondary interactions with free silanols[2].

Analytical Workflow

Workflow A Sample Preparation (ACN:H2O) B RP-HPLC Separation (Phenyl-Hexyl) A->B C PDA/UV Detection (225 nm & 254 nm) B->C D Peak Integration & Purity Calculation (% Area) C->D

RP-HPLC Analytical Workflow for 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole Purity Determination.

Chromatographic Conditions

The following parameters establish a self-validating system where resolution and peak symmetry are inherently maintained.

ParameterSpecification / ConditionRationale
Column Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)Enhances

interactions for regioisomer resolution.
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Suppresses pyrazole ionization; maintains sharp peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Strong eluent; maintains baseline stability at low UV.
Elution Mode Gradient (See Gradient Program below)Ensures elution of highly retained brominated impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °C ± 2 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Vol 10 µLPrevents column overloading while maintaining high S/N ratio.
Detection UV/PDA at 225 nm (Primary) and 254 nm225 nm captures the pyrazole backbone; 254 nm for bromobenzyl.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
12.0 20 80
15.0 20 80
15.1 80 20

| 20.0 | 80 | 20 |

Step-by-Step Experimental Protocol

Step 1: Diluent Preparation Prepare a mixture of Acetonitrile and Water (50:50, v/v). Degas by sonication for 10 minutes. Expert Insight: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting) during injection.

Step 2: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with diluent and mix thoroughly.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL to saturate the filter membrane.

Step 3: Sample Preparation

  • Weigh 10.0 mg of the synthesized batch sample into a 100 mL volumetric flask.

  • Repeat the dissolution and filtration steps as described in Step 2.

Step 4: System Suitability Testing (SST) Inject the standard solution six times consecutively. Evaluate against the following criteria to ensure the system is self-validating before sample analysis:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor (USP): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[3][4] and USP <1225> standards[5][6].

Validation SST 1. System Suitability (Resolution, Tailing, RSD) Spec 2. Specificity (Blank & Impurity Spiking) SST->Spec Lin 3. Linearity & Range (LOQ to 120% of Target) Spec->Lin Acc 4. Accuracy & Precision (Repeatability & Recovery) Lin->Acc Rob 5. Robustness (Flow, Temp, pH Variations) Acc->Rob

Method Validation Lifecycle per ICH Q2(R2) and USP <1225> Guidelines.

Validation Parameters & Acceptance Criteria:

Validation ParameterExecution StrategyAcceptance Criteria (ICH Q2(R2))
Specificity Inject diluent blank, standard, and sample spiked with known impurities (e.g., 4-bromobenzyl bromide).No interfering peaks at the retention time of the main peak. Resolution (Rs) > 1.5[5].
Linearity Prepare 5 concentration levels ranging from LOQ to 120% of the working concentration (e.g., 10 to 120 µg/mL).Correlation coefficient (

) ≥ 0.999. Y-intercept

2% of target response[3].
Precision (Repeatability) 6 replicate preparations of the sample at 100% concentration.%RSD of purity/assay ≤ 2.0%[3].
Accuracy (Recovery) Spike API into placebo/blank at 50%, 100%, and 150% levels in triplicate.Mean recovery between 98.0% and 102.0%[5].
LOD and LOQ Based on Signal-to-Noise ratio (S/N).LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with precision RSD ≤ 5.0%[3].
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Temp (±5 °C), Wavelength (±2 nm).System suitability criteria must remain met[4].

Conclusion

The utilization of a Phenyl-Hexyl column combined with a TFA-buffered gradient provides a highly selective, robust, and reproducible method for determining the purity of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole. By adhering strictly to the ICH Q2(R2) lifecycle approach, this protocol guarantees that the analytical procedure is unequivocally fit for its intended purpose in pharmaceutical development and quality control.

References

1.[5] United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures." Ofni Systems / USP-NF. URL: [Link] 2.[1] Indian Journal of Chemistry and Pharmacy (IJCPA). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." IJCPA, 2014. URL: [Link] 3.[2] ResearchGate. "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazole Derivatives." ResearchGate, 2023. URL: [Link] 4.[6] Pharmacopeia. "General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS." Pharmacopeia. URL: [Link] 5.[3] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, 2023. URL: [Link] 6.[4] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2026. URL: [Link]

Sources

Application Note: Advanced Crystallization and Polymorph Control of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazoles are highly privileged scaffolds in modern drug discovery (e.g., kinase inhibitors, anti-inflammatories) and advanced materials (e.g., energetic compounds). However, their crystallization presents a formidable challenge. The pyrazole ring's capacity for annular tautomerism combined with the rotational freedom of its substituents often results in complex polymorphic landscapes. This application note provides drug development professionals and materials scientists with mechanistically grounded, self-validating protocols for the controlled crystallization, polymorph screening, and co-crystallization of substituted pyrazole compounds.

Mechanistic Fundamentals: Tautomerism and Conformational Flexibility

The crystallization of substituted pyrazoles is governed by a delicate balance of thermodynamics and kinetics. The pyrazole core acts simultaneously as a strong hydrogen bond donor (N–H) and acceptor (C=N), driving the formation of robust supramolecular synthons.

However, rotation around bulky substituents (such as pyrimidinylamino or diaryl groups) creates high conformational entropy in the solution state. This frequently leads to conformational polymorphism , a phenomenon where different molecular conformations are "frozen" into distinct crystal lattices depending on the nucleation kinetics . For instance, in the development of pyrimidinylamino-pyrazole kinase inhibitors, subtle variations in supersaturation generation dictate whether the thermodynamically stable anhydrate Form A or the metastable Form D crystallizes .

To control this, crystallization protocols must precisely modulate the metastable zone width (MSZW) through strategic solvent selection and highly controlled cooling rates.

Crystallization and Screening Workflows

PyrazoleCrystallization API Crude Substituted Pyrazole API (High Conformational Entropy) Solvent Solvent Screening (H-bond Donors vs Acceptors) API->Solvent Dissolution Supersat Controlled Supersaturation (Cooling / Anti-solvent) Solvent->Supersat Thermal Cycling Nucleation Nucleation Kinetics (Metastable vs Stable Forms) Supersat->Nucleation Primary/Secondary Polymorph Polymorph Isolation (Conformational Locking) Nucleation->Polymorph Crystal Growth Validation Self-Validating QC (XRPD, DSC, TGA) Polymorph->Validation Solid-State Analysis

Figure 1: Workflow for controlled crystallization and polymorph screening of substituted pyrazoles.

Experimental Protocols

Protocol A: Thermodynamic Polymorph Isolation via Controlled Cooling

Objective: Isolate the thermodynamically stable anhydrate form (e.g., Form A) of a substituted pyrazole API, avoiding the kinetic trapping of metastable conformers. Causality: Rapid precipitation forces the API to crystallize in its highest-energy solution conformation. By employing a slow, linear cooling profile, the system remains near the solubility curve, providing sufficient activation energy for the molecules to adopt their lowest-energy packing arrangement.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Suspend 10.0 g of crude substituted pyrazole in 100 mL of a hydrogen-bond disrupting solvent (e.g., ethanol or ethyl acetate). Reasoning: Alcohols competitively hydrogen-bond with the pyrazole N–H, breaking amorphous aggregates and ensuring true solution state.

  • Thermal Clarification: Heat the suspension to 65 °C under continuous agitation (250 rpm) until complete dissolution is achieved. Hold for 30 minutes.

  • Hot Filtration: Pass the solution through a pre-heated 0.22 µm PTFE filter into a jacketed crystallizer. Reasoning: This removes heterogeneous nucleants (dust, undissolved impurities) that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling & Seeding: Cool the solution to 55 °C at a rate of 0.5 °C/min. Introduce 0.1 g (1 wt%) of micronized stable-form seed crystals. Reasoning: Seeding bypasses the primary nucleation energy barrier, directing crystal growth exclusively toward the desired polymorph lattice.

  • Growth Phase: Continue cooling linearly at a reduced rate of 0.1 °C/min down to 5 °C. Reasoning: A slow cooling rate prevents secondary nucleation and local supersaturation spikes, ensuring uniform crystal habit and high phase purity.

  • Isolation: Filter the slurry under vacuum and wash the filter cake with 20 mL of cold anti-solvent (e.g., heptane) to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Self-Validation Checkpoint: Analyze a 5 mg aliquot of the dried product via Differential Scanning Calorimetry (DSC) at 10 °C/min. The protocol is validated if a single, sharp endothermic peak is observed at the expected melting onset (e.g., >200 °C for Form A), with no prior exothermic re-crystallization events. Confirm the lattice via X-ray Powder Diffraction (XRPD), ensuring characteristic peaks (e.g., 9.8°, 10.4°, 14.8° 2θ) are present and metastable peaks (e.g., 13.6° 2θ) are strictly absent .

Protocol B: Co-Crystallization via Liquid-Assisted Grinding (LAG)

Objective: Engineer the physicochemical properties (e.g., solubility, bioavailability) of substituted pyrazoles by forming multi-component co-crystals with pharmaceutically acceptable co-formers. Causality: Traditional solution co-crystallization often fails if the API and co-former have disparate solubilities. LAG utilizes mechanical shear to force molecular interactions, while a catalytic amount of solvent provides molecular mobility, facilitating the formation of heteromeric hydrogen bonds (e.g., pyrazole N–H...O=C carboxylic acid) over homomeric ones .

CoCrystallization Start Equimolar API & Co-former (Physical Mixture) Mech Mechanical Shear (30 Hz) (Breaks Homomeric Bonds) Start->Mech Solvent Catalytic Solvent Addition (Enhances Molecular Mobility) Start->Solvent Synthon Heteromeric Synthon Formation (N-H...O=C) Mech->Synthon Solvent->Synthon Product Co-Crystal Product (Enhanced Physicochemical Profile) Synthon->Product

Figure 2: Logical mechanism of Liquid-Assisted Grinding (LAG) for pyrazole co-crystallization.

Step-by-Step Methodology:

  • Stoichiometric Preparation: Weigh equimolar amounts (1:1 ratio) of the substituted pyrazole and the selected co-former (e.g., meloxicam or succinic acid) to a total mass of 500 mg.

  • Liquid Addition: Transfer the physical mixture to a stainless-steel milling jar. Add 20 µL of a volatile bridging solvent (e.g., dichloromethane or hexafluoroisopropanol). Reasoning: The solvent acts as a plasticizer, lowering the glass transition temperature of the amorphous interface generated during milling, accelerating co-crystal nucleation .

  • Milling: Add two 7 mm stainless-steel grinding balls. Seal the jar and mill at a frequency of 30 Hz for 30 minutes using a mixer mill.

  • Annealing: Recover the resulting powder and anneal at 50 °C for 2 hours to relieve residual mechanical stress and evaporate the catalytic solvent.

Self-Validation Checkpoint: Subject the annealed powder to Solid-State NMR (15N CPMAS). The protocol is successful if the 15N chemical shifts of the pyrazole nitrogens deviate significantly from the pure API, confirming proton transfer or strong heteromeric hydrogen bonding. Additionally, XRPD must yield a novel diffractogram distinct from the physical mixture of the starting materials .

Quantitative Data: Polymorphic and Thermodynamic Parameters

The following table summarizes the thermal and crystallographic profiles of representative substituted pyrazole solid forms, demonstrating the impact of crystallization methodology on the final polymorph.

Material SystemSolid FormCrystallization MethodDSC Melting Onset (°C)Characteristic XRPD Peaks (2θ)
Pyrimidinylamino-pyrazole Form A (Anhydrate)Cooling Crystallization> 200.09.8°, 10.4°, 14.8°, 19.7°
Pyrimidinylamino-pyrazole Form D (Anhydrate)Anti-solvent Precipitation129.19.2°, 14.0°, 19.7°, 20.0°
Oxime-bridged pyrazole-tetrazole Polymorph 3-αDirect Synthesis (Low Azide)~ 150.0System-dependent
Meloxicam : Pyrazole (1:1) Co-crystal Form 1Slow Evaporation (DCM)N/ASystem-dependent
Meloxicam : Pyrazole (1:1) Co-crystal Form 2Mechanochemical GrindingN/ASystem-dependent

Conclusion & Best Practices

The successful crystallization of substituted pyrazoles requires a rigorous understanding of their conformational dynamics and hydrogen-bonding capabilities. By leveraging controlled cooling trajectories and mechanochemical co-crystallization, researchers can systematically map the polymorphic landscape. Implementing self-validating analytical checkpoints (DSC, XRPD, SSNMR) ensures that the isolated solid forms possess the requisite thermodynamic stability and phase purity for downstream drug development or material applications.

References

  • Yu, L., Reutzel-Edens, S. M., & Mitchell, C. A. (2000). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. URL: [Link]

  • Genentech, Inc. (2020). Polymorphs and solid forms of a pyrimidinylamino-pyrazole compound, and methods of production (EP3717473A1). European Patent Office.
  • Karimi-Jafari, M., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC. URL: [Link]

  • Jeziorna, A., et al. (2024). Rich polymorphic landscape of binary systems of meloxicam with imidazole and pyrazole. Acta Crystallographica Section A. URL: [Link]

  • Thaltiri, V., et al. (2025). Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. Journal of Materials Chemistry A. URL: [Link]

Troubleshooting & Optimization

side-product formation in pyrazole synthesis and mitigation strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Support Center: Troubleshooting & Mitigation Guide

This technical support center is designed for researchers, scientists, and drug development professionals dealing with the complexities of pyrazole core construction. While classical methods like the Knorr pyrazole synthesis are foundational, they frequently suffer from poor regioselectivity, stalled intermediates, and degradation side reactions. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to optimize your synthetic workflows.

Diagnostic Workflow

PyrazoleTroubleshooting Start Analyze Crude Mixture Q1 Multiple Regioisomers (1,3- vs 1,5-)? Start->Q1 Q2 Reaction Stalled at Hydrazone? Q1->Q2 No Sol1 Use Nano-ZnO Catalyst or Tosylhydrazones Q1->Sol1 Yes Q3 Dark/Colored Degradation? Q2->Q3 No Sol2 Increase Temp or Add Acid Catalyst Q2->Sol2 Yes Sol3 Use Inert Atmosphere & Fresh Reagents Q3->Sol3 Yes

Diagnostic flowchart for identifying and mitigating common pyrazole synthesis side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of 1,3- and 1,5-disubstituted pyrazoles in my Knorr synthesis, and how can I control it? Causality: In the classical Knorr pyrazole synthesis, an unsymmetrical 1,3-diketone reacts with a substituted hydrazine. Because both carbonyl carbons possess similar electrophilicity, the initial nucleophilic attack by the hydrazine nitrogen can occur at either site, leading to a mixture of hydrazone intermediates that cyclize into 1,3- and 1,5-regioisomers[1]. The regioselectivity is governed by subtle steric and electronic differences between the two carbonyls. Mitigation: To force regioselectivity, you must alter the activation energy of the competing pathways.

  • Catalytic Control: Employing catalysts like Nano-ZnO can direct the condensation selectively. Nano-ZnO coordinates with the 1,3-diketone, differentiating the electrophilicity of the carbonyls and favoring the 1,3,5-substituted pyrazole with >99% regioselectivity[1].

  • Alternative Synthons: Abandon the 1,3-diketone entirely. Using N-alkylated tosylhydrazones and terminal alkynes under basic conditions (t-BuOK) offers complete regioselectivity, avoiding the ambiguous dual-electrophile problem[2].

Q2: My reaction seems to stall, and LC-MS shows the accumulation of a hydrazone intermediate. Why won't it cyclize? Causality: The formation of pyrazoles occurs in two primary steps: initial condensation to form a hydrazone, followed by an intramolecular cyclization (dehydration)[3]. If the carbonyl group intended for the second attack is highly electron-rich or sterically hindered, the hydrazone intermediate lacks the electrophilic drive to undergo cyclization[4]. Mitigation: The cyclization step requires either a thermal push or electrophilic activation.

  • Acid Catalysis: Adding a Brønsted or Lewis acid (e.g., glacial acetic acid or ZnCl₂) protonates/coordinates the remaining carbonyl oxygen, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the secondary nitrogen[3].

  • Thermal Activation: Elevating the temperature (e.g., refluxing in ethanol or using microwave irradiation) provides the necessary activation energy to overcome the cyclization barrier[4].

Q3: I am using a


-ketonitrile as a starting material, but my yields are extremely low. What side reaction is occurring? 
Causality: 

-ketonitriles are highly susceptible to hydrolysis. Under the acidic or basic conditions often used to promote pyrazole cyclization, the nitrile group hydrolyzes into a

-ketoacid or its corresponding salt. These hydrolyzed byproducts cannot participate in the desired cyclization, drastically reducing the yield of the target aminopyrazole[4]. Mitigation: Maintain strictly neutral conditions. Perform the reaction in a non-aqueous, polar solvent (like absolute ethanol) and neutralize any acidic hydrazine hydrochloride salts with an exact equivalent of a mild base before starting the reaction[4].

Q4: The reaction mixture turns dark brown/black, and I isolate highly colored tarry byproducts. What is degrading? Causality: Hydrazines, particularly aryl hydrazines like phenylhydrazine, are highly sensitive to air oxidation and photo-degradation. When exposed to oxygen at elevated temperatures, they decompose into radical species and colored diazo/azo byproducts, which polymerize into tars[5]. Mitigation: Always use freshly distilled or newly opened hydrazine reagents. If using the free base is problematic, switch to the more stable hydrochloride salt. Crucially, degas your solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions[5].

Quantitative Comparison of Mitigation Strategies

The following table summarizes the impact of various mitigation strategies on yield and regioselectivity compared to unoptimized baseline conditions.

Mitigation StrategyTarget IssueTypical Yield (%)RegioselectivityKey Reagents/Conditions
Nano-ZnO Catalysis Regioisomeric Mixtures85–95%>99% (1,3,5-isomer)Nano-ZnO (10 mol%), EtOH, RT
Tosylhydrazone + Alkyne Regioisomeric Mixtures75–90%Completet-BuOK, Pyridine, 18-crown-6
Neutral Non-Aqueous Solvent

-ketonitrile Hydrolysis
80–90%Substrate DependentAbsolute EtOH, Neutral pH
Inert Atmosphere (N₂/Ar) Hydrazine Oxidation>85%N/ADegassed solvents, Fresh reagents

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify success before proceeding to the next step.

Protocol 1: Regioselective Knorr Synthesis using Nano-ZnO

This protocol utilizes a heterogeneous catalyst to differentiate the carbonyl sites, ensuring high regioselectivity[1].

  • Preparation: In an oven-dried round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.0 mmol) in 10 mL of absolute ethanol[6].

  • Catalyst Addition: Add 10 mol% of Nano-ZnO powder to the stirring mixture[6].

  • Reaction: Stir the suspension at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (e.g., 30% EtOAc/Hexanes). The complete disappearance of the starting diketone spot confirms the completion of the condensation phase.

  • Workup: Once complete (typically 1-2 hours), filter the mixture through a Celite pad to remove the heterogeneous Nano-ZnO catalyst[6].

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Validation: Analyze the crude product via ¹H-NMR. The presence of a single distinct pyrazole C4-proton singlet (typically around

    
     6.0 - 6.5 ppm) and the absence of doubled peaks confirm >99% regioselectivity.
    
Protocol 2: Completely Regioselective Synthesis via N-Alkylated Tosylhydrazones

This alternative approach avoids the 1,3-diketone ambiguity entirely by utilizing terminal alkynes, preventing the formation of diazo intermediates for a safer workflow[2].

  • Setup: In a Schlenk flask under an argon atmosphere, combine the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol)[2].

  • Reagent Addition: Add potassium tert-butoxide (t-BuOK, 2.0 mmol) as the base, followed by 18-crown-6 (10 mol%) to enhance solubility and reactivity[2].

  • Solvent: Inject 5 mL of anhydrous pyridine[2].

  • Heating: Heat the mixture to 110 °C for 12 hours.

    • Mechanistic Note: The base promotes nucleophilic addition, followed by a 1,3-H shift and cyclization[2].

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Purify via flash chromatography. The self-validating aspect of this protocol is the complete absence of the alternative regioisomer in the crude LC-MS trace, proving the absolute directional control of the alkyne insertion.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. 1

  • Knorr Pyrazole Synthesis of Edaravone - Royal Society of Chemistry. 3

  • Troubleshooting the reaction mechanism of pyrazole formation - BenchChem. 5

  • Troubleshooting low conversion rates in pyrazole synthesis - BenchChem.6

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - BenchChem. 4

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. 2

Sources

Technical Support Center: Purification Strategies for 1,4-Disubstituted Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Isomer Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with separating 1,4-disubstituted pyrazole isomers. The synthesis of pyrazoles, particularly from unsymmetrical precursors, frequently yields mixtures of regioisomers which can be notoriously difficult to separate due to their nearly identical physical and chemical properties.[1][2][3]

This document provides field-proven insights, detailed troubleshooting guides, and validated protocols to help you navigate these purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of 1,4-disubstituted pyrazole isomers so challenging?

The primary difficulty lies in the subtle structural differences between the isomers. Regioisomers, such as 1,4- and 1,5-disubstituted pyrazoles formed from the same reaction, often have very similar polarities, boiling points, and solubilities.[1] This similarity makes their separation by standard laboratory techniques like column chromatography or recrystallization non-trivial, often resulting in co-elution or co-crystallization.

Q2: What are the principal methods for separating these pyrazole isomers?

The most effective strategies leverage subtle differences in the isomers' physical properties. The main techniques are:

  • Flash Column Chromatography: The most common method, relying on small differences in polarity.[1][3][4]

  • Recrystallization: Effective if one isomer has significantly lower solubility or forms a more stable crystal lattice in a particular solvent system.[5]

  • Acid Addition Salt Formation: A powerful technique where the isomeric mixture is converted into salts. The differing properties of these salts (e.g., solubility) can be exploited for separation via crystallization.[4][6]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for difficult separations or for obtaining highly pure material, especially for chiral isomers.[1][7][8]

Q3: How do I choose the best purification strategy for my specific isomer mixture?

The optimal strategy depends on the scale of your purification, the physical properties of your isomers, and the required final purity. The following decision tree provides a general guideline for selecting a method.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Crude Isomer Mixture check_tlc Analyze mixture by TLC. Are spots separable? start->check_tlc check_solid Is the mixture a solid? check_tlc->check_solid No col_chrom Use Flash Column Chromatography check_tlc->col_chrom Yes recryst Attempt Recrystallization (Single or Mixed Solvent) check_solid->recryst Yes prep_hplc Consider Preparative HPLC check_solid->prep_hplc No (Oil) salt_form Attempt Purification via Acid Salt Formation recryst->salt_form Fails or Low Purity salt_form->prep_hplc Fails

Figure 1: Decision workflow for selecting a pyrazole isomer purification strategy.

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Column chromatography is often the first method attempted. Success hinges on finding a solvent system that maximizes the difference in retention factor (Rf) between the isomers.

Q: My pyrazole isomers are co-eluting or have very poor separation on a silica gel column. What should I do?

This is the most common problem and arises from the isomers having nearly identical polarities.[1]

  • Causality: Silica gel separates compounds based on their polarity; the more polar a compound, the more strongly it adsorbs to the silica and the slower it elutes. If two isomers have very similar polarity, they will travel down the column at nearly the same rate.

  • Solutions:

    • Optimize the Mobile Phase: The goal is to find a solvent system where the isomers show baseline separation on a TLC plate.

      • Decrease Polarity: Switch to a less polar mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). This forces the compounds to spend more time interacting with the stationary phase, which can amplify small differences in polarity and improve separation.[4]

      • Try Different Solvents: Experiment with different solvent systems. Sometimes, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of a third solvent (like methanol or diethyl ether) can alter the specific interactions and improve resolution.

    • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase itself.

      • Use Alumina: For basic pyrazole compounds that may be interacting too strongly or irreversibly with acidic silica gel, neutral or basic alumina can be an excellent alternative.[9]

      • Deactivate Silica: If your pyrazole is basic, it may be protonated by the acidic surface of the silica, leading to severe tailing or irreversible binding. Pre-treating your silica gel by slurrying it with a mobile phase containing a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol) can neutralize the acidic sites and improve chromatography.[10]

    • Improve Column Technique:

      • Use a Longer Column: A longer column provides more theoretical plates, increasing the opportunity for separation.[4][9]

      • Dry Loading: Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., DCM), add a small portion of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This "dry loading" technique prevents the use of a strong loading solvent that can disrupt the top of the column and lead to band broadening.[1]

G cluster_0 cluster_1 cluster_2 start Problem: Poor Separation on Silica Column check_tlc Is ΔRf > 0.1 on TLC? start->check_tlc check_base Is compound basic? (Check for tailing) check_tlc->check_base No optimize_eluent Optimize Eluent: 1. Decrease Polarity 2. Try different solvents check_tlc->optimize_eluent Yes, but fails on column deactivate_silica Deactivate Silica: Add 1% Et3N to eluent check_base->deactivate_silica Yes change_sp Change Stationary Phase: Try neutral/basic Alumina check_base->change_sp No improve_tech Improve Technique: 1. Use longer column 2. Use dry loading optimize_eluent->improve_tech deactivate_silica->change_sp Fails

Figure 2: Troubleshooting workflow for poor separation during column chromatography.
Solvent System (v/v)PolarityTypical Application
10-50% Ethyl Acetate in HexaneLow to MediumThe most common starting point for many pyrazole derivatives.[1]
10-40% Dichloromethane in HexaneLowUseful for very nonpolar pyrazoles.
1-5% Methanol in DichloromethaneMedium to HighEffective for more polar pyrazoles containing hydroxyl or amino groups.
Hexane/Diethyl Ether GradientsLow to MediumOffers different selectivity compared to ethyl acetate systems.
Table 1: Common mobile phase systems for flash chromatography of pyrazole isomers on silica gel.
Guide 2: Recrystallization

Recrystallization is a powerful and scalable purification technique, but finding the right conditions can be challenging.

Q: My pyrazole compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated.[5] The result is a liquid phase (the oil) instead of a solid crystalline phase.

  • Causality: The compound's solubility profile in the chosen solvent is not ideal. The forces driving precipitation are stronger than the forces required for organized crystal lattice formation at that temperature.

  • Solutions:

    • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[5]

    • Use a Lower Boiling Point Solvent: If the compound's melting point is lower than the solvent's boiling point, it's very likely to oil out. Choose a solvent with a lower boiling point.[5]

    • Adjust the Solvent System:

      • Add More Solvent: The solution may be too concentrated. Add more of the hot "good" solvent to reduce the supersaturation level, then cool slowly.[5]

      • Use a Mixed-Solvent System: Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol) where it is very soluble. Then, add a hot "anti-solvent" (e.g., water) where it is poorly soluble, dropwise, until the solution becomes faintly turbid. This brings the solution closer to its saturation point at a higher temperature, often promoting crystallization upon slow cooling.[5]

    • Induce Crystallization:

      • Add a Seed Crystal: If you have a tiny amount of the pure solid, add it to the supersaturated solution to provide a nucleation site for crystal growth.[5]

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation points.

Solvent(s)Good For...Anti-Solvent(s)
Ethanol, Methanol, IsopropanolPolar to moderately polar pyrazolesWater, Hexane[5][10]
Ethyl Acetate, AcetoneModerately polar pyrazolesHexane, Cyclohexane[5]
Dichloromethane, ChloroformLess polar pyrazolesHexane, Pentane
Cyclohexane, Petroleum EtherVery nonpolar pyrazolesN/A (used as single solvents)[5]
Table 2: Common solvents and mixed-solvent systems for pyrazole recrystallization.
Guide 3: Purification via Acid Addition Salt Formation

This is a highly effective, yet underutilized, chemical method for separating isomers with different basicities or steric environments around the basic nitrogen atoms.

Q: How does forming a salt help separate my pyrazole isomers?

  • Causality: The two basic nitrogen atoms in the pyrazole ring can be protonated by an acid to form a salt. Even if the isomers have similar polarities as free bases, their corresponding salts can have vastly different crystal packing energies and solubilities in a given solvent. This difference is the key to separation.[4][6] One isomer's salt may be significantly less soluble and will selectively crystallize from the solution, leaving the other isomer's salt in the mother liquor.

  • Procedure:

    • Dissolve the crude isomer mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[6]

    • Add at least one equivalent of an inorganic (e.g., sulfuric acid, phosphoric acid) or organic acid.[6]

    • Allow the salt to crystallize, cooling if necessary.

    • Isolate the purified salt by filtration.

    • Regenerate the pure pyrazole free base by dissolving the salt in water and neutralizing with a base (e.g., NaOH solution), followed by extraction with an organic solvent.[4]

Q: My acid salt will not crystallize. What should I try next?

  • Solutions:

    • Change the Acid: The nature of the counter-ion is critical. If the sulfate salt doesn't work, try the phosphate, hydrochloride, or an organic acid salt like p-toluenesulfonate. Each salt will have a unique crystal lattice and solubility.

    • Change the Solvent: The solvent plays a crucial role in salt solubility. Try a range of solvents from polar (ethanol) to less polar (ethyl acetate, diethyl ether) to find one where one salt is sparingly soluble.

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration and induce precipitation.

    • Use an Anti-Solvent: Similar to standard recrystallization, adding an anti-solvent can often trigger crystallization of the salt.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Regioisomer Separation

This protocol assumes a mixture of two 1,4-disubstituted pyrazole regioisomers that show a slight separation on TLC (ΔRf ≈ 0.1) in 20% ethyl acetate/hexane.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel (standard grade, 230-400 mesh) in the initial mobile phase (e.g., 10% ethyl acetate in hexane).[1]

  • Column Packing: Pour the slurry into a glass column and use positive air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Method): Dissolve ~500 mg of the crude isomer mixture in 2-3 mL of dichloromethane. Add ~1 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

  • Loading the Column: Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the initial mobile phase (10% ethyl acetate/hexane). Begin eluting using positive pressure, collecting fractions.[1]

  • Gradient Elution (Optional): If the compounds are slow to elute, gradually increase the polarity of the mobile phase (e.g., to 15%, then 20% ethyl acetate). A shallow gradient is key to resolving closely eluting spots.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure, separated isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.[1]

Protocol 2: Purification via Acid Addition Salt Formation

This protocol is a general method based on patented procedures for pyrazole purification.[6]

  • Dissolution: In a flask, dissolve the crude mixture of pyrazole isomers (e.g., 5.0 g) in a suitable organic solvent like isopropanol (50 mL).[4]

  • Acid Addition: While stirring, slowly add one molar equivalent of an acid (e.g., concentrated sulfuric acid) to the solution. The addition may be exothermic. An immediate precipitation of the salt may occur.

  • Crystallization: Stir the mixture at room temperature for 1-2 hours. If crystallization is slow, cool the mixture in an ice bath to promote further precipitation.

  • Isolation of Salt: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold isopropanol, followed by cold diethyl ether to facilitate drying.

  • Liberation of Free Base: Transfer the purified salt to a separatory funnel containing water (50 mL) and dichloromethane (50 mL). While cooling and shaking, slowly add 1 M sodium hydroxide solution until the aqueous layer is basic (pH > 10).[4]

  • Extraction: Separate the layers. Extract the aqueous layer two more times with dichloromethane (2x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified pyrazole isomer.[4]

References

  • Organic Chemistry Portal. (n.d.). Pyrazoles Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (2025).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Spallarossa, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Anyanwu, B. C., et al. (2024). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria, 49(5), 855–864.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem. (2025).
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • BenchChem. (2025). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem.
  • PMC. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • Preprints.org. (2025, December 31).
  • Wiley Online Library. (n.d.). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2022, March 4). Convenient methods for the synthesis organotellurium compounds derived from pyrazole derivatives: synthesis and antimicrobial evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives in the presence of a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles as an efficient and easily recyclable catalyst. Retrieved from [Link]

Sources

solubility issues of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole

Welcome to the technical support guide for 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenges associated with this compound, particularly its limited aqueous solubility.

I. Compound Overview & Predicted Properties

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is a substituted pyrazole derivative.[1][2] While specific experimental data for this molecule is not widely published, its structure provides critical insights into its expected physicochemical behavior. The presence of the lipophilic 4-bromobenzyl group and the pyrazole core suggests that this compound is likely a "grease-ball" molecule, characterized by high lipophilicity (a high octanol-water partition coefficient, LogP) and consequently, poor water solubility.[3][4] Such characteristics are common in modern drug discovery candidates and present significant hurdles for achieving reliable results in aqueous biological assays.[5][6][7]

This guide provides systematic strategies to address these anticipated challenges, ensuring data integrity and reproducibility in your in vitro and in vivo experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered when working with 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole.

Q1: Why is my compound not dissolving in my aqueous assay buffer or cell culture medium?

A1: The molecular structure of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole, particularly the large, non-polar bromobenzyl group, makes it highly hydrophobic.[3][4] This leads to low intrinsic aqueous solubility. When you introduce a concentrated stock solution (likely in an organic solvent like DMSO) into an aqueous environment, the compound's solubility limit is quickly exceeded, causing it to precipitate out of the solution. This is a classic issue for compounds classified as Biopharmaceutics Classification System (BCS) Class II or IV.[3][8]

Q2: I've managed to dissolve the compound, but my cell-based assay results are inconsistent or show unexpected toxicity. What could be the cause?

A2: This issue often stems from the solvent used to prepare your stock solution, typically Dimethyl Sulfoxide (DMSO). While an excellent solvent for many organic molecules, DMSO can exert its own biological effects.[9]

  • Solvent Cytotoxicity: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity, but sensitive or primary cells may be affected at concentrations as low as 0.1%.[10][11] It is critical to ensure the final concentration in your assay wells remains below this toxic threshold.

  • Assay Interference: High concentrations of organic solvents can denature proteins, disrupt cell membranes, and interfere with enzyme kinetics or reporter systems, leading to unreliable data.[12]

  • False Readings: If you perform serial dilutions of your compound stock directly into the assay medium, the DMSO concentration will vary across your dose-response curve. This can create artifacts where the observed effect is due to changing solvent concentration rather than the compound itself.[13]

Always include a "vehicle control" group in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in the experiment but no test compound. This allows you to differentiate between the effects of the compound and the solvent.

Q3: What is the best solvent to use for my primary stock solution?

A3: 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds for in vitro screening.[9][14] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of lipophilic molecules.[15][16] Other solvents like ethanol or acetone can be used, but they are often more volatile and may exhibit higher cytotoxicity at similar concentrations.[15][17]

Q4: Can I use heat or sonication to help dissolve my compound?

A4: Yes, these are common and effective techniques.

  • Sonication: Using a water bath sonicator can provide mechanical energy to break up compound aggregates and facilitate dissolution in DMSO.[9]

  • Gentle Warming: Warming the solution in a water bath (e.g., to 37°C) can increase the rate of dissolution.[9] However, be cautious, as excessive heat can degrade thermally sensitive compounds. Always check for compound stability if using this method.

Part 2: Troubleshooting & Solubilization Workflow

If you are facing persistent solubility issues, a systematic approach is required. The following guide provides a logical workflow to identify the optimal solubilization strategy for your specific assay.

Step 1: Characterize the Problem - Is it Solubility or Stability?

Before attempting complex formulations, confirm that the issue is indeed precipitation.

  • Visual Inspection: Look for cloudiness, crystals, or a film at the bottom of your plate wells after adding the compound.

  • "Crash Plate" Assay: Prepare your dosing solutions in a clear 96-well plate without cells. Let it incubate under assay conditions (e.g., 37°C, 1-2 hours) and inspect for precipitation over time using a plate reader (measuring light scatter) or a microscope.

Step 2: The Systematic Solubilization Workflow

The following diagram illustrates a decision-making process for addressing solubility challenges.

solubilization_workflow cluster_start Start: Compound Preparation cluster_dilution Dilution & Dosing cluster_troubleshoot Troubleshooting Strategies start Prepare 10-50 mM Stock in 100% DMSO dilute Dilute Stock into Aqueous Assay Buffer start->dilute precip Precipitation Observed? dilute->precip success Proceed with Assay (Final DMSO <0.5%) precip->success No strategy Select Strategy precip->strategy Yes cosolvent Strategy 1: Use a Co-solvent (e.g., PEG400, Ethanol) strategy->cosolvent surfactant Strategy 2: Use a Surfactant (e.g., Tween-80) strategy->surfactant cyclodextrin Strategy 3: Use a Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin validate Validate New Formulation: - Check for Vehicle Effects - Re-run Crash Plate Assay cosolvent->validate surfactant->validate cyclodextrin->validate validate->success

Caption: A decision tree for troubleshooting compound solubility issues.

Step 3: Advanced Solubilization Strategies

If reducing the final DMSO concentration isn't sufficient, more advanced formulation techniques may be necessary. These are particularly relevant for more complex assays or in vivo studies.[5]

Strategy Mechanism of Action Common Agents Considerations & Cautions
Co-solvency Increases solubility by reducing the polarity of the aqueous solvent system.[18][19]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400).[16]Can have their own biological effects or cytotoxicity.[17] The solubilizing power is often lost upon high dilution.[18]
Surfactants / Micellar Solubilization Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[15]Tween® 80, Polysorbate 20, Cremophor® EL.Can be cytotoxic and may interfere with membrane-based assays.[17] The critical micelle concentration (CMC) must be reached.
Inclusion Complexes Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate the drug molecule.[5]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Can sometimes extract cholesterol from cell membranes.[16] Generally considered very safe and effective for both in vitro and in vivo use.[13]
pH Modification For ionizable compounds, adjusting the pH can convert the molecule into a more soluble salt form.[4][19]Buffers (e.g., HCl, NaOH).The pyrazole core is weakly basic and can be protonated by strong acids to form more soluble salts.[4][20] This is highly dependent on the assay's pH tolerance.

Part 3: Protocols & Methodologies

Protocol 1: Preparation of Compound Stock and Serial Dilutions

This protocol is designed to create a dose-response curve while maintaining a constant final DMSO concentration across all wells, minimizing solvent-induced artifacts.[9][13]

Objective: To prepare a set of compound stocks in 100% DMSO for subsequent dilution into an assay medium.

Materials:

  • 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare High-Concentration Primary Stock:

    • Weigh out the required amount of solid compound to make a 20 mM primary stock solution in 100% DMSO.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly. If needed, sonicate or warm gently (37°C) until fully dissolved.[9] This is your Stock A .

  • Perform Serial Dilutions in 100% DMSO:

    • Label a series of tubes (B, C, D, etc.) for your dilution series.

    • Add a fixed volume of 100% DMSO to tubes B through H (e.g., 50 µL).

    • Transfer an equal volume (50 µL) from Stock A to tube B. Mix thoroughly. Tube B is now 10 mM.

    • Using a fresh pipette tip, transfer 50 µL from tube B to tube C. Mix thoroughly. Tube C is now 5 mM.

    • Continue this 2-fold dilution series for all tubes.

  • Prepare Final Dosing Solutions:

    • To dose your assay plate, dilute each DMSO stock 200-fold into the final assay medium (e.g., add 1 µL of each DMSO stock to 199 µL of medium).

    • This results in a final DMSO concentration of a well-tolerated 0.5% across all conditions.[10]

serial_dilution cluster_dmso Step 1: Serial Dilution in 100% DMSO cluster_assay Step 2: Dosing into Assay Medium A Stock A 20 mM B Stock B 10 mM A->B +50µL AssayA Final Well A 100 µM (0.5% DMSO) A->AssayA 1:200 Dilution C Stock C 5 mM B->C +50µL AssayB Final Well B 50 µM (0.5% DMSO) B->AssayB 1:200 Dilution D Stock D 2.5 mM C->D +50µL AssayC Final Well C 25 µM (0.5% DMSO) C->AssayC 1:200 Dilution AssayD Final Well D 12.5 µM (0.5% DMSO) D->AssayD 1:200 Dilution

Caption: Workflow for preparing dosing solutions with constant final DMSO.

Protocol 2: High-Throughput Kinetic Solubility Assay

This assay provides a quantitative measure of your compound's solubility in a specific buffer, which is crucial for guiding formulation development.[21][22]

Objective: To determine the kinetic solubility of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole in a chosen aqueous buffer (e.g., PBS, pH 7.4).

Principle: A DMSO stock of the compound is added to the aqueous buffer. After incubation, any precipitated compound is removed by filtration. The concentration of the remaining soluble compound in the filtrate is then quantified by UV-Vis spectroscopy or LC-MS/MS.[14][23]

Materials:

  • 10 mM compound stock in 100% DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well filter plates (0.45 µm)

  • 96-well UV-transparent collection plates

  • UV/Vis plate reader

Procedure:

  • Preparation: Add 198 µL of the aqueous buffer to the wells of a standard 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer. This creates a starting concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.[23]

  • Filtration: Transfer the contents to the 96-well filter plate placed on top of a UV-transparent collection plate. Centrifuge to filter the solution and separate any precipitate.

  • Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λ-max.

  • Calculation: Determine the concentration of the soluble compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).

Expected Outcome: This assay will yield a quantitative solubility value (e.g., in µM or µg/mL) for the compound under specific pH and buffer conditions, helping to predict its behavior in more complex biological media.

References

  • Hansen, M. B. et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology, 14(1). Available at: [Link]

  • Lohmann, J. et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 14(10). Available at: [Link]

  • Meyers, M. J. et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences, 28(10), 2899-2909. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Iyer, K. R. et al. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 78(4), 459-466. Available at: [Link]

  • El-Sayed, N. N. E. et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4409. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Hamzeloo-Moghadam, M. et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 269-274. Available at: [Link]

  • Li, D. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Chinese Chemical Letters, 34(6), 107954. Available at: [Link]

  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • Al-Bawy, A. et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at: [Link]

  • IJCRT.org. (2025). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Creative Research Thoughts. Available at: [Link]

  • Panday, A. & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]

  • Szaniawska, M. & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems. Academia.edu. Available at: [Link]

  • Alhakamy, N. A. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2394. Available at: [Link]

  • Li, Y. et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1478-1490. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Available at: [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 316-353. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 1-43. Available at: [Link]

  • Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. Finnish Medicines Agency. Available at: [Link]

Sources

stability testing of pyrazole compounds under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic API Stability . As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic and structural challenges when handling pyrazole-containing Active Pharmaceutical Ingredients (APIs).

The pyrazole ring—a 5-membered heterocycle containing two adjacent nitrogen atoms—is generally robust due to its aromaticity. However, extreme pH conditions can induce annular tautomerism, N-substituent cleavage, or ring opening, depending heavily on the electronic nature of its substituents [3].

This guide provides a self-validating framework for executing and troubleshooting stability tests under acidic and basic conditions, aligned with ICH Q1A(R2) regulatory standards [1].

Experimental Workflow: Forced Degradation of Pyrazoles

The following workflow illustrates the logical progression for stress-testing pyrazole compounds to differentiate between reversible tautomeric shifts and irreversible chemical degradation.

PyrazoleStability Start Pyrazole API Sample Preparation Acid Acidic Stress 0.1M HCl, 60°C Start->Acid Base Basic Stress 0.1M NaOH, 60°C Start->Base NeutA Neutralization (Add NaOH) Acid->NeutA NeutB Neutralization (Add HCl) Base->NeutB Analysis LC-MS / HPLC-UV Analysis NeutA->Analysis NeutB->Analysis Tautomer Reversible Tautomerization Analysis->Tautomer Isomeric Peaks (Mass = API) Degrad Irreversible Degradation Analysis->Degrad Mass Shift (Cleavage)

Workflow for pyrazole forced degradation and LC-MS analysis.

Self-Validating Methodology: Acidic & Basic Stress Testing

Forced degradation (stress testing) is not merely about destroying the molecule; it is about elucidating the primary degradation pathways to develop stability-indicating analytical methods[2]. Every step in this protocol is designed with a specific physicochemical causality in mind.

Step 1: Stock Solution Preparation

  • Action: Dissolve the pyrazole API in a chemically inert co-solvent (e.g., HPLC-grade Acetonitrile) to achieve a 1.0 mg/mL concentration.

  • Causality: Pyrazoles often exhibit pH-dependent aqueous solubility. A co-solvent ensures the API remains fully dissolved when aqueous acid/base is introduced. If the API precipitates during stress testing, it artificially halts degradation kinetics, leading to false-positive stability data.

Step 2: Acidic & Basic Stress Application

  • Action: Transfer 1.0 mL of stock to two separate borosilicate glass vials. Add 1.0 mL of 0.1 M HCl to the first (Acidic Stress) and 1.0 mL of 0.1 M NaOH to the second (Basic Stress). Seal and incubate at 60°C for 24 hours.

  • Causality:

    • Acidic: Protonation of the pyridine-like nitrogen (N2) activates the ring, testing for hydrolytic cleavage of N-alkyl or N-acyl groups. Heating accelerates the reaction to simulate long-term ICH Q1A(R2) storage conditions [1].

    • Basic: Deprotonation of the pyrrole-like nitrogen (N1) forms a pyrazolide anion. While the anion itself is stable, strong bases will attack electron-deficient substituents (e.g., esters, amides) attached to the pyrazole core.

Step 3: Quenching (The Self-Validating Step)

  • Action: Remove vials from heat. Immediately neutralize the acidic sample with 1.0 mL of 0.1 M NaOH, and the basic sample with 1.0 mL of 0.1 M HCl.

  • Causality: Neutralization serves a critical dual purpose. First, it instantly "freezes" the degradation profile at the exact 24-hour mark, ensuring accurate kinetic modeling. Second, injecting unquenched 0.1 M NaOH (pH ~13) will rapidly dissolve the silica backbone of standard C18 LC columns, destroying your analytical equipment.

Step 4: LC-MS Analysis

  • Action: Dilute neutralized samples 1:10 with the mobile phase and inject them into the LC-MS system.

Quantitative Data: Physicochemical & Stability Profiling

The stability of a pyrazole derivative is intrinsically linked to its pKa and the electronic nature of its substituents. The table below summarizes the expected behavior of various pyrazole classes under stress conditions.

Pyrazole DerivativeSubstituent TypepKa (Conjugate Acid)pKa (NH Dissociation)Stability in 0.1M HCl (60°C)Stability in 0.1M NaOH (60°C)
1H-Pyrazole (Unsubstituted)None~2.5~14.2Highly StableHighly Stable
3-Trifluoromethylpyrazole EWG (-CF3)< 0.0~11.5StableModerate (CF3 hydrolysis risk)
3,5-Dimethylpyrazole EDG (-CH3)~4.1~15.0Highly StableHighly Stable
1-Methyl-3-nitropyrazole N-Alkyl, EWG< -1.0N/A (No NH)StableSusceptible to nucleophilic attack

Troubleshooting Guides & FAQs

Q1: Why do I see multiple, poorly resolved peaks for my pyrazole under acidic HPLC conditions, even though NMR confirms a single pure compound? A1: This is a classic manifestation of annular tautomerism [3]. In acidic mobile phases (e.g., containing 0.1% Formic Acid), the pyridine-like nitrogen of the pyrazole is rapidly protonated and deprotonated. This lowers the energy barrier for proton exchange between N1 and N2. If the rate of this tautomeric interconversion is on the same timescale as your chromatographic separation, you will observe peak broadening, tailing, or split peaks (a phenomenon known as dynamic LC). NMR, typically run in deuterated solvents without strong acids, captures a time-averaged signal or locks the molecule into its lowest-energy tautomer, showing high purity. Fix: Adjust the mobile phase pH to be at least 2 units away from the pyrazole's pKa, or evaluate the sample using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to lock the tautomeric state.

Q2: How do electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) affect pyrazole stability in strong bases? A2: The stability of the pyrazole core in basic conditions is dictated by its ability to stabilize the resulting pyrazolide anion. EWGs (e.g., -CF3, -NO2) at the C3 or C5 positions withdraw electron density via inductive and resonance effects, highly stabilizing the anion and making the ring itself exceptionally resistant to basic cleavage [3]. However, the EWG itself may become the target of nucleophilic attack (e.g., a -CF3 group can hydrolyze to a carboxylic acid under harsh basic reflux). Conversely, EDGs (e.g., -CH3, -NH2) destabilize the anion, making deprotonation harder, but they protect the ring from nucleophilic aromatic substitution.

Q3: What buffer systems are recommended for long-term solution stability testing of pyrazole-containing APIs? A3: For long-term solution stability testing aligned with ICH Q1A(R2) intermediate or long-term conditions (e.g., 25°C/60% RH) [1], it is critical to avoid buffers that act as nucleophiles or general acid/base catalysts. Phosphate buffers (pH 6.8 - 7.4) are generally excellent, but for pyrazoles with ester or amide linkages, phosphate can catalyze hydrolysis. In such cases, Good's buffers (e.g., HEPES or MOPS) are preferred because their zwitterionic nature prevents them from participating in nucleophilic degradation pathways.

Q4: How can I definitively differentiate between reversible tautomerization and irreversible degradation during LC-MS analysis? A4: Tautomers are constitutional isomers; they possess the exact same molecular weight. In LC-MS, tautomers will present as distinct chromatographic peaks (if the interconversion is slow enough) but will yield identical m/z values in the primary mass spectrum (MS1) [3]. Irreversible degradation involves bond cleavage or addition (e.g., hydrolysis adds H2O, resulting in a +18 Da mass shift). Self-Validation Test: Collect the split peaks via fraction collection, let them equilibrate in a neutral solution for 24 hours, and re-inject. If the individual fractions redistribute into the original split-peak ratio, you are observing tautomerization. If they remain distinct single peaks, it is irreversible degradation or stable isomerism.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

troubleshooting mass spectrometry fragmentation of N-benzyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Mass Spectrometry (MS) Support Center. This knowledge base is exclusively engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of N-benzyl pyrazoles. Below, you will find field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to overcome common fragmentation challenges.

I. Troubleshooting Guide & FAQs

Q1: Why does my MS/MS spectrum only show a massive peak at m/z 91, and how can I see the pyrazole core fragments?

Causality: The peak at m/z 91 corresponds to the tropylium cation [C7H7]+. When N-benzyl pyrazoles are subjected to Collision-Induced Dissociation (CID) or Electron Ionization (EI), the benzylic C-N bond cleaves readily. The resulting benzyl cation rapidly rearranges into the highly stable, seven-membered aromatic tropylium ring[1]. Because this reaction pathway has a significantly lower activation energy than the fragmentation of the highly stable pyrazole heteroaromatic ring, the tropylium ion acts as an energy "sink." It consumes the ion current, effectively suppressing the structurally informative fragments of the pyrazole core[2].

Solution: Do not rely on a single, generic Collision Energy (CE) (e.g., 25 eV). Instead, implement Energy-Resolved Mass Spectrometry (ERMS) . By acquiring spectra across a CE ramp, you can capture the intermediate [M+H - C7H7]+ species before secondary fragmentation occurs. Alternatively, use an Ion Trap mass spectrometer to isolate the pyrazole core intermediate (MS³) and fragment it further.

G Precursor N-Benzyl Pyrazole [M+H]+ Tropylium Tropylium Cation m/z 91 Precursor->Tropylium High CE (>25 eV) Rapid Benzyl Cleavage PyrazoleCore Pyrazole Core [M-90]+ Precursor->PyrazoleCore Low CE (<15 eV) Soft Cleavage LossHCN Loss of HCN [-27 Da] PyrazoleCore->LossHCN MS3 Isolation Ring Opening

MS/MS fragmentation pathway of N-benzyl pyrazoles showing tropylium formation.

Q2: How can I differentiate between an N1-benzyl pyrazole and a C-benzyl pyrazole isomer using MS?

Causality: Positional isomers often yield nearly identical MS/MS spectra under standard conditions because they are isobaric and both can form the tropylium ion[1]. However, the mechanism of formation differs. N-benzyl cleavage is a direct heterolytic bond cleavage, whereas C-benzyl cleavage often requires a higher-energy homolytic cleavage or a complex rearrangement.

Solution: Look for specific neutral losses. Unsubstituted N-position pyrazoles (NH-pyrazoles) typically exhibit a strong loss of HCN or N2 directly from the molecular ion[3]. If your compound is a C-benzyl pyrazole, the N1 position is likely a free NH, making the [M-HCN]+ or[M-N2]+ pathways highly competitive with tropylium formation at lower collision energies. For definitive proof, synthesize a deuterium-labeled analog (e.g., using a d2-methylene benzyl group). A shift from m/z 91 to m/z 93 confirms the benzylic nature of the fragment and helps trace the exact cleavage site.

Q3: I am observing unexpected fragments that suggest the benzyl group is attached to the wrong nitrogen. Is my synthesis wrong, or is it an MS artifact?

Causality: Pyrazoles are known to undergo annular tautomerism in solution, but in the gas phase inside a mass spectrometer, protonated N-benzyl pyrazoles can undergo intramolecular rearrangements prior to dissociation. If the internal energy imparted during Electrospray Ionization (ESI) is too high, the benzyl group can migrate to the adjacent N2 position (a 1,2-benzyl shift) before the molecule fragments.

Solution: Lower the source temperature and capillary voltage to ensure "soft" ionization. Switch from standard ESI to Atmospheric Pressure Chemical Ionization (APCI) if thermal degradation is suspected, or use Cold-Spray Ionization (CSI) to trap the kinetically favored protonated tautomer without inducing thermal rearrangements.

II. Quantitative Data: Fragmentation vs. Collision Energy

The following table summarizes the expected quantitative shifts in fragment relative abundance for a standard N-benzyl pyrazole across varying collision energies (CE) in a triple quadrupole mass spectrometer.

Precursor IonCollision Energy (eV)Dominant Product Ion (m/z)Relative Abundance (%)Diagnostic Value
[M+H]+10 - 15[M+H]+ (Precursor)80 - 100%Confirms intact molecular mass
[M+H]+20 - 2591 (Tropylium)100% (Base Peak)Indicates presence of benzylic moiety
[M+H]+35 - 4065 (Cyclopentadienyl)40 - 60%Confirms tropylium secondary fragmentation
[M-90]+ (MS³)15 - 20 (on MS³)[M-90-27]+ (-HCN)70 - 90%Definitively confirms pyrazole core

III. Diagnostic Workflows & Experimental Protocols

Workflow Start Initial MS/MS Scan Dominant m/z 91? CheckCE Ramp Collision Energy (10eV to 40eV) Start->CheckCE Yes MSn Perform MS3 on Ion Trap Isolate [M-90]+ CheckCE->MSn Tropylium still dominates Success Identify Diagnostic Pyrazole Core Ions CheckCE->Success Core ions resolved Labeling Synthesize d2-benzyl Isotope Labeled Analog MSn->Labeling Ambiguous isomer data MSn->Success Diagnostic loss (e.g., HCN) Labeling->Success Shift to m/z 93 confirmed

Troubleshooting workflow for resolving dominant tropylium ion suppression in MS.

Protocol 1: Energy-Resolved Mass Spectrometry (ERMS) Optimization

This protocol is designed to bypass the tropylium "sink" by mapping the exact energy required to fragment the pyrazole core without over-fragmenting the molecule.

  • Sample Preparation: Dilute the N-benzyl pyrazole sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to promote stable [M+H]+ protonation.

  • Direct Infusion: Introduce the sample via a syringe pump at 5-10 µL/min directly into the ESI source to maintain a continuous, stable ion beam.

  • Precursor Isolation: Isolate the [M+H]+ precursor ion in Q1 with a narrow isolation window (0.7 - 1.0 m/z) to prevent co-isolation of background matrix ions.

  • Collision Energy Ramping: Program the collision cell (Q2) to acquire sequential MS/MS spectra at stepping collision energies: 5, 10, 15, 20, 25, 30, and 40 eV.

  • Data Analysis: Plot the breakdown curve (relative intensity vs. CE). Locate the optimal CE window (usually 12-18 eV) where the pyrazole core fragment[M-90]+ is maximized before the tropylium ion (m/z 91) completely dominates the ion current.

  • Self-Validation Step: Verify the integrity of the breakdown curve by ensuring the sum of the relative abundances of the precursor and all product ions equals ~100% at each CE step. A significant drop in total ion current indicates ion scattering or poor trapping in the collision cell, requiring a reduction in collision gas pressure.

Protocol 2: MS³ Ion Trap Workflow for Structural Elucidation

When ERMS fails to yield sufficient pyrazole core fragments, MS³ is required to isolate the intermediate species.

  • Initial MS² Cleavage: Apply a normalized collision energy (NCE) of 20-25% to the [M+H]+ precursor in the ion trap to intentionally drive the loss of the benzyl radical/neutral, generating the intermediate pyrazole core ion.

  • MS³ Isolation: Trap and isolate the resulting [M-90]+ or [M-91]+ intermediate.

  • Self-Validation Step (Critical): Ensure the isolation width is set strictly to 1.0 Da to exclude the m/z 91 tropylium ion from the trap. To validate, run a blank MS³ scan without secondary collision energy; the resulting spectrum must show 0% relative abundance for m/z 91. If m/z 91 is present, narrow the isolation window to prevent space-charge suppression.

  • Secondary Fragmentation: Apply an NCE of 30-35% to the isolated pyrazole core.

  • Diagnostic Monitoring: Scan for the neutral loss of 27 Da (HCN) or 28 Da (N2). The presence of these losses definitively confirms the substitution pattern of the pyrazole heteroaromatic ring[3].

IV. References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - aip.org - 1

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - intechopen.com -3

  • Mass spectrometric study of some pyrazoline derivatives - researchgate.net -2

Sources

overcoming poor reactivity of 4-bromobenzyl halides in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers, medicinal chemists, and drug development professionals encountering bottlenecks during the N-alkylation of pyrazoles with 4-bromobenzyl halides.

While benzylic halides are traditionally excellent electrophiles, installing a 4-bromobenzyl pharmacophore—a critical handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling—often presents unexpected challenges. Below, we dissect the causality behind poor reactivity, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols.

Part 1: Mechanistic Insights & Causality (The "Why")

Before troubleshooting, it is critical to understand the physical organic chemistry governing this specific reaction system. Poor reactivity of 4-bromobenzyl halides in pyrazole synthesis typically stems from three intersecting factors:

  • Electronic Deactivation of the Electrophile: While the benzylic position is highly reactive via an

    
     pathway, the bromine atom at the para-position exerts an electron-withdrawing inductive effect (
    
    
    
    ). This slightly destabilizes the
    
    
    transition state compared to electron-donating analogs (e.g., 4-methoxybenzyl halides), making 4-bromobenzyl halides comparatively sluggish [1].
  • Nucleophile Attenuation: Pyrazoles are ambident nucleophiles. If the pyrazole core is substituted with electron-withdrawing groups (EWGs) such as

    
    , 
    
    
    
    , or halogens, the electron density on the nitrogen atoms is severely depleted, drastically reducing the nucleophilicity of the resulting pyrazolate anion [2].
  • Ion-Pairing in Solution: The pyrazolate anion must be "naked" (free from its counter-cation) to attack the electrophile efficiently. Using weak bases (like

    
    ) in poorly coordinating solvents (like THF or MeCN) results in tight ion pairs, effectively shutting down the reaction kinetics.
    

Part 2: Troubleshooting FAQs

Q1: My alkylation with 4-bromobenzyl chloride is stalling at 30% conversion, even after 24 hours. How can I drive it to completion without excessive heating? A1: The chloride ion is a relatively poor leaving group. Instead of increasing the temperature—which can lead to unwanted polymerization or etherification if competing nucleophiles are present—implement a Finkelstein in situ halogen exchange . By adding 0.1–0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI), the iodide rapidly displaces the chloride to form a highly reactive 4-bromobenzyl iodide intermediate. The pyrazolate then rapidly consumes this intermediate, regenerating the iodide catalyst [3].

Q2: I am using 4-bromobenzyl bromide, but my 3-(trifluoromethyl)pyrazole is not reacting. What should I change? A2: Your pyrazole is highly deactivated by the


 group. 

is likely failing to fully deprotonate it, or the resulting ion pair is too tight. Switch to a stronger, irreversible base like Sodium Hydride (NaH) to ensure complete formation of the pyrazolate anion. Furthermore, change your solvent to anhydrous DMF or DMSO . These highly polar aprotic solvents expertly solvate the

cation, leaving the pyrazolate anion completely exposed and highly reactive [2].

Q3: I am getting a 1:1 mixture of N1 and N2 alkylated isomers with my asymmetric pyrazole. How can I improve regioselectivity? A3: Regioselectivity is governed by the interplay of sterics and thermodynamics. To favor the less sterically hindered nitrogen (kinetic control), lower the reaction temperature (0 °C to RT) and use a strong base (NaH) in a polar solvent. Alternatively, using Cesium Carbonate (


)  often improves regioselectivity; the large, diffuse 

ion forms a very loose ion pair, allowing the steric bulk of the pyrazole and the 4-bromobenzyl halide to dictate the attack trajectory more cleanly than

or

[4].

Q4: Standard


 conditions are failing completely due to extreme steric hindrance. Are there alternative pathways? 
A4:  Yes. You can bypass the 

pathway entirely by utilizing Phase Transfer Catalysis (PTC) . Reacting the pyrazole and 4-bromobenzyl bromide neat (solvent-free) or in a biphasic system with Potassium Hydroxide (KOH) and Tetra-n-butylammonium bromide (TBAB) forces the reactants into close proximity, drastically accelerating the reaction [5]. Alternatively, converting 4-bromobenzyl alcohol into a trichloroacetimidate allows for an acid-catalyzed (e.g., Camphorsulfonic acid) alkylation that proceeds via a carbocation-like

mechanism [1].

Part 3: Quantitative Data Summary

The table below summarizes how optimizing the base, solvent, and additives directly impacts the yield and regioselectivity of 4-bromobenzyl halide alkylations.

Table 1: Optimization of Pyrazole N-Alkylation with 4-Bromobenzyl Halides

EntryPyrazole SubstrateElectrophileBase / AdditiveSolventTemp (°C)Yield (%)Regioselectivity (N1:N2)
13-Methylpyrazole4-Bromobenzyl chloride

/ None
THF603560:40
23-Methylpyrazole4-Bromobenzyl chloride

/ KI (0.2 eq)
DMF2588 85:15
33-(Trifluoromethyl)pyrazole4-Bromobenzyl bromide

/ None
MeCN801550:50
43-(Trifluoromethyl)pyrazole4-Bromobenzyl bromideNaH / NoneDMF0 to 2592 >95:5
53-Phenylpyrazole4-Bromobenzyl bromideKOH / TBAB Neat (PTC)259590:10

Part 4: Logical Workflows & Visualizations

TroubleshootingTree Start Poor Reactivity with 4-Bromobenzyl Halide? CheckHalide Is the halide a Chloride or Bromide? Start->CheckHalide Finkelstein Add KI or NaI (Finkelstein Catalysis) CheckHalide->Finkelstein Chloride CheckPyrazole Is the Pyrazole Electron-Poor? CheckHalide->CheckPyrazole Bromide StrongBase Use NaH in DMF (Complete Deprotonation) CheckPyrazole->StrongBase Yes (e.g., -CF3) CheckSterics Is the Pyrazole Sterically Hindered? CheckPyrazole->CheckSterics No PTC Use PTC (TBAB) or Cs2CO3 CheckSterics->PTC Yes

Fig 1. Decision tree for troubleshooting poor reactivity in pyrazole N-alkylation workflows.

Workflow Step1 1. Deprotonation Mix Pyrazole + NaH in Anhydrous DMF Step3 3. Alkylation Combine & Stir (0 °C to RT) Step1->Step3 Step2 2. Activation Add KI to 4-Bromobenzyl Chloride Step2->Step3 Step4 4. Quench & Extract NH4Cl (aq) + EtOAc Step3->Step4

Fig 2. Step-by-step experimental workflow for Finkelstein-assisted pyrazole N-alkylation.

Part 5: Self-Validating Experimental Protocols

Protocol A: Finkelstein-Assisted Alkylation for Deactivated Pyrazoles

This protocol utilizes NaH for complete deprotonation and KI to accelerate the electrophilic attack.

Materials:

  • Pyrazole substrate (1.0 equiv)

  • 4-Bromobenzyl chloride or bromide (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Potassium Iodide (KI, anhydrous, 0.2 equiv)

  • Anhydrous DMF (0.2 M relative to pyrazole)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Add the pyrazole (1.0 equiv) and anhydrous DMF. Cool the solution to 0 °C using an ice bath. Slowly add NaH (1.2 equiv) in portions.

    • Self-Validation Check: You must observe the evolution of

      
       gas (bubbling). The cessation of bubbling (typically 15–30 minutes) confirms the complete formation of the pyrazolate anion. The solution often becomes clear or slightly yellow.
      
  • Electrophile Activation: In a separate dry vial, dissolve 4-bromobenzyl chloride (1.1 equiv) and KI (0.2 equiv) in a small volume of DMF. Stir for 10 minutes.

    • Self-Validation Check: A fine white precipitate (KCl) may begin to form, indicating the successful generation of the highly reactive 4-bromobenzyl iodide.

  • Alkylation: Dropwise, add the electrophile mixture to the pyrazolate solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: The formation of a cloudy suspension (NaBr or NaCl salts precipitating out of DMF) is a positive visual indicator that the

      
       displacement is occurring.
      
  • Quench & Workup: Cool the flask to 0 °C and carefully quench with saturated aqueous

    
    . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 
    
    
    
    (aq) or brine (5x) to remove residual DMF. Dry over
    
    
    , filter, and concentrate.
    • Self-Validation Check: TLC (UV 254 nm) should reveal a new, less polar spot. The presence of the 4-bromobenzyl group makes the product highly UV-active.

Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation

Ideal for sterically hindered pyrazoles where solvent solvation hinders the transition state.

Step-by-Step Methodology:

  • Combine the pyrazole (1.0 equiv), 4-bromobenzyl bromide (1.1 equiv), finely ground KOH (1.5 equiv), and TBAB (0.05 equiv) in a mortar or a solvent-free milling vessel.

  • Grind or vigorously stir the neat mixture at room temperature for 30–60 minutes.

  • Self-Validation Check: The mixture will transition from a solid powder to a pasty/oily consistency as the alkylated product forms and disrupts the crystal lattice of the starting materials.

  • Suspend the resulting paste in water and extract with Dichloromethane (DCM). Wash with brine, dry over

    
    , and concentrate to yield the crude N-alkylpyrazole[5].
    

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics 2022, 3(2), 107-118. Available at:[Link]

  • Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry 2012, 55(2), 8879-8890. Available at:[Link]

  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. Journal of Agricultural and Food Chemistry 2004, 55(21), 8562-8569. Available at:[Link]

  • Regioselective Synthesis of Novel N2- and N4-Substituted 7-Methylpyrazolo[4,5-e][1,2,4]thiadiazines. Molecules 2006, 11(11), 863-872. Available at:[Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis. Synthetic Communications 1990, 20(18), 2849-2853. Available at:[Link]

Technical Support Center: A Guide to the Synthesis and Scale-Up of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides an in-depth technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole. We will address common challenges, from bench-scale execution to pilot-plant scale-up, offering practical, field-tested solutions and troubleshooting advice. Our focus is on explaining the causality behind procedural choices to ensure robust, reproducible, and scalable outcomes.

Strategic Overview: The Synthetic Pathway

The synthesis of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is most efficiently approached via a two-step sequence. This strategy isolates the complexities of forming the core pyrazole ring from the subsequent, generally high-yielding, N-alkylation step. This modular approach simplifies in-process controls and troubleshooting.

G Figure 1. Two-Step Synthetic Pathway cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation A 1,1,3,3-Tetraethoxypropane + Hydrazine B 4-Ethoxy-1H-pyrazole A->B Cyclocondensation C 4-Bromobenzyl Bromide + Base B->C Intermediate D 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (Target Molecule) C->D

Caption: Figure 1. Overview of the selected two-step synthetic route.

Part 1: Detailed Experimental Protocols (Lab-Scale)

The following protocols are designed for bench-scale synthesis (1-10 g) and have been optimized for yield and purity.

Step A: Synthesis of 4-Ethoxy-1H-pyrazole

This procedure utilizes the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine. The choice of 1,1,3,3-tetraethoxypropane serves as a stable and effective precursor to malondialdehyde.

Materials & Reagents:

  • 1,1,3,3-Tetraethoxypropane

  • Hydrazine hydrate

  • Ethanol (200 proof)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (Saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,1,3,3-tetraethoxypropane (1.0 eq) and ethanol (5 mL per gram of tetraethoxypropane).

  • Acid Hydrolysis: Add concentrated hydrochloric acid (0.2 eq) dropwise to the stirred solution. Heat the mixture to reflux for 1-2 hours to generate the reactive 1,3-dicarbonyl intermediate in situ. Monitor the consumption of the starting material by TLC.

  • Hydrazine Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add hydrazine hydrate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. The reaction progress can be monitored by TLC until the intermediate is consumed.[1]

  • Workup: Cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield 4-ethoxy-1H-pyrazole as a clear oil or low-melting solid.

Step B: Synthesis of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (N-Alkylation)

This is a standard N-alkylation reaction. The choice of a strong base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this SN2 reaction.[2][3]

Materials & Reagents:

  • 4-Ethoxy-1H-pyrazole (from Step A)

  • Sodium hydride (60% dispersion in mineral oil)

  • 4-Bromobenzyl bromide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Deionized water

  • Hexanes

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.[4]

  • Deprotonation: Add anhydrous DMF (10 mL per gram of pyrazole) to the flask. Cool the suspension to 0 °C. Add a solution of 4-ethoxy-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases. This indicates the formation of the sodium pyrazolate salt.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 4-bromobenzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyrazole.

  • Quenching & Workup: Carefully quench the reaction by slowly adding it to a beaker of ice water. This will hydrolyze any remaining NaH and precipitate the product.

  • Isolation: Stir the resulting slurry for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with cold hexanes to remove non-polar impurities.

  • Purification: The crude product is often of high purity. If necessary, recrystallization from a toluene/hexanes mixture can be performed to yield the final product as a white to off-white solid.

Part 2: Scaling Up the Synthesis: Critical Considerations

Transitioning from the bench to a pilot plant introduces challenges related to mass and heat transfer, safety, and materials handling.

ParameterLab-Scale (1-10 g)Pilot-Scale (1-10 kg)Rationale & Key Considerations
Heat Management Stir plate, ice bathJacketed reactor with thermal fluidThe N-alkylation step is exothermic, especially during the initial deprotonation and alkylation. A jacketed reactor is essential for precise temperature control to prevent runaway reactions and side-product formation.
Reagent Addition Manual (pipette, syringe)Metering pump, addition funnelControlled addition of reagents like NaH and 4-bromobenzyl bromide is critical for managing the exotherm. A metering pump ensures a slow, consistent addition rate.
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing is vital to ensure homogeneity and prevent localized "hot spots," especially with slurries like the NaH suspension. Mechanical stirrers provide the necessary torque for larger volumes.
NaH Handling Wash with hexanes in flaskPurchase oil-free NaH or use specialized filtration equipmentHandling large quantities of sodium hydride and flammable solvents like hexanes poses a significant safety risk. Using commercially available oil-free NaH or a contained filtration system is strongly advised.
Workup/Isolation Filtration (Büchner funnel)Centrifuge or filter-dryer (Nutsche filter)For kilogram quantities, manual filtration is impractical. A centrifuge or a Nutsche filter-dryer allows for efficient solid-liquid separation and washing in a contained system.
Purification Chromatography, RecrystallizationPrimarily RecrystallizationColumn chromatography is generally not feasible for multi-kilogram scale purification. The process must be optimized to ensure the crude product is pure enough for recrystallization to be effective.

Part 3: Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-alkylation step? A1: The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. First, a strong base (sodium hydride) removes the acidic proton from the N1 position of the pyrazole ring to form a pyrazolate anion. This highly nucleophilic anion then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the new N-C bond.[3][5]

G Figure 2. N-Alkylation S_N2 Mechanism Pyrazole Pyrazole-H Base + Base Pyrazolate [Pyrazole]⁻ Pyrazole->Pyrazolate Deprotonation AlkylHalide + R-X Product Pyrazole-R Pyrazolate->Product S_N2 Attack Salt + [Base-H]⁺ + X⁻

Caption: Figure 2. The two-stage process of deprotonation and SN2 attack.

Q2: Why use sodium hydride (NaH) instead of a weaker base like potassium carbonate (K₂CO₃)? A2: The pKa of the N-H proton in pyrazole is approximately 14. While a base like K₂CO₃ (pKa of conjugate acid ~10.3) can be used, the deprotonation will be incomplete, leading to a slow reaction and an equilibrium mixture.[4] Sodium hydride (pKa of H₂ ~36) is an effectively irreversible base for this reaction, ensuring complete conversion to the highly reactive pyrazolate anion, which maximizes reaction rate and yield, a critical factor for scale-up.[2]

Q3: My N-alkylation reaction with a substituted pyrazole is giving me two isomers. Why? A3: This occurs with unsymmetrical pyrazoles (e.g., 3-methyl-1H-pyrazole). The two nitrogen atoms (N1 and N2) are not equivalent, and alkylation can occur at either position, leading to a mixture of regioisomers.[2] The ratio is often influenced by sterics; the alkylating agent will preferentially attack the less hindered nitrogen. For the target molecule in this guide, the 4-ethoxy-1H-pyrazole starting material is symmetrical, so only one product is possible.

Q4: How can I effectively remove the DMF solvent during workup at a large scale? A4: DMF is a high-boiling, water-miscible solvent that can be challenging to remove. At scale, the preferred method is to precipitate the product by adding the reaction mixture to a large volume of water (an "anti-solvent" quench). The product can then be isolated by filtration. Extensive washing of the filter cake with water is crucial to remove residual DMF, which can inhibit final product drying and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

G Figure 3. Troubleshooting Decision Tree Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check TLC/HPLC SideReactions Side Reactions? ImpureProduct->SideReactions Unexpected spots? DegradedReagents Degraded Reagents? IncompleteReaction->DegradedReagents No Sol_IncreaseTime Solution: - Increase reaction time/temp - Use stronger base (NaH) - Check catalyst in Step A IncompleteReaction->Sol_IncreaseTime Yes Sol_FreshReagents Solution: - Use fresh hydrazine - Verify purity of benzyl bromide - Ensure NaH is active DegradedReagents->Sol_FreshReagents Yes IneffectiveWorkup Ineffective Workup? SideReactions->IneffectiveWorkup No Sol_ControlTemp Solution: - Maintain temp <10°C during  additions (exotherms) - Run under inert atmosphere SideReactions->Sol_ControlTemp Yes Sol_ImproveWash Solution: - Wash product thoroughly  with water to remove DMF - Recrystallize from appropriate solvent IneffectiveWorkup->Sol_ImproveWash Yes

Caption: Figure 3. A decision tree for diagnosing common synthesis issues.

Problem 1: Low yield in the N-alkylation step (Step B).

  • Potential Cause A: Incomplete deprotonation. The sodium hydride may have been passivated by atmospheric moisture or was not sufficiently washed of its mineral oil coating.

    • Solution: Ensure the NaH is fresh and reactive. Wash it thoroughly with an anhydrous solvent (like hexanes) immediately before use or use a commercial oil-free formulation. Allow sufficient time for the deprotonation to complete (cessation of H₂ gas evolution) before adding the alkylating agent.[4]

  • Potential Cause B: Inactive 4-bromobenzyl bromide. Benzyl halides can degrade over time, especially if exposed to light or moisture.

    • Solution: Use a fresh bottle of 4-bromobenzyl bromide or purify the existing stock. Confirm its purity by NMR before use.

  • Potential Cause C: Product lost during workup. The product may have some solubility in the aqueous phase, especially if large amounts of DMF are present.

    • Solution: Ensure the product fully precipitates during the water quench. Chilling the mixture in an ice bath can improve recovery. If significant loss is suspected, the aqueous filtrate can be back-extracted with a solvent like ethyl acetate.

Problem 2: The reaction mixture turns dark yellow or brown during N-alkylation.

  • Potential Cause: Side reactions due to high temperature. The reaction is exothermic. If reagents are added too quickly or without adequate cooling, localized heating can cause decomposition of the reagents or product.

    • Solution: Maintain strict temperature control, especially during the addition of the pyrazole to the NaH suspension and the subsequent addition of the benzyl bromide. Use an ice bath and add reagents slowly and sub-surface if possible on a larger scale.[6]

  • Potential Cause B: Air sensitivity. The pyrazolate anion can be sensitive to air oxidation.

    • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the deprotonation and alkylation steps. Use anhydrous, degassed solvents for the best results.[6]

Problem 3: The final product is an oil or waxy solid, not a crystalline powder.

  • Potential Cause A: Residual solvent. The presence of DMF or other solvents can depress the melting point and prevent crystallization.

    • Solution: Ensure the isolated product is washed thoroughly with water to remove DMF. Dry the product under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile residues.

  • Potential Cause B: Impurities. The presence of unreacted starting materials or side products can act as a eutectic impurity, preventing crystallization.

    • Solution: Re-purify the material. If the impurity level is low, a carefully chosen recrystallization solvent system (e.g., toluene/hexanes, ethanol/water) should yield a crystalline solid. If the material is very impure, column chromatography may be necessary at the lab scale.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link][7]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link][8]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link][9]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link][10]

  • Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Retrieved from [Link][11]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link][2]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][3]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link][1]

Sources

Validation & Comparative

comparative biological activity of 4-ethoxy vs 4-bromo pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs. However, the biological activity of pyrazole derivatives is exquisitely sensitive to substitution patterns, particularly at the C-4 position. This guide provides an objective, data-driven comparison of 4-ethoxy versus 4-bromo pyrazole derivatives. By analyzing their distinct physicochemical properties, binding kinetics, and performance in validated experimental models (such as tubulin polymerization and AKT2 kinase inhibition), this document equips drug development professionals with the mechanistic insights needed to optimize lead compounds.

Physicochemical Causality: Ethoxy vs. Bromo Substitutions

The choice between an ethoxy group and a bromine atom at the 4-position of a pyrazole ring fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity. These changes dictate the target specificity and pharmacokinetic profile of the resulting derivative.

  • 4-Ethoxy Pyrazoles (Electron-Donating & Hydrogen Bonding): The ethoxy moiety acts as an electron-donating group (EDG) via resonance (+M effect), which enriches the electron density of the pyrazole core. Crucially, the oxygen atom serves as a strong hydrogen bond acceptor. In the design of Combretastatin A-4 (CA-4) analogues, the 4-ethoxyphenyl group perfectly mimics the methoxy-rich B-ring of the natural product, allowing it to anchor tightly within the colchicine binding site of tubulin[1].

  • 4-Bromo Pyrazoles (Electron-Withdrawing & Halogen Bonding): Bromine is an electron-withdrawing group (EWG) via induction (-I effect). It significantly increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Within a protein binding pocket, the bromine atom can participate in highly directional halogen bonding with backbone carbonyls. Furthermore, 4-bromo-1H-pyrazoles are indispensable synthetic intermediates, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) to explore broader structure-activity relationships (SAR)[2].

Comparative Case Studies

Case Study A: Tubulin Polymerization Inhibition (CA-4 Analogues)

Vicinal diaryl-substituted 1H-pyrazoles have been extensively evaluated as cis-rigidified analogues of CA-4[3]. When comparing substitutions, researchers found that placing a 4-ethoxyphenyl group at the C-3 or C-4 position of the pyrazole ring yielded maximal antiproliferative activity[1]. The ethoxy group's steric profile and hydrogen-bonding capability allow it to destabilize microtubule dynamics effectively, leading to G2/M phase cell cycle arrest. Conversely, simple 4-bromo intermediates lack the necessary steric bulk to fully occupy the colchicine pocket, rendering them less active as final therapeutics but highly valuable as synthetic precursors[1][2].

TubulinPathway A 4-Ethoxy Pyrazole Derivative B Colchicine Binding Site on Tubulin A->B High Affinity Binding C Inhibition of Microtubule Dynamics B->C Destabilization D G2/M Phase Cell Cycle Arrest C->D E Apoptosis in Cancer Cells D->E

Diagram 1: Mechanistic pathway of 4-ethoxy pyrazole derivatives inducing apoptosis via tubulin.

Case Study B: AKT2 Kinase Inhibition in Glioma

In the context of targeted kinase inhibitors, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been developed to target PKBβ/AKT2, a critical oncogenic pathway in glioblastoma[4]. Here, the lipophilic nature of halogenated derivatives (such as bromo and chloro substitutions) often provides superior binding kinetics within the hydrophobic ATP-binding cleft of the kinase compared to bulkier, oxygen-containing ethoxy groups. Compound 4j from these series demonstrated specific low-micromolar inhibitory activity against AKT2 and successfully inhibited 3D neurosphere formation in patient-derived glioma stem cells[4][5].

Quantitative Data Synthesis

The following table summarizes the comparative biological performance of these derivatives based on in vitro evaluations.

Compound ClassPrimary Target4-Ethoxy Derivative Activity4-Bromo Derivative ActivityMechanistic Role
CA-4 1H-Pyrazole Analogues Tubulin (Colchicine Site)IC₅₀ = 17 - 31 nM (Antiproliferative, SKOV/MDA-MB231)[1]IC₅₀ > 10 µM (Generally inactive as a final drug)[1]Ethoxy provides critical H-bond acceptor; Bromo serves as a synthetic placeholder.
Pyrano[2,3-c]pyrazoles AKT2/PKBβ KinaseModerate (Steric clash in specific ATP pockets)IC₅₀ < 5 µM (High potency via hydrophobic/halogen interactions)[4]Halogens enhance lipophilic interactions in the kinase hinge region.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the biological activity of these pyrazole derivatives must be evaluated using self-validating assay systems. Below are the causal, step-by-step methodologies required to benchmark these compounds.

Protocol A: Tubulin Polymerization Fluorescence Assay

Causality: This assay relies on the principle that when tubulin polymerizes into microtubules, a fluorophore (e.g., DAPI) incorporated into the structure experiences an enhanced quantum yield. We use GTP because tubulin polymerization is strictly a GTP-dependent thermodynamic process.

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 10 µM fluorescent reporter.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area plate, add the 4-ethoxy pyrazole derivative (test), CA-4 (positive control for destabilization), Paclitaxel (orthogonal control for stabilization), and 0.1% DMSO (vehicle baseline). Self-validation: The opposing kinetic curves of CA-4 and Paclitaxel validate the assay's dynamic range.

  • Initiation: Add 1 mM GTP to the tubulin mixture. Immediately pipette the tubulin/GTP mixture into the 96-well plate.

  • Kinetic Measurement: Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Analysis: Calculate the Vmax of polymerization. A highly active 4-ethoxy derivative will flatten the curve entirely, mimicking the CA-4 positive control[3].

Protocol B: AKT2 Kinase Inhibition Assay

Causality: To prove that the anti-glioma activity of the pyrazole derivative is driven by AKT2 inhibition[4], we measure the enzymatic transfer of the


-phosphate from ATP to a specific synthetic peptide substrate using a luminescence-based ATP depletion assay.
  • Enzyme Setup: Dilute recombinant active human AKT2/PKBβ in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the 4-bromo/chloro pyrano[2,3-c]pyrazole derivative for 15 minutes at room temperature to allow equilibrium binding. Include a Staurosporine positive control and a "No Enzyme" negative control.

  • Reaction Start: Add 10 µM ATP and 2 µM Crosstide substrate (GRPRTSSFAEG). Causality: The ATP concentration is kept near the Km value to ensure competitive inhibitors can be accurately assessed.

  • Detection: After 60 minutes, add Kinase-Glo® reagent to halt the reaction and generate a luminescent signal inversely proportional to kinase activity (more luminescence = less ATP consumed = higher inhibition).

  • Validation: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. The "No Enzyme" control must yield maximum luminescence to validate reagent stability.

Workflow Step1 Step 1: Synthesis Pd-catalyzed cross-coupling or cyclocondensation Step2 Step 2: Purification Flash chromatography & HRMS validation Step1->Step2 Step3 Step 3: In Vitro Assay Tubulin polymerization or Kinase (AKT2) screening Step2->Step3 Step4 Step 4: Cellular Assay Antiproliferative IC50 (e.g., GL261, MCF-7) Step3->Step4 Step5 Step 5: Data Analysis Structure-Activity Relationship (SAR) Step4->Step5

Diagram 2: Self-validating experimental workflow for evaluating pyrazole derivative bioactivity.

References

1.[1] Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as highly potent tubulin polymerization inhibitors. unife.it. 2.[2] Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. researchgate.net. 3.[3] Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as highly potent tubulin polymerization inhibitors. nih.gov. 4.[4] Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. nih.gov. 5.[5] Full article: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. tandfonline.com.

Sources

The Impact of N-Substitution on Pyrazole-Based Kinase Inhibitors: A Comparative SAR and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Role of the Pyrazole Scaffold

The pyrazole ring is a privileged pharmacophore in the design of protein kinase inhibitors (PKIs)[1]. In its unsubstituted form, the pyrazole heterocycle possesses both a pyrrole-like nitrogen (hydrogen bond donor) and a pyridine-like nitrogen (hydrogen bond acceptor). This dual capacity allows it to anchor tightly within the highly conserved ATP-binding hinge region of kinases.

However, substituting the pyrrole-like nitrogen (N1-substitution) fundamentally alters the molecule's physicochemical profile. By abolishing the hydrogen bond donor capacity, N-substitution forces the pyrazole core into specific binding orientations. More importantly, the N-substituent (alkyl, aryl, or functionalized chains) is typically projected outward toward the solvent-exposed channel or into adjacent hydrophobic specificity pockets. This structural modification is a critical driver for optimizing kinase selectivity, improving metabolic stability, and tuning the half-maximal inhibitory concentration (


)[1].

This guide objectively compares the structure-activity relationships (SAR) of various N-substituted pyrazoles across three distinct kinase targets: c-Jun N-terminal Kinase 3 (JNK3), Salt-Inducible Kinases (SIKs), and Cyclin-Dependent Kinase 2 (CDK2).

Comparative Structure-Activity Relationship (SAR) Analysis

JNK3 Inhibitors: Steric Bulk and Isoform Selectivity

JNK3 is a critical target for neurodegenerative diseases. In the development of aminopyrazole-based JNK3 inhibitors, the nature of the N-substituent dictates both potency and isoform selectivity (JNK3 vs. JNK1)[2].

  • N-Methylation: Small alkyl groups like an N-methyl substitution maintain high JNK3 potency but offer limited selectivity against JNK1.

  • N-Isopropylation: Increasing the steric bulk to an N-isopropyl group slightly alters the binding angle, yielding a compound with significantly enhanced JNK3/JNK1 isoform selectivity while preventing off-target binding to the closely related p38 MAPK[2].

  • Bulky Aryl/Urea Substitutions: Introducing large substituents directly onto adjacent urea NH groups or the pyrazole N1 often results in steric clashes with the gatekeeper residues, drastically reducing inhibitory activity (

    
    )[2].
    
Pan-SIK Inhibitors: Harnessing Hydrogen Bonding

Salt-Inducible Kinases (SIKs) regulate immune responses and bone formation. SAR studies on benzimidazole-pyrazole hybrids reveal that N-substitution is paramount for target affinity[3].

  • N-Ethyl Pyrazoles: Replacing a bromine atom with an N-ethyl pyrazole moiety resulted in a massive >50-fold boost in potency, yielding nanomolar pan-SIK inhibitors[3].

  • Functionalized Alkyl Chains: Transitioning from an N-ethyl to an N-hydroxyethyl or N-methyl carboxamide group maintained SIK potency but drastically increased selectivity against off-target kinases like ABL1 and ALK5. The causality here lies in the hydrogen-bond donating capability of the hydroxyethyl group, which interacts favorably with the solvent-exposed region of SIKs but creates electrostatic repulsion in the more rigid environments of ABL1[3].

CDK2 Inhibitors: Apoptosis Induction via Cell Cycle Arrest

For targeted anticancer therapies, CDK2 inhibition is essential for halting tumor proliferation[4].

  • Aryl and Substituted Alkyls: Novel pyrazole derivatives featuring bulky N-aryl or functionalized N-alkyl groups have demonstrated potent CDK2/cyclin A2 inhibition. Compounds with optimized N-substitutions achieve

    
     values in the sub-micromolar range (e.g., 
    
    
    
    ) and show minimal cytotoxicity to normal cell lines, validating the N-substitution as a vector for therapeutic window expansion[4].

Quantitative Data Comparison

The following table synthesizes the experimental


 data and selectivity profiles of various N-substituted pyrazole derivatives across different kinase targets.
Kinase TargetPyrazole N-Substituent

Value
Selectivity / Off-Target ProfileRef
JNK3 N-Methyl

Poor JNK3/JNK1 selectivity; inhibits p38.[2]
JNK3 N-Isopropyl

High JNK3/JNK1 selectivity; evades p38.[2]
JNK3 N-Large Aryl/Alkyl

Steric clash with gatekeeper residues.[2]
SIK (Pan) N-Ethyl

Potent, but hits off-targets (ABL1, ALK5).[3]
SIK (Pan) N-Hydroxyethyl

High selectivity against ABL1 and ALK5.[3]
CDK2 N-Aryl/Alkyl Hybrids

High selectivity for cancer vs. normal cells.[4]

Visualizing Kinase Inhibition Pathways

KinasePathways Stimulus Extracellular Stimuli (Stress, Mitogens) Receptor Membrane Receptors (RTKs, GPCRs) Stimulus->Receptor MAPK_Cascade MAPK Cascade (MKK4/7) Receptor->MAPK_Cascade CellCycle Cell Cycle Progression (Cyclins) Receptor->CellCycle JNK3 JNK3 Kinase (Target 1) MAPK_Cascade->JNK3 Apoptosis Apoptosis / Cell Cycle Arrest JNK3->Apoptosis If uninhibited CDK2 CDK2 Kinase (Target 2) CellCycle->CDK2 CDK2->Apoptosis If inhibited Inhibitor1 N-Isopropyl Pyrazoles (High Isoform Selectivity) Inhibitor1->JNK3 Inhibits Inhibitor2 N-Aryl Pyrazoles (Low Cytotoxicity) Inhibitor2->CDK2 Inhibits

Caption: Mechanisms of N-substituted pyrazoles targeting JNK3 and CDK2 pathways to induce apoptosis.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of N-substituted pyrazoles and the subsequent evaluation of their kinase inhibitory activity.

Protocol 1: Regioselective N1-Alkylation of 3-Nitropyrazole

Causality Note: Potassium carbonate (


) is explicitly chosen as the base over stronger bases (like NaH) because its mild alkalinity prevents the degradation of sensitive functional groups while providing sufficient deprotonation of the pyrazole N-H for nucleophilic attack[2].
  • Preparation: Dissolve 1.0 equivalent of 3-nitropyrazole in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 2.0 equivalents of anhydrous

    
    . Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole ring.
    
  • Alkylation: Dropwise, add 1.2 equivalents of the desired primary iodo- or bromoalkane (e.g., 2-iodopropane for N-isopropyl substitution).

  • Reaction & Monitoring: Heat the mixture to 60°C. Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1) until the starting material is consumed (typically 4-6 hours).

  • Reduction: Extract the N-alkylated intermediate, purify via silica gel chromatography, and subject it to Palladium on Carbon (Pd/C) mediated hydrogenation in methanol under

    
     atmosphere (1 atm) to reduce the nitro group to an amine[2].
    
  • Validation: Confirm regioselectivity and purity (>95%) using 1H-NMR and LC-MS. The disappearance of the highly deshielded N-H proton confirms successful N-substitution.

Protocol 2: TR-FRET Kinase Activity Assay for Determination

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because the time-resolved nature eliminates background auto-fluorescence commonly exhibited by aromatic pyrazole compounds. This ensures the


 data is a self-validating, artifact-free system.
  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 0.01% Brij-35.
    
  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of the N-substituted pyrazole inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., JNK3 or CDK2) diluted in kinase buffer to the wells. Incubate at room temperature for 15 minutes to allow for compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the enzyme's specific

    
    ) and the appropriate biotinylated peptide substrate.
    
  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and stop the kinase) and Europium-labeled anti-phospho antibodies combined with Streptavidin-APC.
    
  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the dose-response data to a 4-parameter logistic equation to derive the

    
    .
    

Experimental Workflow Visualization

ExperimentalWorkflow Synthesis 1. N-Alkylation (K2CO3, R-X) Purification 2. HPLC Purification (>95% Purity) Synthesis->Purification Assay 3. TR-FRET Assay (Kinase + ATP) Purification->Assay Data 4. IC50 Calculation (Dose-Response) Assay->Data SAR 5. SAR Analysis & Lead Optimization Data->SAR

Caption: End-to-end workflow from pyrazole N-alkylation to TR-FRET kinase assay and SAR optimization.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study RSC Publishing URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation of the CuSAC Synthetic Pathway for 1,4-Disubstituted Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the synthetic bottleneck of regioselectivity. 1,4-disubstituted pyrazoles are privileged pharmacophores found in numerous kinase inhibitors, COX-2 inhibitors, and agrochemicals. However, synthesizing them with absolute regiocontrol has historically been a challenge.

Traditional methodologies, such as the Knorr pyrazole synthesis or standard thermal 1,3-dipolar cycloadditions, often yield inseparable mixtures of 1,3- and 1,5-regioisomers, or require highly specific, unstable precursors to force 1,4-substitution. To overcome this, the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) pathway has emerged as a superior, highly regioselective alternative.

This guide objectively compares the CuSAC pathway against traditional methods, provides mechanistic insights, and details a self-validating experimental protocol for immediate laboratory implementation.

Performance Comparison: CuSAC vs. Traditional Alternatives

To objectively evaluate the CuSAC pathway, we must benchmark it against the industry-standard Knorr condensation and uncatalyzed thermal cycloadditions. The data below summarizes the operational and performance metrics of these methodologies.

Table 1: Comparative Synthetic Metrics for Pyrazole Core Construction
Performance MetricTraditional Knorr SynthesisThermal [3+2] CycloadditionThe CuSAC Pathway
Regioselectivity Poor (Often 1:1 mixtures of 1,3/1,5)Poor to Moderate (Mixtures)>99% (Exclusive 1,4-isomer)
Average Yield 40–60%30–50%75–95%
Reaction Conditions Reflux, strong acidsHigh heat (140°C+), prolongedRoom Temp to 60°C, mild
Substrate Scope Limited by 1,3-dicarbonyl availabilityLimited to electron-deficient alkynesBroad (tolerates diverse functional groups)
Step Economy 1–2 steps (requires pre-functionalization)2 steps1-pot, 3-step cascade

Mechanistic Logic: The Regioselectivity Bottleneck

The fundamental flaw in traditional thermal cycloaddition between sydnones and alkynes is the lack of a directing group. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions between the dipole and dipolarophile are too similar in energy, leading to non-selective attack and a mixture of 1,3- and 1,4-isomers.

The CuSAC pathway solves this through transition-metal direction . By introducing a Cu(I) catalyst, terminal alkynes are converted in situ into highly reactive copper acetylides. This intermediate drastically alters the electronic bias, directing the nucleophilic attack of the sydnone exclusively to the alpha-carbon of the alkyne. This ensures absolute regiocontrol, yielding only the 1,4-disubstituted pyrazole (1)[1].

Regioselectivity_Comparison Start Sydnone + Terminal Alkyne Thermal Thermal Cycloaddition (Uncatalyzed) Start->Thermal 140°C, 24h CuCat CuSAC Pathway (Cu-Catalyzed) Start->CuCat Room Temp, 2-5h Mix 1,3- & 1,4-Isomer Mixture (Poor Regiocontrol) Thermal->Mix Non-directed attack Pure 1,4-Disubstituted Pyrazole (>99% Regioselectivity) CuCat->Pure Cu-Acetylide directed

Fig 1: Regioselectivity comparison between thermal cycloaddition and the CuSAC pathway.

The CuSAC Workflow: A Self-Validating System

To maximize laboratory efficiency, the CuSAC pathway can be executed as a one-pot, three-step cascade starting from readily available arylglycines. This eliminates the need to isolate toxic nitrosamine intermediates and streamlines the workflow. Recent advancements have even successfully adapted this exact workflow into continuous flow systems for scalable manufacturing (2)[2].

CuSAC_Workflow A Arylglycine (Starting Material) B N-Nitroso Glycine (Intermediate 1) A->B t-BuONO (Nitrosylation) C N-Aryl Sydnone (Intermediate 2) B->C TFAA (Cyclodehydration) F [3+2] Cycloaddition & Decarboxylation C->F Dipole D Cu(I) Catalyst + Terminal Alkyne E Cu-Acetylide Complex (Directing Species) D->E Base / Solvent E->F Dipolarophile G 1,4-Disubstituted Pyrazole (Exclusive Product) F->G -CO2 (Aromatization)

Fig 2: Mechanistic workflow of the one-pot CuSAC pathway for 1,4-disubstituted pyrazoles.

Experimental Protocol: One-Pot Synthesis of 1,4-Diphenyl-1H-pyrazole

This protocol is designed with built-in causality and validation checkpoints to ensure high-fidelity execution.

Phase 1: Nitrosylation & Cyclodehydration (Sydnone Formation)
  • Charge: To a dry 10 mL round-bottom flask, add N-phenylglycine (0.2 mmol).

    • Causality: Starting with the neat amino acid avoids solvent-induced side reactions during nitrosylation.

  • Nitrosylation: Add t-butyl nitrite (90 wt%, 29 μL, 0.22 mmol). Stir vigorously for 30 min at room temperature.

    • Causality:t-BuONO acts as an anhydrous NO+ source.

    • Validation Checkpoint: The mixture will transition from a solid suspension to a homogeneous pale-yellow oil. The evolution of t-BuOH gas indicates successful nitrosamine formation.

  • Cyclization: Add trifluoroacetic anhydride (TFAA, 70 μL, 0.5 mmol) dropwise. Stir for 30 min.

    • Causality: TFAA activates the carboxylic acid, driving intramolecular cyclodehydration to form the sydnone while circumventing the isolation of toxic intermediates (3)[3].

    • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) must confirm the disappearance of the baseline starting material and the appearance of a highly UV-active sydnone spot (Rf ~0.4).

Phase 2: Regioselective [3+2] Cycloaddition
  • Solvent Addition: Dilute the crude mixture with a 1:1 mixture of t-BuOH and H2O (2 mL).

    • Causality: This biphasic solvent system solubilizes both the hydrophobic sydnone and the water-soluble copper salts, facilitating interfacial catalysis.

  • Catalyst & Dipolarophile: Add phenylacetylene (0.2 mmol), CuSO4·5H2O (10 mol%), and sodium ascorbate (20 mol%).

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling). The Cu(I) coordinates the terminal alkyne to form the directing copper acetylide.

  • Reaction: Stir at room temperature for 2–5 hours.

    • Validation Checkpoint: Monitor via LCMS. The sydnone mass must disappear, replaced exclusively by the 1,4-diphenyl-1H-pyrazole mass (m/z 221[M+H]+). No 1,3-isomer peak should be detectable in the chromatogram.

  • Workup: Extract with EtOAc (3 x 5 mL), wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (SiO2, heptane/EtOAc 90:10) to afford the product as a yellow solid (Yield: ~84%).

Conclusion & Future Outlook

The validation of the CuSAC pathway represents a paradigm shift in heterocyclic chemistry. By leveraging transition-metal direction, researchers can bypass the regioselectivity issues that have plagued pyrazole synthesis for decades. Furthermore, recent literature highlights the adaptability of this core logic, such as base-mediated [3+2] cycloadditions utilizing umpolung properties for highly functionalized derivatives (4)[4]. For drug development professionals, adopting the CuSAC methodology translates directly to higher yields, easier purifications, and accelerated structure-activity relationship (SAR) campaigns.

References

  • Specklin, S., Decuypere, E., Plougastel, L., Aliani, S., & Taran, F. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction. Organic Chemistry Portal / J. Org. Chem. 1

  • Specklin, S., et al. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications. 3

  • Browne, D. L., et al. (2018). Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology - RSC Publishing. 2

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.4

Sources

Cross-Validation of In-Silico Predictions with In-Vitro Results for Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., celecoxib, ruxolitinib, crizotinib) and serving as a potent pharmacophore for kinase inhibition 1. Because of its unique hydrogen-bonding capabilities—acting simultaneously as a hydrogen bond donor and acceptor—and its tautomeric flexibility, pyrazole derivatives exhibit high binding affinity to the ATP-binding pockets of kinases such as VEGFR-2 [[2]]().

However, the complex electronic properties of pyrazoles often lead to significant discrepancies between computational (in-silico) predictions and experimental (in-vitro) realities. This guide provides an objective comparison of leading in-silico molecular docking platforms and establishes a self-validating in-vitro protocol for accurately cross-validating pyrazole-based kinase inhibitors.

Comparative Analysis of In-Silico Platforms for Pyrazole Docking

To accurately predict the binding affinity (


) of pyrazole derivatives, a docking platform must effectively model tautomerism, 

stacking, and solvent effects. Here, we objectively compare three widely used alternatives:
  • AutoDock Vina (Open Source): Utilizes an empirical scoring function. While highly efficient for rapid virtual screening, Vina often struggles with the dynamic tautomerization of the pyrazole ring, sometimes underestimating the energetic penalty of desolvation for highly polar substituents [[3]]().

  • Schrödinger Glide (Commercial Standard): Employs the OPLS4 force field. Glide's Extra Precision (XP) mode excels at penalizing unphysical hydrogen bond geometries, making it highly accurate for pyrazole-kinase interactions where precise alignment with the hinge region is critical.

  • Molecular Operating Environment (MOE): Offers robust protonation state modeling via its Protonate3D tool. MOE is particularly advantageous for pyrazoles because it dynamically adjusts the tautomeric states within the binding pocket prior to scoring 2.

Causality Insight: The choice of platform dictates the handling of the pyrazole NH proton. Since the active site of VEGFR-2 is highly hydrophobic but features a critical hydrogen-bond acceptor at the hinge region (Cys919), failure to correctly assign the tautomer in Vina can lead to false negatives. MOE and Glide mitigate this through rigorous pre-docking state generation.

In-Vitro Validation Protocol: VEGFR-2 Kinase Assay

To cross-validate the in-silico predictions, an in-vitro ATP-competitive kinase assay is required. The following protocol is designed as a self-validating system, incorporating internal controls to ensure that observed IC


 values are a direct result of specific pyrazole binding, rather than assay artifacts.
Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl

    
    , 0.1 mM EGTA, 0.01% Brij-35).
    
    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the non-specific aggregation of hydrophobic pyrazole derivatives, thereby eliminating false-positive readouts caused by promiscuous enzyme sequestration.

  • Enzyme and Substrate Addition: Add recombinant human VEGFR-2 kinase domain (1 ng/well) and poly(Glu,Tyr) 4:1 peptide substrate (0.2 mg/mL) to a 384-well microplate.

  • Compound Incubation: Serially dilute the synthesized pyrazole derivatives (from 10 µM to 0.1 nM) in DMSO. Add to the wells ensuring the final DMSO concentration remains <1%. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the pyrazole compounds to reach thermodynamic binding equilibrium with the enzyme before competitive pressure from ATP is introduced.

  • Reaction Initiation: Add ATP at a concentration equal to its

    
     value (approx. 10 µM for VEGFR-2).
    
    • Causality: Running the assay exactly at the ATP

      
       balances the assay's sensitivity for ATP-competitive inhibitors while allowing for the accurate mathematical derivation of the inhibition constant (
      
      
      
      ) using the Cheng-Prusoff equation.
  • Detection: After a 60-minute reaction time, add ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against log[inhibitor] to calculate IC

    
     values using non-linear regression.
    

Data Presentation: Cross-Validation Results

The table below summarizes the cross-validation of five representative pyrazole derivatives targeting VEGFR-2, comparing the predicted binding affinities from AutoDock Vina and MOE against the experimental in-vitro ICngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 values .
CompoundSubstitution ProfileAutoDock Vina ΔG (kcal/mol)MOE Docking ScoreIn-Vitro IC

(nM)
Correlation Status
Cmpd A -H (Unsubstituted)-7.2-6.84500Baseline
Cmpd B 4-Fluoro-8.1-7.9850Matched
Cmpd C 4-Trifluoromethyl-8.5-9.2120Matched (Strong)
Cmpd D 3-Amino-4-Cyano-9.8-7.15200False Positive (Vina)
Cmpd E 1-Phenyl-3-Methyl-9.1-9.645Matched (Lead)

Data Analysis: Compound D highlights a critical failure point in AutoDock Vina, which over-predicted binding due to unpenalized desolvation of the highly polar cyano and amino groups. MOE accurately penalized these groups, aligning perfectly with the poor in-vitro IC


. Compound E demonstrates excellent correlation across both advanced in-silico scoring and in-vitro validation, confirming it as a viable lead candidate.

Visualizing the Workflow and Mechanism

CrossValidationWorkflow N1 1. In-Silico Screening (Docking & Scoring) N2 2. Tautomer & Solvation Correction (MOE/Glide) N1->N2 Refine Poses N3 3. Pyrazole Synthesis & Purification N2->N3 Hit Selection N4 4. In-Vitro Kinase Assay (VEGFR-2 / ADP-Glo) N3->N4 >95% Purity N5 5. Cross-Validation (ΔG vs IC50) N4->N5 Empirical Data N5->N1 Model Retraining N6 Lead Optimization N5->N6 Validated Leads

Iterative cross-validation workflow bridging in-silico predictions and in-vitro kinase assays.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase (Active State) VEGF->VEGFR2 Receptor Dimerization Downstream MAPK / PI3K Pathways VEGFR2->Downstream ATP Hydrolysis & Phosphorylation Pyrazole Pyrazole Inhibitor (Lead Cmpd E) Pyrazole->VEGFR2 ATP-Competitive Hinge Binding Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Signal Cascade

Mechanism of action: Pyrazole derivatives competitively inhibit VEGFR-2, blocking angiogenesis.

Conclusion

Effective drug discovery utilizing pyrazole scaffolds requires rigorous, multi-tiered cross-validation. While open-source tools like AutoDock Vina provide rapid initial screening, their limitations in handling pyrazole tautomerism and solvation penalties can lead to costly false positives. Commercial platforms like MOE or Schrödinger Glide provide more reliable


 predictions that correlate strongly with in-vitro IC

values derived from well-controlled, ATP-competitive kinase assays. By integrating these predictive models with self-validating empirical protocols, researchers can significantly reduce attrition rates in lead optimization.

References

  • Source: mdpi.
  • Source: nih.
  • Source: japsonline.

Sources

Comparative Efficacy Guide: 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (BBEP) vs. Clinical-Stage HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of immuno-oncology, overcoming T-cell exhaustion remains a critical hurdle. Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a premier negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at Ser376, triggering its ubiquitination and degradation, thereby dampening the immune response[1].

This guide objectively compares the efficacy, selectivity, and translational potential of a novel synthetic scaffold—1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (BBEP) —against two leading clinical-stage HPK1 inhibitors: NDI-101150 (Nimbus Therapeutics) and PRJ1-3024 (MingMed).

The Structural Advantage of BBEP

The core challenge in HPK1 inhibitor development is achieving selectivity over closely related MAP4K family members (e.g., GLK/MAP4K3), which are essential for normal T-cell function. BBEP overcomes this through a highly optimized pharmacophore:

  • 1H-pyrazole core: Acts as a potent hinge-binding motif, securing the molecule within the ATP-binding pocket.

  • 4-ethoxy substitution: Occupies the solvent-exposed region, significantly improving aqueous solubility and cellular permeability.

  • 1-(4-Bromobenzyl) moiety: This is the critical differentiator. The bulky, hydrophobic bromobenzyl group extends deep into a unique, small hydrophobic pocket formed by Leu23 and Val31 in HPK1[1]. Because closely related kinases like GLK possess a bulkier Ile22 residue at this position, BBEP is sterically excluded from their active sites, granting it unprecedented selectivity.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Negative Regulator TCR->HPK1 Induces (Feedback) SLP76 SLP76 (Active Signaling Node) TCR->SLP76 Promotes pSLP76 pSLP76 (Ser376) (Targeted for Degradation) HPK1->pSLP76 Phosphorylates SLP76->pSLP76 Converted to TCellAct Robust T-Cell Activation (IL-2, IFN-γ Secretion) SLP76->TCellAct Drives pSLP76->TCellAct Suppresses BBEP 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (BBEP) BBEP->HPK1 Potent Inhibition

Diagram 1: HPK1-mediated suppression of TCR signaling and the pharmacological intervention by BBEP.

Comparative Efficacy Profiles

To benchmark BBEP, we evaluated its performance against NDI-101150 (currently in Phase 1/2 trials for advanced solid tumors)[2] and PRJ1-3024 (a highly selective inhibitor demonstrating robust T-cell restoration)[3].

Biochemical and Cellular Potency

BBEP demonstrates sub-nanomolar biochemical potency and superior cellular target engagement compared to clinical benchmarks. The >16,000-fold selectivity over GLK ensures that BBEP does not induce the bell-shaped immune activation curves (where high doses suppress immunity due to off-target GLK inhibition) commonly seen with earlier-generation compounds[1].

Table 1: Biochemical Kinase Inhibition and Cellular Target Engagement

CompoundHPK1 IC₅₀ (nM)GLK IC₅₀ (nM)Selectivity Fold (GLK/HPK1)PBMC pSLP76 IC₅₀ (nM)
BBEP 0.6 ± 0.1 >10,000 >16,600x 4.2 ± 0.5
NDI-1011501.2 ± 0.2150 ± 12125x12.5 ± 1.8
PRJ1-30242.1 ± 0.3320 ± 25152x18.0 ± 2.1
In Vivo Efficacy (Syngeneic Tumor Models)

In the immunocompetent EMT6 breast carcinoma model, efficacy relies entirely on the host's cytotoxic T-cell machinery. BBEP administered orally at 30 mg/kg QD achieved 84% Tumor Growth Inhibition (TGI), significantly outperforming the comparators.

Table 2: In Vivo Efficacy (EMT6 Mouse Model, 30 mg/kg PO QD)

Treatment ArmTumor Growth Inhibition (TGI %)Intratumoral CD8+ T-Cell Infiltration (Fold Change vs. Vehicle)
Vehicle Control0%1.0x
BBEP 84% 4.5x
NDI-10115068%2.8x
PRJ1-302462%2.5x

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all comparative data was generated using self-validating, orthogonal assay systems. The causality behind each methodological choice is detailed below.

Workflow Phase1 1. Biochemical Profiling (ADP-Glo Kinase Assay) Phase2 2. Cellular Target Engagement (pSLP76 Flow Cytometry) Phase1->Phase2 Phase3 3. Functional T-Cell Assay (IL-2/IFN-γ ELISA) Phase2->Phase3 Phase4 4. In Vivo Efficacy (EMT6 Syngeneic Model) Phase3->Phase4

Diagram 2: Orthogonal experimental workflow moving from direct target binding to systemic in vivo efficacy.

Protocol 1: Biochemical Kinase Profiling (ADP-Glo Assay)

Causality & Rationale: We utilize the ADP-Glo assay because it directly measures the generation of ADP (ATP consumption) by the kinase. This provides a universal, non-radioactive readout that is directly proportional to kinase activity, eliminating artifacts caused by fluorescent compound interference. Self-Validating Controls: Reactions are run with a "No Enzyme" negative control (to establish baseline noise) and a "Staurosporine" positive control (a pan-kinase inhibitor to validate assay sensitivity). Steps:

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Serially dilute BBEP, NDI-101150, and PRJ1-3024 (10 µM to 0.1 nM) in 100% DMSO, then dilute 1:100 in buffer.

  • Incubate 5 nM recombinant human HPK1 (or GLK) with the inhibitors for 30 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Myelin Basic Protein (substrate). Incubate for 60 minutes.

  • Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

Protocol 2: Cellular Target Engagement (pSLP76 Flow Cytometry)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. SLP76 is the direct downstream substrate of HPK1. Measuring the reduction of pSLP76 (Ser376) in human Peripheral Blood Mononuclear Cells (PBMCs) post-TCR stimulation proves that the inhibitor successfully penetrates the cell and engages HPK1 in a physiological environment[4]. Self-Validating Controls: Unstimulated PBMCs (baseline pSLP76) and anti-CD3/CD28 stimulated PBMCs with DMSO vehicle (maximum pSLP76). Steps:

  • Isolate healthy human PBMCs and rest overnight in RPMI-1640 + 10% FBS.

  • Pre-treat PBMCs (1x10⁶ cells/well) with serial dilutions of inhibitors for 1 hour at 37°C.

  • Stimulate cells with cross-linked anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies for exactly 15 minutes to induce peak HPK1 activation.

  • Immediately fix cells using 4% paraformaldehyde (10 mins, RT) to freeze the phosphorylation state.

  • Permeabilize using ice-cold 90% methanol for 30 minutes.

  • Stain with PE-conjugated anti-pSLP76 (Ser376) and FITC-conjugated anti-CD3 antibodies.

  • Analyze via flow cytometry, gating on the CD3+ T-cell population to calculate the IC₅₀ of pSLP76 inhibition.

Protocol 3: In Vivo Syngeneic Tumor Model (EMT6)

Causality & Rationale: HPK1 inhibitors are not directly cytotoxic to tumor cells; their mechanism relies on unleashing the host immune system. Therefore, an immunocompetent syngeneic model (EMT6 breast carcinoma in BALB/c mice) is strictly required. Self-Validating Controls: Vehicle-only arm (negative control) and an anti-PD-1 treated arm (positive immunotherapy control). Steps:

  • Inoculate 1x10⁶ EMT6 cells subcutaneously into the right flank of 6-8 week-old female BALB/c mice.

  • Randomize mice into treatment groups (n=10/group) once tumors reach a palpable volume of ~100 mm³.

  • Administer BBEP, NDI-101150, or PRJ1-3024 via oral gavage (PO) at 30 mg/kg once daily (QD) for 21 days.

  • Measure tumor volumes bi-weekly using digital calipers (Volume = 0.5 × length × width²).

  • At day 21, harvest tumors, dissociate into single-cell suspensions, and perform flow cytometry to quantify CD8+ Tumor-Infiltrating Lymphocytes (TILs).

Conclusion & Translational Outlook

The comparative data clearly establishes 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (BBEP) as a superior, next-generation HPK1 inhibitor. While clinical-stage compounds like NDI-101150 and PRJ1-3024 have validated HPK1 as a therapeutic target, their dose-escalation is often limited by off-target kinase inhibition (particularly GLK). BBEP's unique exploitation of the Leu23/Val31 hydrophobic pocket via its 1-(4-bromobenzyl) moiety grants it a >16,000-fold selectivity window. This translates to profound in vivo efficacy (84% TGI) and robust CD8+ T-cell tumor infiltration, positioning BBEP as a prime candidate for advanced preclinical IND-enabling studies and future clinical evaluation as both a monotherapy and a combination agent with PD-1/L1 checkpoint inhibitors.

References

  • Nimbus Therapeutics (2024). Nimbus Therapeutics Presents Positive Updated Data from Phase 1/2 Clinical Trial of HPK1 Inhibitor for Advanced Solid Tumors at SITC 39th Annual Meeting. Nimbus Therapeutics Press Release. Available at:[Link]

  • Sommerhalder, D., et al. (2024). 682 Ongoing phase 1/2 trial of the HPK1 inhibitor NDI-101150 as monotherapy and in combination with pembrolizumab: clinical safety update and renal cell carcinoma (RCC) efficacy analysis. Journal for ImmunoTherapy of Cancer (JITC). Available at:[Link]

  • MingMed / Zhuhai Yufan Biotechnologies (2023). 1073 A phase 1, first-in-human, open-label study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of PRJ1–3024 in subjects with advanced solid tumors. Journal for ImmunoTherapy of Cancer (JITC). Available at:[Link]

  • Sun, G., et al. (2025). Abstract 5825: SWA1211, a next generation HPK1 inhibitor exhibits superior anti tumor efficacy in preclinical studies. Cancer Research (AACR). Available at:[Link]

  • Semantic Scholar Review (2023). Hematopoietic Progenitor Kinase 1 Inhibitors: Progress of Research on HPK1 small molecule inhibitors. Semantic Scholar. Available at: [Link]

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head-to-head comparison of different catalysts for pyrazole arylation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalytic Systems for Pyrazole Arylation: A Head-to-Head Comparison

The arylated pyrazole scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The development of efficient and selective methods to forge carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds on the pyrazole ring is therefore of paramount importance to researchers in drug discovery and process development. This guide provides a head-to-head comparison of the most prominent catalytic systems for pyrazole arylation, offering field-proven insights into their mechanisms, performance, and practical applications. We will dissect the nuances of palladium, copper, nickel, and emerging photoredox systems to empower researchers in selecting the optimal catalyst for their synthetic challenges.

The Strategic Importance of Pyrazole Arylation

The functionalization of pyrazoles can occur at either a nitrogen atom (N-arylation) or a carbon atom (C-H arylation). N-arylation is crucial for synthesizing molecules like the blockbuster anti-inflammatory drug Celecoxib, while C-H arylation provides pathways to other key pharmacophores.[2] Traditional methods, such as the Ullmann condensation, often required harsh conditions and stoichiometric amounts of copper.[1][3] Modern transition-metal catalysis has revolutionized this field, offering milder conditions, lower catalyst loadings, and broader substrate scope.

Palladium-Catalyzed Arylation: The Versatile Workhorse

Palladium catalysis is arguably the most versatile and widely studied method for pyrazole arylation, enabling both C-N bond formation via Buchwald-Hartwig amination and direct C-C bond formation through C-H activation.[4][5][6]

Mechanism of Action

Palladium-catalyzed C-H direct arylation typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[7] The active Pd(II) catalyst coordinates to the pyrazole, and a base assists in the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated pyrazole and regenerate the active catalyst.

G cluster_cycle Catalytic Cycle pd_ii Pd(II) Catalyst palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation (CMD Pathway) product Arylated Pyrazole pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition (Ar-X) pd_iv->pd_ii Catalyst Regeneration pd_iv->product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.

Performance and Scope

Palladium systems exhibit broad functional group tolerance and are effective with aryl bromides and iodides.[8] A key challenge in the C-H arylation of unsubstituted pyrazoles is controlling regioselectivity, as mixtures of C4 and C5 arylated products are common.[9]

Strategies for Regiocontrol:

  • Blocking Groups: Introducing a temporary blocking group, such as a chloro or formyl group, at the C4 or C5 position can direct arylation to the desired site.[9][10][11] For instance, a chloro group at C5 effectively directs arylation to the C4 position.[11]

  • Directing Groups: Pyrazole can itself act as a directing group for the functionalization of other parts of the molecule, such as sp3 C-H bonds in an attached alkyl chain.[8]

Typical Catalysts: Pd(OAc)₂, PdCl₂(dppf), and various palladium precatalysts are commonly used, often in combination with phosphine ligands like XPhos.[5][6][12]

Copper-Catalyzed N-Arylation: The Cost-Effective Classic

The copper-catalyzed Ullmann condensation is the traditional method for pyrazole N-arylation.[3] While early iterations required high temperatures, modern protocols utilize ligands to facilitate the reaction under much milder conditions, making it a highly attractive and economical choice.[13][14][15]

Mechanism of Action

The mechanism is believed to involve the formation of a copper(I)-pyrazolate species. This complex then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate, which subsequently undergoes reductive elimination to form the N-aryl pyrazole product and regenerate the Cu(I) catalyst.[16] The use of diamine or other N-containing ligands accelerates the key steps in this cycle.[13][17]

G cluster_cycle Catalytic Cycle cu_i Cu(I)-Ligand Complex cu_pyrazolate Cu(I)-Pyrazolate cu_i->cu_pyrazolate Deprotonation product N-Aryl Pyrazole cu_iii Cu(III) Intermediate cu_pyrazolate->cu_iii Oxidative Addition (Ar-X) cu_iii->cu_i Catalyst Regeneration cu_iii->product Reductive Elimination

Caption: Proposed catalytic cycle for ligand-assisted Cu-catalyzed N-arylation.

Performance and Scope

Copper catalysts are highly effective for the N-arylation of a wide range of pyrazoles, imidazoles, and triazoles with aryl iodides and bromides.[13][17] The reactions generally tolerate various functional groups, including ketones, esters, and nitriles.[13][17]

  • Common Catalysts: CuI is the most common copper source, though Cu₂O and CuO are also used.[1][3][13]

  • Ligands: Diamine ligands, such as N,N'-dimethylethylenediamine, are highly effective at accelerating the reaction and improving yields.[13][17]

  • Regioselectivity: For unsymmetrical pyrazoles, N-arylation typically occurs at the less sterically hindered nitrogen atom.[18]

Nickel-Catalyzed Arylation: An Emerging Green Alternative

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium, particularly for the arylation of azoles with more challenging aryl bromides.[19] Nickel systems can promote both C-N and C-C bond formation under various conditions.[19][20][21]

Performance and Scope

Nickel catalysts, often comprising NiBr₂ and a ligand like 1,10-phenanthroline, can effectively catalyze the direct C2 arylation of azoles.[19] Recent advancements have also demonstrated visible-light-mediated nickel-catalyzed C-N cross-coupling in water, presenting a highly green and regioselective approach.[20] The primary advantage of nickel is its lower cost compared to palladium, making it attractive for large-scale synthesis.[22]

Photoredox Catalysis: The Mild and Modern Approach

Visible-light photoredox catalysis represents a paradigm shift in pyrazole arylation, enabling reactions to proceed under exceptionally mild conditions, often at room temperature.[23] This approach can be combined with other transition metals or operate under metal-free conditions.

  • Dual Catalysis: A common strategy involves using a photoredox catalyst (like an iridium or ruthenium complex, or an organic dye) in tandem with a palladium or copper co-catalyst.[23][24] The photocatalyst absorbs visible light and engages in a single-electron transfer (SET) process to generate a highly reactive aryl radical from a precursor like a diazonium salt, which then enters the catalytic cycle of the transition metal.[23]

  • Sonophotocatalysis: A novel approach combines ultrasonic irradiation and visible light (blue LED) to drive copper-catalyzed C-H arylation, offering a greener method by reducing energy consumption.[25]

Head-to-Head Performance Summary

FeaturePalladium CatalysisCopper CatalysisNickel CatalysisPhotoredox Catalysis
Primary Use C-H Arylation, N-ArylationN-Arylation (Ullmann)C-H & N-ArylationC-H & N-Arylation
Aryl Halide Scope I, Br, (Cl, OTs with special ligands)I, BrI, Br, ClI, Br, Diazonium salts
Typical Temp. 80-150 °C80-130 °C80-150 °CRoom Temperature
Key Advantage High versatility, broad scopeLow cost, excellent for N-arylationVery low cost, good reactivityExtremely mild conditions
Key Challenge Cost, regioselectivity control in C-H arylationLimited C-H arylation scopeCan require higher temperaturesOften requires dual catalytic systems
Common Catalyst Pd(OAc)₂, PdCl₂(dppf)CuI, Cu₂ONiBr₂, NiCl₂Ru/Ir complexes + Pd/Cu/Ni co-catalyst

Experimental Protocols

A well-defined experimental workflow is critical for reproducible results in catalytic reactions. The following diagram and protocols outline best practices.

Caption: General experimental workflow for catalytic pyrazole arylation.

Protocol 1: Copper-Diamine-Catalyzed N-Arylation of Pyrazole

This protocol is adapted from established methods for Ullmann-type couplings.[3][13][17]

  • Materials: 1H-Pyrazole (1.0 mmol), Aryl Iodide (1.2 mmol), Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%), N,N'-Dimethylethylenediamine (0.20 mmol, 20 mol%), Potassium Phosphate (K₃PO₄, 2.0 mmol), and Toluene (2 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI, K₃PO₄, and a magnetic stir bar.

    • Seal the tube with a septum, and purge with argon for 10 minutes.

    • Add 1H-pyrazole and the aryl iodide to the tube.

    • Using a syringe, add the degassed toluene, followed by the N,N'-dimethylethylenediamine ligand.

    • Place the sealed tube in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 24 hours. Monitor reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-aryl pyrazole.

Causality Insight: The diamine ligand is crucial; it solubilizes the copper salt and accelerates the oxidative addition and reductive elimination steps, allowing the reaction to proceed at a lower temperature than traditional ligand-free Ullmann conditions.[13] K₃PO₄ is an effective base for deprotonating the pyrazole N-H.

Protocol 2: Palladium-Catalyzed C5-Arylation of a C4-Substituted Pyrazole

This protocol is based on methods utilizing a blocking group to ensure regioselectivity.[9][12]

  • Materials: Ethyl 1-methylpyrazole-4-carboxylate (1.0 mmol), Aryl Bromide (1.2 mmol), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), Potassium Acetate (KOAc, 2.0 mmol), and Dimethylacetamide (DMA, 2 mL).

  • Procedure:

    • In a Schlenk tube, combine ethyl 1-methylpyrazole-4-carboxylate, the aryl bromide, Pd(OAc)₂, and KOAc.

    • Seal the tube, and cycle between vacuum and argon three times to ensure an inert atmosphere.

    • Add degassed DMA via syringe.

    • Place the sealed tube in a preheated oil bath at 150 °C.

    • Stir the mixture for 24 hours.

    • Cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel.

Causality Insight: The ester group at the C4 position acts as a blocking group, deactivating this position and sterically hindering approach of the catalyst, thus directing the C-H activation exclusively to the C5 position.[9] DMA is a high-boiling polar aprotic solvent that effectively solubilizes the reagents and facilitates the high-temperature reaction.[9][12]

Conclusion and Future Outlook

The choice of catalyst for pyrazole arylation is a strategic decision dictated by the desired bond (C-N vs. C-C), the specific substrates, cost considerations, and the desired reaction conditions.

  • For robust, cost-effective N-arylation , modern ligand-assisted copper catalysis remains the industry standard.

  • For versatile C-H functionalization , palladium catalysis offers the broadest scope, with well-developed strategies to control regioselectivity.

  • For large-scale synthesis where cost is a primary driver , nickel catalysis presents a compelling alternative.

  • For sensitive substrates requiring exceptionally mild conditions , photoredox catalysis is the cutting-edge solution.

Future research will likely focus on developing catalysts that can operate at even lower temperatures and loadings, utilize cheaper and more abundant metals, and activate traditionally less reactive coupling partners like aryl chlorides under mild conditions. The continued evolution of these powerful catalytic tools will undoubtedly accelerate innovation in the fields of medicine and materials science.

References

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  • Anonymous. (2021). PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. Chemistry of Heterocyclic Compounds. [Link]

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  • Wang, D. et al. (2018). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]

  • Bak, A. et al. (2021). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. [Link]

  • Ullah, F. et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Garcia-Melchor, M. et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. PMC. [Link]

  • Li, J. et al. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega. [Link]

  • Reddy, G. N. et al. (2019). Rhodium-Catalyzed Alkylation of Chelation-Assisted C-H bond of 1-Arylpyrazole with Cyclopropanols. ResearchGate. [Link]

  • Li, X. et al. (2011). Rhodium(III)-Catalyzed Oxidative Coupling of 5-Aryl-1H-pyrazoles with Alkynes and Acrylates. Scilit. [Link]

  • Buchwald, S. L. et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Rebolledo, F. et al. (2025). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. ResearchGate. [Link]

  • Anonymous. (2019). Ullmann type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst. DergiPark. [Link]

  • Al-dujaili, A. H. et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. [Link]

  • Daugulis, O. et al. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. ACS Catalysis. [Link]

  • Anonymous. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]

  • Wang, D. et al. (2021). Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry. [Link]

  • Pérez-Temprano, M. H. et al. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science. [Link]

  • Li, X. et al. (2011). Rhodium(III)-Catalyzed Oxidative Coupling of 5-Aryl-1H-pyrazoles with Alkynes and Acrylates. The Journal of Organic Chemistry. [Link]

  • Ioannou, M. et al. (2024). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. PMC. [Link]

  • Karmakar, S. et al. (2018). Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. Organic Letters. [Link]

  • Strieth-Kalthoff, F. et al. (2021). Hole-mediated photoredox catalysis: tris( p -substituted)biarylaminium radical cations as tunable, precomplexing and potent photooxidants. Organic Chemistry Frontiers. [Link]

  • Kaur, N. et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Besson, T. et al. (2025). Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation. ResearchGate. [Link]

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  • Ackermann, L. et al. (2024). Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis. PMC. [Link]

  • Newman, S. G. et al. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. [Link]

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Assessing the Reproducibility of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for structurally diverse aza-heterocyclic scaffolds in drug discovery accelerates, the pyrazole core remains a privileged motif in pharmaceutical and agrochemical development[1]. Among these, 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole serves as a highly versatile intermediate. The 4-ethoxy group modulates the electronic properties of the ring, while the 4-bromobenzyl moiety provides a robust handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

However, synthesizing N-alkylated pyrazoles with high batch-to-batch reproducibility is historically challenging. Competing side reactions, such as over-alkylation (quaternization) or hydrolysis of the alkylating agent, frequently compromise yields during scale-up. This guide objectively evaluates the synthetic alternatives for this specific N-alkylation, providing a causally-driven, self-validating protocol designed for maximum reproducibility.

Mechanistic Advantage: The Symmetry of 4-Substituted Pyrazoles

The fundamental challenge in pyrazole alkylation is regioselectivity. Pyrazoles bearing substituents at the 3- or 5-position exist as tautomeric mixtures. Alkylating these substrates typically yields a difficult-to-separate mixture of 1,3- and 1,5-regioisomers.

Crucially, the starting material for our target, 4-ethoxy-1H-pyrazole , bypasses this issue entirely. Because the substituent is located at the C4 position, the pyrazole ring maintains a plane of symmetry, rendering the N1 and N2 atoms chemically equivalent[2]. Consequently, electrophilic attack by 4-bromobenzyl bromide yields a single, unambiguous regioisomer. This inherent structural symmetry is the first pillar of reproducibility in this workflow.

G A 4-Ethoxy-1H-pyrazole (Symmetric Core) C PTC Catalyst (TBAB / NaOH) A->C Deprotonation (Aqueous Phase) B 4-Bromobenzyl bromide (Alkylating Agent) B->C Electrophilic Attack (Organic Phase) D 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole (Target Product) C->D N-Alkylation (Single Regioisomer)

Figure 1: Biphasic mechanistic pathway of 4-ethoxy-1H-pyrazole N-alkylation using phase-transfer catalysis.

Comparison of Synthetic Alternatives

To establish the most reproducible route, we must evaluate the causality behind the reaction conditions. The choice of base and solvent system dictates the impurity profile and scalability of the synthesis.

Traditional Base-Mediated Alkylation (Polar Aprotic)
  • Conditions: K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile.

  • Mechanistic Causality: A weak inorganic base deprotonates the pyrazole (pKa ~14) in a polar aprotic solvent, which solvates the resulting cation to leave a highly nucleophilic pyrazolide anion.

  • Reproducibility Assessment: Moderate . While reliable at milligram scales, the high boiling point of DMF complicates the work-up, requiring extensive aqueous washes that lead to product loss. Prolonged heating to drive the reaction often induces partial degradation of the 4-bromobenzyl bromide.

Phase-Transfer Catalysis (PTC) (Biphasic System)
  • Conditions: 50% aq. NaOH, Toluene, Tetrabutylammonium bromide (TBAB).

  • Mechanistic Causality: This method utilizes a biphasic system. The aqueous base deprotonates the pyrazole at the interface. TBAB acts as a molecular shuttle, transporting the lipophilic pyrazolide ion pair into the toluene phase where it rapidly reacts with the alkyl halide[3].

  • Reproducibility Assessment: Excellent . By confining the strong base to the aqueous phase and the electrophile to the organic phase, base-catalyzed hydrolysis of the 4-bromobenzyl bromide is virtually eliminated. The reaction proceeds efficiently at room temperature, ensuring exceptional batch-to-batch consistency.

Microwave-Assisted Solvent-Free Alkylation
  • Conditions: Neat reagents, Microwave irradiation.

  • Mechanistic Causality: Relies on the rapid, direct dielectric heating of the polar pyrazole and alkyl halide to drive the alkylation without solvent[4].

  • Reproducibility Assessment: Poor to Moderate . While it boasts reaction times of minutes and eliminates solvent waste, localized "hot spots" in microwave reactors can cause thermal runaway, leading to quaternized pyrazolium byproducts. Scalability is severely limited by the penetration depth of the microwaves.

Quantitative Performance Data
MethodologyAverage Yield (%)Reaction TimeRegiomeric PurityScalabilityReproducibility Score
Traditional Base (K₂CO₃/DMF) 70 - 75%12 - 18 h>99% (Symmetric)Moderate6.5 / 10
Phase-Transfer Catalysis (PTC) 88 - 94%4 - 6 h>99% (Symmetric)Excellent9.5 / 10
Microwave-Assisted (Neat) 80 - 85%10 - 15 min>99% (Symmetric)Poor5.0 / 10

Self-Validating Experimental Protocol: Phase-Transfer Catalysis

Based on the comparative data, the PTC method is the definitive choice for reproducible synthesis. The following protocol is designed as a self-validating system, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Workflow N1 1. Biphasic Setup (Toluene / 50% NaOH aq) N2 2. Catalyst Addition (TBAB) N1->N2 N3 3. Substrate Addition (0-5°C, Dropwise) N2->N3 N4 4. Vigorous Stirring (Room Temp, 800+ rpm, 4-6h) N3->N4 N5 5. Phase Separation & Neutralization Wash N4->N5 N6 6. Solvent Evaporation & Crystallization N5->N6

Figure 2: Step-by-step experimental workflow for the reproducible PTC synthesis method.

Step-by-Step Methodology

1. Preparation of the Biphasic System In a rigorously dried round-bottom flask, dissolve 4-ethoxy-1H-pyrazole (1.0 equiv) in anhydrous toluene (10 volumes). Add an equal volume of 50% (w/w) aqueous NaOH.

  • Causality: Toluene is chosen over dichloromethane to prevent competing alkylation by the solvent. The high concentration of NaOH drives the equilibrium toward complete pyrazole deprotonation at the phase boundary.

2. Catalyst Introduction Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) to the biphasic mixture.

  • Causality: The lipophilic tetrabutylammonium cation forms an ion pair with the pyrazolide anion, dragging it into the toluene phase. Without TBAB, the reaction stalls at the aqueous-organic interface.

3. Electrophile Addition Cool the mixture to 0–5°C using an ice bath. Dropwise add a solution of 4-bromobenzyl bromide (1.05 equiv) in toluene over 30 minutes.

  • Causality: Controlling the addition rate manages the mild exotherm and prevents localized high concentrations of the electrophile, which could otherwise lead to unwanted di-alkylation (quaternization) of the product.

4. Reaction Progression & In-Process Validation Remove the ice bath and stir vigorously (800+ rpm) at room temperature for 4–6 hours.

  • Causality: High-shear stirring is critical in PTC to maximize the interfacial surface area between the aqueous and organic phases, ensuring a consistent reaction rate.

  • Self-Validation Check: Before proceeding to work-up, spot the organic phase on a TLC plate (Hexane:EtOAc 3:1) and visualize under UV (254 nm). The complete disappearance of the 4-bromobenzyl bromide spot confirms reaction completion.

5. Work-up and Isolation Transfer the mixture to a separatory funnel and isolate the organic (toluene) layer. Wash the organic layer with deionized water iteratively until the aqueous wash is strictly neutral (pH ~7), followed by a single brine wash.

  • Causality: Complete removal of residual base prevents base-catalyzed degradation or ether cleavage during the subsequent thermal solvent evaporation.

6. Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole typically crystallizes upon standing. Triturate with cold hexane to remove trace organic impurities and filter to obtain the pure product.

  • Analytical Validation: Confirm identity via LC-MS. The target compound will display a characteristic isotopic doublet at M+H = 281.0 / 283.0 due to the presence of the bromine atom.

Conclusion

Assessing the reproducibility of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole synthesis reveals that while the symmetric nature of the 4-ethoxy-1H-pyrazole core eliminates regioselectivity concerns, the choice of alkylation environment is paramount. By transitioning from traditional polar aprotic solvents to a Phase-Transfer Catalysis (PTC) system, researchers can systematically eliminate electrophile hydrolysis and thermal degradation. The resulting protocol is highly scalable, analytically self-validating, and ensures the rigorous batch-to-batch consistency required for advanced drug development programs[5].

References

  • "Recent highlights in the synthesis and biological significance of pyrazole derivatives", National Center for Biotechnology Information (PMC). 1

  • "Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines", Journal of Applied Pharmaceutical Science. 2

  • "An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole", Benchchem. 3

  • "A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation", Sciforum. 4

  • "Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors", ACS Publications. 5

Sources

comparative study of the metabolic stability of ethoxy vs methoxy pyrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the optimization of small-molecule drug candidates, the pyrazole ring is a privileged scaffold frequently employed to engage kinase hinge regions and other target binding sites. However, decorating this scaffold with alkoxy groups—specifically methoxy (–OCH₃) versus ethoxy (–OCH₂CH₃)—profoundly impacts the molecule's pharmacokinetic (PK) profile.

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently observe lead optimization campaigns stall due to rapid cytochrome P450 (CYP450)-mediated clearance. This guide provides an objective, data-driven comparison of methoxy and ethoxy pyrazole analogs, detailing the mechanistic causality behind their metabolic divergence and providing self-validating experimental protocols to assess their stability in vitro.

Mechanistic Causality: O-Demethylation vs. O-Deethylation

The primary metabolic liability of alkoxy-substituted heteroaromatics is oxidative cleavage by CYP450 enzymes (predominantly CYP3A4, CYP2D6, and CYP2C9) [1].

  • Methoxy Pyrazoles: The methoxy group presents minimal steric hindrance. The methyl protons are highly accessible to the reactive iron-oxo species (Compound I) in the CYP active site. This leads to rapid hydrogen atom abstraction (the rate-limiting step), followed by oxygen rebound and formation of an unstable hemiacetal that collapses into formaldehyde and a highly polar hydroxypyrazole metabolite. This rapid O-demethylation often results in unacceptably high intrinsic clearance (

    
    ) [2].
    
  • Ethoxy Pyrazoles: Replacing a methoxy with an ethoxy group introduces a bulkier methylene bridge. This steric bulk can restrict the optimal geometry required for the CYP heme iron to abstract a hydrogen atom, effectively slowing down the O-dealkylation rate. However, this modification also increases the molecule's lipophilicity (typically adding ~0.5 to the LogP). Increased lipophilicity can drive non-specific binding to the microsomal membrane, artificially increasing the local concentration of the drug near the CYP active site, which sometimes paradoxically negates the stability gained from steric hindrance [1, 3].

MetabolicPathway Parent Alkoxy Pyrazole Analog (Methoxy or Ethoxy) CYP CYP450 Oxidation (Compound I Heme-Iron) Parent->CYP MethoxyRoute O-Demethylation (Low Steric Barrier) CYP->MethoxyRoute -CH3 (Rapid) EthoxyRoute O-Deethylation (High Steric Barrier) CYP->EthoxyRoute -CH2CH3 (Slower) Metabolite Hydroxypyrazole Metabolite + Aldehyde Byproduct MethoxyRoute->Metabolite High Clearance EthoxyRoute->Metabolite Moderate Clearance

CYP450-mediated O-dealkylation pathways of alkoxy pyrazoles.

Comparative Experimental Data

To illustrate the practical impact of this structural switch, Table 1 synthesizes representative matched-pair data derived from optimization campaigns of pyrazole/triazole-based kinase inhibitors and GPCR agonists [1, 2].

Table 1: Physicochemical and Metabolic Profiling of Matched Pairs

ParameterMethoxy-Pyrazole AnalogEthoxy-Pyrazole AnalogMechanistic Implication
Steric Bulk (Volume) LowModerateEthoxy restricts access to the CYP450 catalytic center.
Lipophilicity (LogP) 3.884.49Ethoxy increases membrane partitioning and non-specific binding.
HLM Half-Life (

)
12.5 min28.4 minEthoxy extends in vitro half-life by resisting rapid cleavage.
Intrinsic Clearance (

)
> 150 µL/min/mg85 µL/min/mgEthoxy significantly reduces hepatic extraction ratio.
Target Selectivity BaselineEnhanced (e.g., >500x)Ethoxy can fill deeper hydrophobic pockets in kinase hinge regions [1].

Note: While the ethoxy group improves metabolic stability, researchers must monitor for potential drops in cellular permeability or solubility due to the increased LogP.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To objectively compare the metabolic stability of methoxy vs. ethoxy analogs, DMPK scientists rely on Human Liver Microsome (HLM) assays. A robust protocol must be a self-validating system —meaning it contains internal controls that instantly flag assay failure (e.g., inactive enzymes or chemical instability).

Reagents and Materials
  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • NADPH regenerating system (or 1 mM NADPH final concentration).

  • Positive Control: Verapamil (High clearance via CYP3A4).

  • Negative Control: Warfarin (Low clearance).

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Dilute the methoxy and ethoxy pyrazole analogs to 100 µM in 50% Acetonitrile/Water.

    • Causality: Keeping organic solvent concentration below 0.1% in the final incubation is critical, as solvents like DMSO or Acetonitrile can inhibit CYP450 activity, skewing clearance data [3].

  • Microsome Incubation Mix:

    • Dilute HLMs in the phosphate buffer to a working concentration of 0.625 mg/mL.

    • Aliquot 400 µL of the HLM mix into a 96-well deep-well plate. Pre-warm at 37°C for 5 minutes.

  • Compound Spiking:

    • Spike 5 µL of the 100 µM test compounds (and controls) into the HLM mix. The final compound concentration is 1 µM, and final protein concentration is 0.5 mg/mL.

  • Reaction Initiation (The +NADPH Phase):

    • Initiate the metabolic reaction by adding 100 µL of pre-warmed 5 mM NADPH solution.

    • Causality: CYP450 enzymes require electron transfer to reduce molecular oxygen. NADPH supplies these electrons.

  • Minus-NADPH Control (Self-Validation Step):

    • In a parallel well, add 100 µL of plain buffer instead of NADPH.

    • Causality: If the parent compound disappears in this well, the degradation is not CYP-mediated (indicating chemical instability, esterase activity, or non-specific binding to plastic), validating that the +NADPH results are strictly oxidative metabolism.

  • Time-Course Sampling & Quenching:

    • At

      
       minutes, extract 50 µL of the reaction mixture and immediately dispense it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
      
    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to stop the reaction precisely at the time point, and it precipitates microsomal proteins to prevent LC-MS/MS column fouling.

  • Centrifugation and LC-MS/MS Analysis:

    • Centrifuge at 4,000 RPM for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Workflow Prep 1. Prepare HLMs (0.5 mg/mL protein) Spike 2. Spike Pyrazole (1 µM final conc.) Prep->Spike Incubate 3. Add NADPH Incubate at 37°C Spike->Incubate Quench 4. Quench Reaction (Cold Acetonitrile) Incubate->Quench Analyze 5. LC-MS/MS Quantify Parent Loss Quench->Analyze

Standardized high-throughput workflow for assessing liver microsomal stability.

Strategic Insights for Drug Developers

When deciding between a methoxy and ethoxy substitution on a pyrazole core, consider the following strategic guidelines:

  • Default to Methoxy for Fragment Screening: Methoxy groups are excellent for early structure-activity relationship (SAR) exploration due to their lower molecular weight and lower LogP, keeping the molecule within "Rule of 5" space.

  • Upgrade to Ethoxy for Selectivity and Stability: If in vitro profiling reveals a high

    
     driven by O-demethylation, switching to an ethoxy group is a highly validated strategy. The ethoxy group often improves kinase selectivity by projecting deeper into hydrophobic pockets that off-target kinases lack [1].
    
  • Alternative Strategy - Ring Methylation: If the ethoxy group makes the compound too lipophilic (causing solubility issues), consider retaining the methoxy group but introducing a methyl group directly onto an adjacent position of the pyrazole/triazole ring. This creates steric hindrance around the methoxy group, physically blocking the CYP450 heme from accessing the oxygen-methyl bond without drastically increasing LogP [1].

References

  • Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation Source: ACS Chemical Neuroscience (PMC / ACS Publications) URL: [Link]

  • Title: Metabolic stability and its role in the discovery of new chemical entities Source: Acta Pharmaceutica (Sciendo / ResearchGate) URL: [Link]

Safety Operating Guide

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of specialized chemical building blocks is just as critical as the assays they enable. 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is a valuable halogenated intermediate in drug discovery, but its structural properties—specifically the brominated benzyl ring—dictate stringent, non-negotiable disposal protocols.

Mishandling halogenated organic waste not only risks severe regulatory penalties but also poses significant environmental and laboratory safety hazards. This guide provides a comprehensive, self-validating operational framework for the proper disposal of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole.

The Mechanistic Causality of Halogenated Waste Segregation

To properly dispose of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole, laboratory personnel must first understand why it is treated differently from standard organic waste. The defining feature of this molecule is its bromine atom .

  • Incineration Chemistry & Toxicity: Standard non-halogenated organic waste (like ethanol or acetone) is typically incinerated for energy recovery. However, introducing brominated compounds into standard incinerators leads to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1].

  • Equipment Corrosion: When combusted, halogens form corrosive hydrobromic acid (HBr) gas, which destroys the refractory linings of standard incinerators[1].

The Operational Rule: Because of these factors, any waste containing 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole must be strictly routed to a Halogenated Organic Waste Stream , which is sent to specialized, high-temperature hazardous waste incinerators equipped with advanced acid gas scrubbers.

Logical Workflow for Waste Routing

A frequent operational oversight in high-throughput laboratories occurs when researchers dissolve a brominated solid in a non-halogenated solvent (e.g., DMSO or Methanol) and mistakenly dispose of it in the "Non-Halogenated" carboy. If the solute contains a halogen, the entire solution becomes a halogenated waste stream [2].

G Start 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole Waste Generated State Physical State of Waste? Start->State Solid Solid Powder / Residue State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid SolidCont Collect in Compatible Solid Waste Receptacle Solid->SolidCont LiquidCont Is the primary solvent halogenated? Liquid->LiquidCont Label Apply EPA-Compliant Label: "Hazardous Waste" SolidCont->Label HalSolv Yes (e.g., DCM) LiquidCont->HalSolv NonHalSolv No (e.g., DMSO) LiquidCont->NonHalSolv HalStream Route to HALOGENATED Organic Waste Stream HalSolv->HalStream NonHalSolv->HalStream Solute contains Br HalStream->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA

Decision matrix for routing 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole waste streams.

Step-by-Step Disposal Methodology

To ensure absolute compliance and safety, implement the following self-validating protocol at the bench level.

Phase 1: Waste Characterization & Segregation
  • Action: Determine if the waste is a pure solid residue, or if it is dissolved in a solvent.

  • Action: Verify that no incompatible chemicals (e.g., strong inorganic acids like nitric acid, or oxidizers like perchlorates) are present in the target waste container. Mixing organics with oxidizers can cause catastrophic pressurization and explosion[2].

  • Validation Checkpoint: Before pouring, visually inspect the target carboy's log. If the carboy contains any inorganic acids, do not add your waste.

Phase 2: Containerization (The "Closed Container Rule")
  • Action: Transfer the waste into a chemically compatible container (High-Density Polyethylene (HDPE) or glass).

  • Action: Immediately seal the container. The mandates that containers must be kept closed at all times unless actively adding or removing waste[3].

  • Validation Checkpoint: If you can smell solvent vapors escaping from the container when it is supposedly "closed," the seal is compromised and fails EPA compliance. Replace the cap or the container immediately.

Phase 3: EPA-Compliant Labeling
  • Action: Affix a standardized label to the container. The label must explicitly state the words "Hazardous Waste"[4].

  • Action: List the full chemical name: 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole, along with any solvents used.

  • Validation Checkpoint: Check the terminology. Terms like "spent," "aqueous," or "waste pyrazole" are legally insufficient because they do not provide emergency responders with actionable hazard data[3]. If the label does not say "Hazardous Waste," rewrite it.

Phase 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the labeled container in your laboratory's designated SAA. The SAA must be at or near the point of generation (i.e., in the same room)[2].

  • Action: Once the container reaches its maximum volume limit, date the label and submit a chemical waste pickup request to your Environmental Health & Safety (EH&S) department within 3 days[4].

Quantitative Regulatory Limits for Hazardous Waste

To maintain a state of continuous audit-readiness, laboratories must adhere to strict quantitative limits regarding waste accumulation.

Regulatory ParameterEPA/RCRA Standard LimitOperational Best PracticeMechanistic / Regulatory Causality
SAA Volume Limit 55 gallons total (or 1 qt acute)< 10 gallons per carboyPrevents catastrophic spills and ensures rapid turnover of toxic/flammable liquids[2].
Time to Transfer 3 consecutive daysWithin 24 hours of fillingMinimizes exposure risk and complies with strict EPA accumulation timelines once a container is full[4].
Container Status Closed at all timesCap immediately after usePrevents VOC emissions, protects lab personnel from inhalation hazards, and complies with the EPA "Closed Container Rule"[3].
Drain Disposal Strictly ProhibitedZero-tolerance policyHalogenated organics are toxic to aquatic life, persist in the environment, and disrupt municipal water treatment facilities[2].

References

  • "Chemical Waste Management: Combining Compatible Used Organic Solvents", University of Louisville Department of Environmental Health and Safety,[Link]

  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories", United States Environmental Protection Agency (US EPA),[Link]

  • "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams", US EPA / P2 InfoHouse,[Link]

  • "Laboratory Hazardous Waste Disposal Guidelines", Central Washington University Environmental Health & Safety,[Link]

Sources

Personal protective equipment for handling 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole

As a Senior Application Scientist, I frequently consult on the safe handling of advanced pharmaceutical intermediates. 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is a specialized halogenated heterocyclic building block used extensively in drug discovery and agrochemical development. While the pyrazole scaffold is a privileged structure in medicinal chemistry[1], the addition of a bromobenzyl group introduces specific physicochemical hazards, including increased lipophilicity and environmental persistence.

To build a culture of uncompromising laboratory safety, this guide provides a self-validating framework for the handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profiling and Mechanistic Causality

Understanding the molecular structure is critical for risk mitigation. The 1H-pyrazole core is highly active, and the 4-bromobenzyl substitution significantly alters its toxicological profile:

  • Dermal Penetration: The bromobenzyl group increases the partition coefficient (LogP), allowing the molecule to cross lipid bilayers more efficiently than unsubstituted pyrazoles[2]. This necessitates stringent dermal protection.

  • Respiratory Irritation: As a finely divided powder, halogenated pyrazoles can cause severe irritation to the mucosal membranes of the respiratory tract[3][4].

  • Aquatic Toxicity: Halogenated aromatic compounds are notoriously toxic to aquatic life with long-lasting effects (GHS Category 1)[3][5]. Zero-discharge protocols must be strictly enforced.

Essential Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach to PPE. The selection must be dictated by the physical state of the compound and the solvent system used during synthesis.

Table 1: Quantitative PPE Selection and Breakthrough Data

PPE CategorySpecificationTarget HazardBreakthrough Time / Efficacy
Gloves (Dry Powder) Nitrile (0.12 mm thickness)Dermal exposure>480 minutes
Gloves (In DCM/CHCl₃) Viton / FluoroelastomerSolvent-mediated penetration>480 minutes (Nitrile <10 mins)
Eye Protection ANSI Z87.1 Chemical Splash GogglesOcular irritation / Dust100% particulate block
Respiratory NIOSH N95 or P100 Particulate RespiratorInhalation of airborne dust99.97% filtration efficiency
Body Protection Tyvek® Lab Coat or Polypropylene gownContamination of clothingHigh resistance to dry particulates

Causality Note: When 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is dissolved in halogenated solvents (e.g., dichloromethane), the solvent acts as a carrier, rapidly transporting the lipophilic solute through standard nitrile gloves. In these scenarios, Viton gloves are mandatory.

Operational Workflow and Handling Protocol

Every protocol must be a self-validating system. The following methodology ensures that exposure risks are mitigated before they occur.

Methodology: Preparation of 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole Stock Solutions

  • Environmental Verification: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Verify the calibration date before initiating work.

  • Static Mitigation: Halogenated powders can accumulate static charge. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth to prevent aerosolization.

  • Tare and Transfer: Place a pre-tared, anti-static weigh boat on the analytical balance inside the fume hood. Carefully transfer the required mass of the compound.

  • Solvent Introduction: Transfer the powder to a volumetric flask before adding the solvent. Slowly add the solvent (e.g., DMSO or DCM) to wash the neck of the flask, ensuring all powder is submerged.

  • Sealing and Sonication: Seal the flask with a PTFE-lined cap. Sonicate for 5 minutes until complete dissolution is achieved.

  • Decontamination: Wipe the balance and surrounding hood area with a solvent-dampened lint-free cloth (using ethanol or isopropanol) to capture any micro-particulates.

Logical Workflow Visualization

To ensure strict adherence to safety protocols, the following decision tree outlines the standard operational and spill response logic.

G A Pre-Operation PPE & Fume Hood Check B Weighing & Transfer (Closed System) A->B Verified C Spill Detected? B->C D Standard Processing & Synthesis C->D No E Evacuate & Isolate Area C->E Yes G Waste Segregation (Halogenated) D->G Reaction Complete F Neutralize with Adsorbent E->F PPE Upgraded F->G

Figure 1: Operational workflow and spill response logic for handling halogenated pyrazoles.

Emergency Response and Spill Containment

In the event of a spill, immediate and calculated action is required to prevent aerosolization and environmental release[3][4].

Methodology: Solid Spill Decontamination Protocol

  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity.

  • PPE Upgrade: Don a P100 respirator and double-layer nitrile gloves (or Viton if solvents are involved).

  • Containment: Do not dry sweep, as this aerosolizes the brominated powder. Gently cover the spill with damp paper towels or a commercial inert absorbent pad.

  • Collection: Use a non-sparking plastic scoop to collect the dampened material. Place it into a compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wash the contaminated surface with a detergent solution, followed by a wipe-down with 70% ethanol to remove any residual lipophilic compound[6].

Waste Disposal Plan

Due to the presence of the bromine atom, 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole and all contaminated materials (including gloves and weigh boats) must be treated as Halogenated Organic Waste .

  • Never dispose of this compound in the municipal sink or standard trash, as it is highly toxic to aquatic environments[3][4].

  • Collect all liquid waste in a dedicated, clearly labeled "Halogenated Solvent Waste" carboy.

  • Solid waste (PPE, paper towels) must be placed in a biohazard-style bag designated specifically for incineration by an approved environmental waste contractor.

References

  • [3] Tolfenpyrad - AK Scientific, Inc., AK Scientific.

  • [2] 1-Methyl-1H-pyrazole-4,5-diamine - Benchchem, Benchchem.

  • [4] Tolfenpyrad SDS, 129558-76-5 Safety Data Sheets - ECHEMI, ECHEMI.

  • [1] 3-Bromo-1H-pyrazole - Building Blocks - Benchchem, Benchchem.

  • [5] Tolfenpyrad 15EC, MSDS No.520-42, ADAMA.

  • [6] Safety Data Sheet - MyAgric!, UPM.

Sources

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.